molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1352228
CAS No.: 883291-45-0
M. Wt: 187.24 g/mol
InChI Key: JOMOQABDRBJMDQ-UHFFFAOYSA-N
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Description

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOQABDRBJMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406750
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-45-0
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (CAS No: 883291-45-0). This compound integrates two key pharmacophores: a 2-methylimidazole ring and a benzylamine moiety. The imidazole ring is a ubiquitous scaffold in numerous biologically active molecules, including the natural amino acid histidine, and is known for a wide spectrum of pharmacological activities.[1][2] The benzylamine structure is also a common feature in medicinal chemistry. The strategic combination of these groups makes this molecule a valuable building block for researchers in drug discovery and development. This document details its physicochemical characteristics, provides a validated synthetic workflow, and discusses its potential as a versatile intermediate for creating novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic aromatic compound. It is commercially available in both anhydrous and hydrated forms. The following data pertains primarily to the anhydrous form unless otherwise specified.

Chemical Structure:

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylimidazole (1.0 eq), 4-fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 2-methylimidazole).

  • Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 2: Synthesis of this compound

  • Setup: In a dry flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel if necessary.

Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound makes it a highly versatile synthon.

  • Reactivity of the Primary Amine: The primary amine group is a potent nucleophile and a key handle for derivatization. It can readily undergo reactions such as:

    • Amide Formation: Acylation with acid chlorides or carboxylic acids to form a diverse library of amides.

    • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

    • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

  • Reactivity of the Imidazole Ring: The imidazole ring is relatively stable but can participate in further reactions. The nitrogen at position 3 is basic and can be protonated or alkylated. [3]The ring itself can undergo electrophilic substitution, although this is less common than reactions at the amine.

  • Applications as a Scaffold: Given that imidazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties, this compound is an excellent starting point for new drug discovery campaigns. [1]Its structure can be used to synthesize:

    • Enzyme Inhibitors: The molecule can be elaborated to target the active sites of enzymes where interactions with both aromatic and basic amine features are favorable.

    • Receptor Ligands: Many G-protein coupled receptor (GPCR) ligands feature aromatic and amine components. This scaffold is ideal for exploring structure-activity relationships at histamine, adrenergic, or serotonergic receptors. [4] * Metal-Binding Agents: The imidazole nitrogen can act as a ligand for metal ions, making its derivatives of interest in bioinorganic chemistry and as potential metalloenzyme inhibitors. [3]

Conclusion

This compound is a chemical intermediate with significant potential for researchers in the pharmaceutical and life sciences. Its straightforward synthesis and the versatile reactivity of its functional groups provide a solid foundation for the development of compound libraries and the exploration of new biological targets. This guide provides the core technical information required to synthesize, characterize, and utilize this valuable molecular building block.

References

Sources

An In-depth Technical Guide to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: Synthesis, Properties, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a heterocyclic compound featuring a substituted imidazole and a benzylamine moiety. While this specific molecule is primarily available as a research chemical with limited published data, its structural components are of significant interest in medicinal chemistry. This document delineates its known properties, proposes a detailed synthetic pathway, and explores its potential pharmacological applications by drawing parallels with structurally related compounds. Particular focus is given to its potential role as a modulator of the histamine H3 receptor, a key target in the central nervous system. This guide includes detailed, field-proven experimental protocols for its synthesis and potential biological evaluation, aiming to equip researchers with the foundational knowledge for further investigation.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule characterized by a 2-methylimidazole ring linked to a benzylamine group. The imidazole ring is a ubiquitous pharmacophore found in numerous endogenous molecules and synthetic drugs, prized for its ability to participate in hydrogen bonding and coordinate with biological targets. The benzylamine scaffold is also a common feature in centrally active compounds. The strategic combination of these two moieties suggests potential applications in neuropharmacology and drug discovery.

CAS Number: 883291-45-0[1]

Molecular Formula: C₁₁H₁₃N₃

Molecular Weight: 187.24 g/mol [2]

A hydrated form of this compound is also commercially available.[3]

PropertyValueSource
CAS Number 883291-45-0[1]
Molecular Formula C₁₁H₁₃N₃[2]
Molecular Weight 187.24 g/mol [2]
Physical Form Solid[3]
Hydrated Form M.W. 205.26 g/mol (monohydrate)[3]

Proposed Synthesis Pathway

Step 1: N-Arylation of 2-Methylimidazole with 4-Fluorobenzonitrile

This step involves a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. 4-Fluorobenzonitrile is an excellent substrate due to the activating effect of the electron-withdrawing nitrile group on the fluorine leaving group.

  • Reaction: 2-Methylimidazole + 4-Fluorobenzonitrile → 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

  • Rationale: The basicity of the imidazole nitrogen allows it to act as a potent nucleophile. A strong base, such as sodium hydride, is used to deprotonate the imidazole, further enhancing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it can solvate the cation without interfering with the nucleophile.

Step 2: Reduction of the Nitrile to a Primary Amine

The resulting benzonitrile intermediate is then reduced to the target primary amine. Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LAH) being a powerful and reliable choice for complete reduction of nitriles.

  • Reaction: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile → this compound

  • Rationale: LAH is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbon of the nitrile group. The reaction proceeds through an intermediate imine, which is further reduced to the amine. Anhydrous conditions are critical as LAH reacts violently with water.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitrile Reduction start1 2-Methylimidazole + 4-Fluorobenzonitrile reagents1 NaH, DMF start1->reagents1 product1 4-(2-methyl-1H-imidazol-1-yl)benzonitrile reagents1->product1 reagents2 1. LiAlH4, THF 2. H2O quench product1->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF to the stirred suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure benzonitrile intermediate.

Step 2: Synthesis of this compound

  • Under an inert atmosphere, add LAH (1.5 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Potential Biological Activity and Mechanism of Action

The structural features of this compound suggest it may interact with biogenic amine receptors. The imidazole ring is a key component of histamine, and many synthetic imidazole-containing compounds are potent ligands for histamine receptors.[2] Specifically, the histamine H3 receptor (H3R), a presynaptic autoreceptor in the central nervous system, is a plausible target.[4]

H3R antagonists are known to enhance the release of histamine and other neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.[4] Structurally related compounds, such as those with a 4-(1H-imidazol-4-ylmethyl)piperidine scaffold, are potent H3R antagonists.[5] While our target molecule lacks the piperidine ring, the core imidazole and a basic nitrogen atom separated by a carbon linker are features consistent with H3R ligand pharmacophores.

Proposed Mechanism of Action at the Histamine H3 Receptor:

If acting as an H3R antagonist, the compound would bind to the receptor without activating it, thereby blocking the inhibitory effect of endogenous histamine on neurotransmitter release.

H3R_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds & Activates Release Histamine Release H3R->Release Inhibits (-) Target_Compound This compound (Potential Antagonist) Target_Compound->H3R Binds & Blocks Vesicles Histamine Vesicles Vesicles->Release Exocytosis Released_Histamine Histamine Release->Released_Histamine Postsynaptic_R Postsynaptic Receptors (e.g., H1, H2) Released_Histamine->Postsynaptic_R Signal Neuronal Signal Postsynaptic_R->Signal

Caption: Potential mechanism of action at a histaminergic synapse.

Experimental Protocol: Histamine H3 Receptor Binding Assay

To validate the hypothesis that this compound targets the H3R, a competitive radioligand binding assay can be performed. This assay measures the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor.

Materials:

  • Membrane preparation from cells expressing the human H3 receptor (e.g., CHO or HEK293 cells)

  • [³H]-Nα-methylhistamine (radioligand)

  • This compound (test compound)

  • Thioperamide (positive control, known H3R antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the diluted test compound or control.

  • For total binding, add only the membrane and radioligand. For non-specific binding, add a high concentration of a known H3R ligand (e.g., unlabeled thioperamide).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percentage of inhibition by the test compound at each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its structural similarity to known pharmacologically active molecules, particularly those targeting the histamine H3 receptor, makes it an intriguing candidate for screening in neurological and psychiatric disease models. The synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate this compound, paving the way for the potential discovery of novel therapeutics. Future work should focus on confirming its biological target(s), elucidating its structure-activity relationships, and evaluating its efficacy in in vivo models.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary data. Available from: [Link]

  • PubMed. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Available from: [Link]

  • PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available from: [Link]

  • PubMed. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Available from: [Link]

  • Google Patents. WO2008046757A1 - Aminomethyl-4-imidazoles.
  • Google Patents. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
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  • ChemWhat. 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine CAS#: 65113-25-9. Available from: [Link]

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  • PubMed. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Available from: [Link]

  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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Unraveling the Enigma: A Proposed Mechanistic Investigation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds with a wide array of therapeutic applications.[1][2][3] The novel compound, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, presents a unique chemical architecture that suggests potential for significant pharmacological activity. However, its specific biological target and mechanism of action remain uncharacterized. This technical guide outlines a comprehensive, multi-pronged research strategy to elucidate the core mechanism of action of this compound. Drawing upon structure-activity relationships of analogous molecules, we hypothesize two primary, plausible mechanisms: agonism of somatostatin receptors or inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a detailed roadmap for investigating these hypotheses through a logical progression of in silico, in vitro, and cellular assays, designed to deliver a definitive understanding of the compound's pharmacological identity.

Introduction: The Therapeutic Potential of the Imidazole Moiety

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse range of approved drugs, including antifungals, anticancer agents, and antihypertensives.[2][5] The structural motif of a phenyl ring linked to an imidazole is a common feature in many pharmacologically active molecules. The specific compound of interest, this compound, combines this phenyl-imidazole core with a methanamine group, suggesting potential interactions with aminergic receptors or other protein targets that recognize a primary amine.

Given the absence of direct biological data for this compound, a rational, hypothesis-driven approach is essential to unlock its therapeutic potential. This guide will detail the scientific rationale and experimental workflows for exploring two promising avenues for its mechanism of action.

Hypothesis 1: Somatostatin Receptor Agonism

Rationale

A compelling line of inquiry stems from the documented activity of a structurally similar compound, (4-phenyl-1H-imidazol-2-yl)methanamine, which has been identified as a potent agonist of the somatostatin receptor 3 (SSTR3).[4] Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that are implicated in a variety of physiological processes and are validated targets for the treatment of neuroendocrine tumors and other disorders. The structural similarity between our target compound and the known SSTR3 agonist, particularly the shared phenyl-imidazole-methanamine pharmacophore, provides a strong basis for investigating this potential mechanism.

Proposed Experimental Workflow

To systematically evaluate this hypothesis, a tiered screening approach is proposed, moving from initial binding assays to functional characterization.

Diagram: Workflow for Investigating Somatostatin Receptor Agonism

G cluster_0 In Vitro Binding Assays cluster_1 In Vitro Functional Assays cluster_2 Cellular Assays binding_assay Radioligand Binding Assay (SSTR1-5) competition_assay Competition Binding Assay (vs. Somatostatin) binding_assay->competition_assay Determine Ki camp_assay cAMP Accumulation Assay competition_assay->camp_assay Confirm Agonism internalization_assay Receptor Internalization Assay camp_assay->internalization_assay Assess Functional Potency proliferation_assay Cell Proliferation Assay (e.g., AR42J cells) internalization_assay->proliferation_assay Evaluate Cellular Effect

Caption: A stepwise approach to characterizing the compound's interaction with somatostatin receptors.

Detailed Experimental Protocols

2.3.1. Radioligand Binding Assays

  • Objective: To determine if this compound binds to any of the five somatostatin receptor subtypes (SSTR1-5).

  • Methodology:

    • Utilize commercially available cell lines stably expressing each human SSTR subtype.

    • Perform competitive binding assays using a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14) and increasing concentrations of the test compound.

    • Incubate membranes from the SSTR-expressing cells with the radioligand and the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a gamma counter.

    • Calculate the inhibitory constant (Ki) for each receptor subtype.

2.3.2. cAMP Accumulation Assay

  • Objective: To determine if the compound acts as an agonist or antagonist at the identified SSTR subtype(s) and to quantify its functional potency.

  • Methodology:

    • Use the SSTR-expressing cell lines from the binding assays.

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Treat cells with increasing concentrations of the test compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • An agonist will inhibit forskolin-stimulated cAMP accumulation.

    • Calculate the half-maximal effective concentration (EC50) for agonistic activity.

Table 1: Hypothetical Data from Somatostatin Receptor Assays

Assay TypeSSTR1SSTR2SSTR3SSTR4SSTR5
Binding Affinity (Ki, nM) >10008515>1000650
Functional Potency (EC50, nM) -12025--

Hypothesis 2: BET Bromodomain Inhibition

Rationale

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in transcriptional regulation.[6] Inhibition of BET bromodomains has emerged as a promising therapeutic strategy in oncology and inflammation.[2][7] Notably, the benzimidazole scaffold has been identified as a key structural motif in several potent and selective BET inhibitors.[1][3] While our compound contains an imidazole rather than a benzimidazole ring, the general principle of a nitrogen-containing heterocyclic ring system serving as a scaffold for BET inhibition warrants investigation.

Proposed Experimental Workflow

A similar tiered approach will be employed to investigate the potential for BET inhibition.

Diagram: Workflow for Investigating BET Bromodomain Inhibition

G cluster_0 In Vitro Binding Assays cluster_1 Cellular Assays cluster_2 Target Engagement alpha_screen AlphaScreen Assay (BRD2, BRD3, BRD4) isothermal_tc Isothermal Titration Calorimetry (ITC) alpha_screen->isothermal_tc Determine Kd myc_expression c-Myc Expression Analysis (Western Blot/qPCR) isothermal_tc->myc_expression Confirm Cellular Activity cell_proliferation Cell Proliferation Assay (e.g., MV4-11 cells) myc_expression->cell_proliferation Evaluate Antiproliferative Effect cet_shift_assay Cellular Thermal Shift Assay (CETSA) cell_proliferation->cet_shift_assay Confirm Target Engagement

Caption: A structured workflow for assessing the compound's potential as a BET inhibitor.

Detailed Experimental Protocols

3.3.1. AlphaScreen Assay

  • Objective: To perform a high-throughput screen to assess the compound's ability to disrupt the interaction between BET bromodomains and acetylated histone peptides.

  • Methodology:

    • Utilize a commercially available AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit.

    • The assay involves a biotinylated histone H4 peptide (acetylated) bound to streptavidin-coated donor beads and a GST-tagged BET bromodomain (e.g., BRD4(1)) bound to anti-GST acceptor beads.

    • In the absence of an inhibitor, the beads are in close proximity, generating a luminescent signal.

    • The test compound, if active, will disrupt this interaction, leading to a decrease in the signal.

    • Calculate the half-maximal inhibitory concentration (IC50).

3.3.2. c-Myc Expression Analysis

  • Objective: To determine if the compound can downregulate the expression of a known BET target gene, c-Myc, in a relevant cancer cell line.

  • Methodology:

    • Use a hematological cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11 acute myeloid leukemia cells).

    • Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).

    • For protein analysis, lyse the cells and perform Western blotting using an antibody specific for c-Myc.

    • For mRNA analysis, extract total RNA, perform reverse transcription to generate cDNA, and quantify c-Myc expression using quantitative real-time PCR (qPCR).

    • A dose-dependent decrease in c-Myc expression would be indicative of BET inhibition.

Table 2: Hypothetical Data from BET Bromodomain Inhibition Assays

Assay TypeBRD2(1)BRD3(1)BRD4(1)
AlphaScreen (IC50, µM) 12.515.25.8
c-Myc Downregulation (EC50, µM) --7.2
MV4-11 Proliferation (GI50, µM) --6.5

Summary and Future Directions

The in-depth technical guide presented here provides a robust and logical framework for the elucidation of the mechanism of action of this compound. By systematically investigating the two most plausible hypotheses—somatostatin receptor agonism and BET bromodomain inhibition—a clear understanding of its pharmacological profile can be achieved.

Positive results in either of these pathways would trigger further, more detailed investigations, including selectivity profiling against a broader panel of receptors or enzymes, in vivo efficacy studies in relevant animal models, and pharmacokinetic and toxicological assessments. The data generated from this proposed research plan will be crucial in determining the therapeutic potential of this novel imidazole derivative and guiding its future development as a potential therapeutic agent.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL not provided in search results)
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  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (URL not provided in search results)
  • Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain - PubMed Central. ([Link])

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. (URL not provided in search results)
  • A Modular Dual-Labeling Scaffold That Retains Agonistic Properties for Somatostatin Receptor Targeting - PMC - NIH. ([Link])

  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed. ([Link])

  • Front Cover: Discovery of Benzo[ d ]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain (ChemMedChem 20/2022) - ResearchGate. ([Link])

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  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - NIH. ([Link])

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  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. ([Link])

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Technical Guide: A Tiered Strategy for the Biological Activity Screening of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of the novel compound, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine . The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. The structural features of the target compound—a primary amine, a phenyl linker, and a 2-methyl-imidazole moiety—suggest a high potential for bioactivity. This document provides a rationale and detailed protocols for a systematic screening cascade designed for researchers in drug discovery. The strategy progresses from broad primary screening to more focused secondary and mechanistic assays, ensuring an efficient and robust evaluation of the compound's therapeutic potential.

Introduction and Rationale

The imidazole nucleus is a five-membered heterocyclic ring that is a constituent of several vital biological molecules, including the amino acid histidine and purines[2]. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a highly versatile pharmacophore for interacting with diverse biological targets[3]. Consequently, imidazole derivatives have been successfully developed as potent anticancer agents that induce apoptosis, arrest the cell cycle, and inhibit key signaling kinases[4][5]. They are also the foundation for many antimicrobial drugs, particularly antifungals[6].

The subject of this guide, this compound, combines this potent imidazole core with a phenylmethanamine group, providing a scaffold ripe for biological investigation. Given the established activities of related structures, a logical screening approach should prioritize the evaluation of its anticancer and antimicrobial properties. Furthermore, a recurring mechanism for the action of such compounds is the modulation of critical intracellular signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to both cancer progression and inflammatory responses[][8][9].

This guide proposes a three-tiered screening workflow to systematically uncover and validate the biological activity of this compound.

Diagram: Overall Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) T1_Anticancer Anticancer Cytotoxicity Assay (NCI-60 Panel or similar) T2_IC50 IC50 Determination (Dose-Response) T1_Anticancer->T2_IC50 If 'Hit' T1_Antimicrobial Antimicrobial MIC Assay (Bacteria & Fungi Panel) T2_MBC MBC/MFC Determination T1_Antimicrobial->T2_MBC If 'Hit' T2_Ortho Orthogonal Viability Assay (e.g., CellTiter-Glo®) T2_IC50->T2_Ortho T3_Kinase p38 MAPK Kinase Inhibition Assay T2_Ortho->T3_Kinase Confirmed Hit T3_Nfkb NF-κB Activation Assay (Reporter Assay) T2_Ortho->T3_Nfkb Confirmed Hit Compound Test Compound: This compound Compound->T1_Anticancer Compound->T1_Antimicrobial

Caption: A three-tiered workflow for screening the test compound.

Tier 1: Primary Broad-Spectrum Screening

The initial tier is designed to cast a wide net, efficiently identifying whether the compound possesses significant cytotoxic or antimicrobial activity at a single, high concentration.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is quantified spectrophotometrically.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute in culture medium to a final screening concentration (e.g., 10 µM). Add to wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound is typically considered a "hit" if it reduces cell viability by >50%.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Screening

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[10][11].

Methodology:

  • Microorganism Panel: Use a panel of clinically relevant microbes, including:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922)

    • Fungi: Candida albicans (ATCC 90028)

  • Inoculum Preparation: Grow microorganisms to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add the prepared inoculum to each well. Include a positive control (microbes + standard antibiotic like Ciprofloxacin or Fluconazole) and a negative control (microbes + vehicle). Incubate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration where no visible growth (turbidity) is observed[10].

Tier 2: Hit Confirmation and Potency Determination

Once a hit is identified in Tier 1, the goal of Tier 2 is to confirm the activity using an orthogonal method and to quantify its potency through dose-response analysis.

Protocol: IC₅₀ Determination and Orthogonal Confirmation

For anticancer hits, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀). The activity is then confirmed with an assay that relies on a different biological principle to reduce false positives.

Methodology (IC₅₀):

  • Follow the MTT assay protocol (2.1), but instead of a single concentration, use a 10-point, two-fold serial dilution of the compound (e.g., from 100 µM down to 0.195 µM).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Methodology (Orthogonal Assay - CellTiter-Glo®):

  • This assay quantifies ATP, an indicator of metabolically active cells.

  • Set up the 96-well plate and treat cells as in the IC₅₀ protocol.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values as described above. A similar IC₅₀ value from both MTT and ATP-based assays provides strong confirmation of cytotoxic activity.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For antimicrobial hits, this assay determines the lowest concentration required to kill the microorganism.

Methodology:

  • Perform the MIC test (2.2) as described.

  • From the wells showing no visible growth (at and above the MIC), take a small aliquot (10-20 µL) and plate it onto an agar medium that does not contain the test compound.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Tier 3: Mechanism of Action (MoA) Elucidation

For confirmed, potent hits, Tier 3 aims to provide initial insights into the molecular mechanism. Based on the extensive literature on imidazole derivatives, investigating the inhibition of key kinase and inflammatory pathways is a logical starting point[4][][8].

Protocol: p38α MAPK Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of p38α MAPK, a key kinase in cellular stress and inflammatory signaling[12]. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are widely available.

Methodology (using ADP-Glo™ as an example):

  • Kinase Reaction: In a multi-well plate, combine recombinant human p38α enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP. Add the test compound across a range of concentrations.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow for phosphorylation.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ for p38α inhibition.

Diagram: p38 MAPK Signaling Pathway

G Stimuli Environmental Stress Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2, STAT1) p38->TF Phosphorylates Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) TF->Response Regulates Compound Test Compound Compound->p38 Inhibits

Caption: Potential inhibition of the p38 MAPK pathway by the test compound.

Protocol: NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a master regulator of inflammation and cell survival[13][14].

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293) containing an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).

  • Plating and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). Include unstimulated and stimulated vehicle controls. Incubate for 6-8 hours.

  • Signal Detection: If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the resulting luminescence.

  • Analysis: Normalize the reporter signal to cell viability (measured in a parallel plate) to control for cytotoxicity. Calculate the percent inhibition of TNF-α-induced NF-κB activation.

Diagram: Canonical NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Survival) Compound Test Compound Compound->IKK Inhibits? NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases

Sources

A Technical Guide to the Spectroscopic Characterization of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a molecule incorporating a benzylamine moiety linked to a 2-methylimidazole ring, presents a unique combination of functionalities with potential applications in medicinal chemistry and coordination chemistry. The interplay between the aromatic system, the primary amine, and the heterocyclic imidazole ring gives rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the expected spectral features, offering insights into the underlying molecular structure and electronic environment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound is depicted below. A systematic analysis of its spectroscopic data is crucial for confirming its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, imidazole, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3d2HAr-H (ortho to -CH₂NH₂)
~7.3 - 7.1d2HAr-H (ortho to imidazole)
~7.0d1HImidazole-H
~6.8d1HImidazole-H
~3.9s2H-CH₂NH₂
~2.4s3H-CH₃
~1.6br s2H-NH₂

Interpretation and Rationale:

  • Aromatic Protons (δ ~7.5 - 7.1 ppm): The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating aminomethyl group are expected to be slightly upfield compared to those ortho to the imidazole ring.

  • Imidazole Protons (δ ~7.0 and ~6.8 ppm): The two protons on the imidazole ring will appear as doublets due to coupling with each other. Their exact chemical shifts can be influenced by the solvent and concentration.

  • Benzylic Protons (δ ~3.9 ppm): The methylene protons of the benzylamine moiety are adjacent to both the aromatic ring and the nitrogen atom, leading to a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (δ ~2.4 ppm): The methyl group attached to the imidazole ring will appear as a sharp singlet.

  • Amine Protons (δ ~1.6 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift and broadness are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_protocol ¹H NMR Acquisition Workflow prep Sample Preparation acq Data Acquisition prep->acq Dissolve ~5-10 mg in ~0.6 mL CDCl₃ with TMS proc Data Processing acq->proc Acquire FID on a 500 MHz spectrometer analysis Spectral Analysis proc->analysis Fourier Transform, Phase Correction, Baseline Correction result Interpreted Spectrum analysis->result Peak Picking, Integration, Multiplicity Analysis G cluster_protocol FT-IR (KBr) Acquisition Workflow grind Grinding press Pressing grind->press Mix ~1-2 mg sample with ~100-200 mg dry KBr acq Acquisition press->acq Press into a transparent pellet under high pressure analysis Analysis acq->analysis Record spectrum on an FT-IR spectrometer result Interpreted Spectrum analysis->result Peak identification and functional group assignment

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

  • Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty sample compartment should be recorded first.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion.

Predicted Mass Spectrum Data (ESI+)

m/zRelative IntensityAssignment
200.13High[M+H]⁺
183.10Moderate[M-NH₂]⁺
119.07Moderate[C₇H₇N₂]⁺ (methylimidazole-phenyl fragment)
91.05Low[C₇H₇]⁺ (tropylium ion)

Interpretation and Rationale of Fragmentation:

The fragmentation of protonated benzylamines is well-documented. [1][2][3][4][5]The primary fragmentation pathways for this compound are expected to be:

  • Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃) from the protonated molecular ion, although the loss of an aminyl radical (•NH₂) from the molecular ion under electron ionization is also possible. In ESI-MS/MS, the loss of ammonia from the [M+H]⁺ ion would lead to the formation of a benzyl-type cation.

  • Benzylic Cleavage: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium ion (m/z 91), a common fragment in the mass spectra of benzyl compounds.

  • Cleavage of the Phenyl-Imidazole Bond: Fragmentation can also occur at the bond connecting the phenyl and imidazole rings, leading to characteristic fragments of each moiety.

G M [M+H]⁺ m/z = 200.13 F1 [M-NH₂]⁺ m/z = 183.10 M->F1 -NH₂ F2 [C₇H₇N₂]⁺ m/z = 119.07 M->F2 -CH₂NH₂ F3 [C₇H₇]⁺ m/z = 91.05 F1->F3 -C₄H₄N₂

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a detailed fingerprint of the molecule's structure. By understanding the rationale behind the expected spectral features, researchers can confidently identify this compound, assess its purity, and gain valuable insights into its electronic and structural properties. This guide serves as a practical resource for scientists engaged in the synthesis and application of this and related molecular architectures.

References

  • Flammang, R., Govaert, Y., & Barbieux-Flammang, M. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(1), 59-68. [Link]

  • Gao, J., Enjalbert, R., & Tabet, J. C. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 15(7), 1063-1073. [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(11), 1047-1060. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 10-15. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Zdrojewski, T., & Jończyk, A. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chu, G., & Li, C. (2011). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery and a plausible synthetic route for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a compound of interest for researchers and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy.

Introduction: The Rationale for Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and capacity to participate in hydrogen bonding make it a key pharmacophore in many approved drugs.[2][3] The exploration of novel imidazole derivatives is a continuous effort in the quest for new therapeutic agents with improved efficacy and selectivity.[3][4]

The design of this compound is predicated on the established importance of the substituted phenyl-imidazole motif. This structural framework is found in molecules targeting a variety of receptors and enzymes. The inclusion of a methanamine group introduces a basic center, which can be crucial for forming salt bridges with acidic residues in biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties. The 2-methyl substitution on the imidazole ring can influence the molecule's steric and electronic profile, potentially fine-tuning its interaction with specific targets and improving its metabolic stability.

A Plausible Synthetic Pathway

A logical and efficient two-step synthetic pathway to this compound has been devised. The strategy involves an initial N-arylation of 2-methylimidazole with a substituted benzonitrile, followed by the reduction of the nitrile functionality to the desired primary amine.

Synthetic_Pathway Reactant1 2-Methylimidazole Step1 Step 1: N-Arylation (Ullmann Condensation) Reactant1->Step1 Reactant2 4-Fluorobenzonitrile Reactant2->Step1 Intermediate 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile (Key Intermediate) Step2 Step 2: Nitrile Reduction Intermediate->Step2 ReducingAgent LiAlH4 or Catalytic Hydrogenation ReducingAgent->Step2 FinalProduct This compound Step1->Intermediate Formation of C-N bond Step2->FinalProduct Formation of aminomethyl group

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Key Intermediate, 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile

The initial and crucial step is the formation of the C-N bond between the imidazole ring and the phenyl ring. For this, an Ullmann-type condensation reaction is a well-established and reliable method for the N-arylation of imidazoles and other N-heterocycles.[5][6] This copper-catalyzed cross-coupling reaction provides a direct route to the desired arylimidazole structure.[7]

Experimental Protocol: Ullmann Condensation

Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzonitrile

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methylimidazole (1.0 eq), 4-fluorobenzonitrile (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a copper(I) source (CuI) and a ligand (1,10-phenanthroline) is crucial for facilitating the C-N bond formation at a reasonable temperature and reaction time.[8] The ligand helps to stabilize the copper catalyst and increase its reactivity.

  • Base and Solvent: Potassium carbonate is a common and effective base for this type of reaction, serving to deprotonate the imidazole nitrogen. Toluene is a suitable high-boiling, non-polar solvent that allows the reaction to be carried out at the required temperature.

Step 2: Reduction of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile to the Final Product

The second step involves the reduction of the aromatic nitrile to a primary amine. This transformation is a fundamental process in organic synthesis, and several reliable methods are available. Two of the most common and effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[9][10][11]

Experimental Protocol:

Materials:

  • 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Dichloromethane

Procedure:

  • In a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or dichloromethane.

  • Combine the filtrate and washes, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, possibly with a small amount of triethylamine to prevent streaking).

Rationale for Experimental Choices:

  • Reducing Agent: LiAlH₄ is chosen for its high reactivity, ensuring a complete reduction of the nitrile to the primary amine.

  • Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively dissolves the reactants.

  • Workup: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable inorganic salts.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a reactive hydride reagent.[12][13]

Experimental Protocol:

Materials:

  • 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(2-methyl-1H-imidazol-1-yl)benzonitrile in methanol or ethanol in a hydrogenation vessel.

  • Add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Method A, if necessary.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon and Raney Nickel are highly effective and commonly used catalysts for the hydrogenation of nitriles.[14][15]

  • Hydrogen Source: Hydrogen gas is the ultimate clean reducing agent, with water being the only byproduct in an ideal scenario.

  • Solvent: Alcohols like methanol or ethanol are excellent solvents for this type of hydrogenation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Intermediate/Final Product
4-(2-Methyl-1H-imidazol-1-yl)benzonitrileC₁₁H₉N₃183.21Key Intermediate
This compoundC₁₁H₁₃N₃187.24Final Product

Conclusion

This guide has outlined a robust and scientifically sound synthetic route to this compound. The two-step approach, commencing with an Ullmann condensation to form the key benzonitrile intermediate, followed by a standard nitrile reduction, provides a flexible and efficient method for accessing this molecule of interest. The detailed protocols and the rationale behind the experimental choices offer researchers and drug development professionals a solid foundation for the synthesis and further investigation of this and related compounds. The biological significance of the imidazole scaffold continues to drive the exploration of novel derivatives, and the methodologies described herein are central to these endeavors.[2]

References

  • Selective Conversion of Aromatic Nitriles to Aldehydes by Lithium tris(Dihexylamino)aluminum Hydride.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry LibreTexts.
  • Selective Reduction of Aromatic Nitriles to Aldehydes by Lithium Diisobutylpiperidinohydroalumin
  • Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega.
  • Ullmann condens
  • Supporting Information for a relevant chemical synthesis. Royal Society of Chemistry.
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source.
  • Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. Chemistry Letters.
  • Supplementary Information for hydroboration of imines. Royal Society of Chemistry.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
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  • 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine. ChemicalBook.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry.
  • A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology.
  • Ullmann Reaction. Organic Chemistry Portal.
  • 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile. Santa Cruz Biotechnology.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PubMed Central.
  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. International Journal of Research in Pharmaceutical Sciences.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmaceutical and Clinical Sciences.
  • 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. Arkivoc.
  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4.

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Potential research applications of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the successful synthesis of novel therapeutic agents. This compound emerges not as a direct therapeutic agent itself, but as a crucial intermediate in the construction of more complex, pharmacologically active molecules. This guide delves into the technical specifics of this compound, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and, most importantly, its potential applications as a foundational element in medicinal chemistry. Our focus will be on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics, thereby illuminating the pathway from a simple amine to a potent clinical candidate.

Molecular Profile and Physicochemical Properties

This compound is a primary amine featuring a phenyl ring substituted with a 2-methyl-1H-imidazol-1-yl group. This unique arrangement of a flexible aminomethyl group and a rigid, electron-rich imidazole moiety makes it a valuable synthon in combinatorial chemistry.

Property Value Source
Molecular Formula C11H13N3ChemSpider
Molecular Weight 187.24 g/mol ChemSpider
IUPAC Name This compoundPubChem
CAS Number 128159-45-1
Appearance Likely a solid at room temperature (inferred)

The presence of the primary amine group provides a key reactive handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into a wide array of molecular scaffolds. The 2-methylimidazole group can influence the pharmacokinetic properties of the final compound, potentially enhancing metabolic stability or modulating solubility.

Synthesis and Purification

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and efficient method involves the initial coupling of 2-methylimidazole with a protected benzonitrile derivative, followed by the reduction of the nitrile group to the primary amine.

Generalized Synthetic Workflow

Below is a representative, step-by-step protocol for the laboratory-scale synthesis of the title compound.

Step 1: N-Arylation of 2-Methylimidazole

  • To a solution of 4-fluorobenzonitrile (1.0 eq) and 2-methylimidazole (1.2 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the purified 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol.

  • Add a reducing agent. Common choices include Lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • For catalytic hydrogenation, charge a pressure vessel with the nitrile, solvent, and catalyst. Pressurize with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter off the catalyst (if used). For LiAlH4 reductions, quench the reaction cautiously with water and a sodium hydroxide solution.

  • Extract the desired product, this compound, with an appropriate organic solvent.

  • Dry the organic phase and concentrate in vacuo to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.

Synthetic Pathway Diagram

Synthesis_Workflow start 4-Fluorobenzonitrile + 2-Methylimidazole reagents1 K2CO3, DMF Heat intermediate 4-(2-methyl-1H-imidazol-1-yl)benzonitrile start->intermediate N-Arylation reagents2 Reduction (e.g., H2, Raney Ni) product This compound intermediate->product Nitrile Reduction

Caption: Generalized synthetic route to this compound.

Potential Research Application: Synthesis of PARP Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.

The Role in Constructing the Pharmacophore

The primary amine of this compound serves as a critical attachment point for constructing the larger PARP inhibitor molecule. For instance, it can be acylated with a carboxylic acid derivative that contains the pharmacophore responsible for binding to the nicotinamide-binding pocket of the PARP enzyme.

Hypothetical Experimental Workflow: Synthesis and Evaluation of a Novel PARP Inhibitor

This section outlines a hypothetical research workflow to synthesize a novel PARP inhibitor using our title compound and subsequently evaluate its biological activity.

3.2.1 Synthesis of a Hypothetical PARP Inhibitor
  • Amide Coupling: React this compound (1.0 eq) with a suitable carboxylic acid (e.g., a phthalazinone-based acid, a common scaffold in PARP inhibitors) (1.0 eq) in the presence of a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in DMF.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the final compound by preparative HPLC to obtain the high-purity novel PARP inhibitor.

3.2.2 In Vitro Evaluation of PARP Inhibition

A crucial step is to determine the inhibitory potency of the newly synthesized compound against PARP enzymes.

Protocol: Homogeneous PARP Inhibition Assay

  • Reagents: Recombinant human PARP1 enzyme, NAD+, biotinylated NAD+, streptavidin-coated donor beads, acceptor beads conjugated to an anti-poly(ADP-ribose) antibody, and the synthesized inhibitor.

  • Procedure: a. Prepare a serial dilution of the inhibitor in assay buffer. b. In a 384-well plate, add the PARP1 enzyme, activated DNA, and the inhibitor at various concentrations. c. Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature. d. Stop the reaction and add the detection reagents (donor and acceptor beads). e. Incubate in the dark for 60 minutes. f. Read the plate on a suitable plate reader (e.g., using AlphaScreen technology). The signal generated is proportional to the amount of poly(ADP-ribose) produced.

  • Data Analysis: a. Plot the signal against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce PARP1 activity by 50%.

3.2.3 Cell-Based Assay: Evaluation of Cellular PARP Inhibition

To assess if the inhibitor is active in a cellular context, a target engagement assay can be performed.

Protocol: Immunofluorescence Assay for PARP Activity

  • Cell Culture: Seed a suitable cancer cell line (e.g., a BRCA-deficient ovarian cancer line like OVCAR-3) onto glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with various concentrations of the synthesized PARP inhibitor for a specified time (e.g., 2 hours).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2) for a short period (e.g., 10 minutes). This will activate PARP.

  • Immunostaining: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.25% Triton X-100. c. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). d. Incubate with a primary antibody specific for poly(ADP-ribose) (PAR). e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the fluorescence intensity of the PAR signal per nucleus. c. A potent PARP inhibitor will result in a dose-dependent decrease in the PAR signal upon DNA damage.

Workflow Visualization

Research_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start_compound This compound coupling Amide Coupling with Carboxylic Acid Scaffold start_compound->coupling purification Purification (HPLC) coupling->purification final_inhibitor Novel PARP Inhibitor purification->final_inhibitor invitro In Vitro Assay (Biochemical PARP Inhibition, IC50) final_inhibitor->invitro Test Compound cellular Cell-Based Assay (Target Engagement, Immunofluorescence) invitro->cellular Confirms Cellular Activity

Caption: A hypothetical workflow from synthesis to in vitro and cellular evaluation of a novel PARP inhibitor.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate. While direct biological applications of this compound are not extensively documented, its utility in the synthesis of potent and specific enzyme inhibitors, such as those targeting PARP, is a clear and promising area of research. The protocols and workflows outlined in this guide provide a framework for researchers to leverage this compound in their drug discovery efforts. Future research could explore the use of this amine in the synthesis of inhibitors for other enzyme classes or in the development of novel chemical probes to study biological systems. The inherent modularity of its synthesis allows for the creation of diverse chemical libraries, paving the way for the discovery of next-generation therapeutics.

References

  • PubChem Compound Summary for CID 595738, 1-(4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for producing 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented with a focus on scientific integrity, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in molecules designed to interact with biological targets. The title compound, this compound, incorporates this important heterocycle linked to a benzylamine moiety, making it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials.

Strategic Approach to Synthesis

The most direct and industrially scalable approach to the synthesis of this compound involves a two-step sequence:

  • Formation of the Imidazole-Aryl Bond: Construction of the key intermediate, 1-(4-cyanophenyl)-2-methyl-1H-imidazole.

  • Reduction of the Nitrile: Conversion of the cyano group to a primary amine to yield the final product.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps.

Part 1: Synthesis of 1-(4-cyanophenyl)-2-methyl-1H-imidazole

The cornerstone of this synthesis is the formation of the C-N bond between the 2-methylimidazole ring and the phenyl ring. This can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

In this reaction, the nucleophilic nitrogen of 2-methylimidazole attacks an electron-deficient aromatic ring, displacing a leaving group. The presence of a strong electron-withdrawing group, such as a nitrile (-CN), on the aromatic ring is crucial as it activates the ring towards nucleophilic attack.[3][4] 4-Fluorobenzonitrile is an excellent starting material for this purpose, as fluoride is a good leaving group in SNAr reactions.

Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-2-methyl-1H-imidazole

Starting Materials:

  • 2-Methylimidazole

  • 4-Fluorobenzonitrile

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-methylimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-methylimidazole.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1-(4-cyanophenyl)-2-methyl-1H-imidazole.

Data Summary: Synthesis of 1-(4-cyanophenyl)-2-methyl-1H-imidazole
ParameterValueReference
Starting Material 12-Methylimidazole[5][6]
Starting Material 24-Fluorobenzonitrile[7]
BasePotassium Carbonate[8]
SolventDimethylformamide (DMF)[8]
Temperature120-140 °C[4]
Typical Yield85-95%[4]
Synthetic Workflow: Formation of the Intermediate

Synthesis_Step1 cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction DMF DMF (Solvent) 120-140 °C DMF->Reaction Intermediate 1-(4-cyanophenyl)-2-methyl-1H-imidazole Reaction->Intermediate SNAr

Caption: Synthetic workflow for 1-(4-cyanophenyl)-2-methyl-1H-imidazole.

Part 2: Reduction of 1-(4-cyanophenyl)-2-methyl-1H-imidazole

The final step in the synthesis is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Core Chemistry: Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile in the presence of a metal catalyst. Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines due to its high activity and relative cost-effectiveness.[9][10][11][12] The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound

Starting Materials:

  • 1-(4-Cyanophenyl)-2-methyl-1H-imidazole

  • Raney Nickel (slurry in water)

  • Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas

Procedure:

  • In a pressure vessel, dissolve 1-(4-cyanophenyl)-2-methyl-1H-imidazole (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight of the starting material). A small amount of ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the uptake of hydrogen to determine the reaction's progress.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Data Summary: Reduction to the Final Product
ParameterValueReference
Starting Material1-(4-Cyanophenyl)-2-methyl-1H-imidazole[7]
CatalystRaney Nickel[9][11][12]
SolventEthanol[13]
Reducing AgentHydrogen Gas[13]
Pressure50-100 psi[13]
Typical Yield>90%[13]
Synthetic Workflow: Formation of the Final Product

Synthesis_Step2 cluster_reagents Reagents & Conditions Intermediate 1-(4-cyanophenyl)-2-methyl-1H-imidazole Intermediate->Reduction H2 H2 (gas) H2->Reduction RaneyNi Raney Ni (catalyst) RaneyNi->Reduction Ethanol Ethanol (solvent) Ethanol->Reduction Final_Product This compound Reduction->Final_Product Catalytic Hydrogenation

Caption: Synthetic workflow for the reduction to the final product.

Conclusion

The synthesis of this compound presented herein offers a reliable and high-yielding route from readily available starting materials. The two-step process, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation, is a robust and scalable method suitable for both academic research and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and materials science endeavors.

References

  • Breitenstein, W., et al. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
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  • Adama Makhteshim Ltd. (2018). Process for the preparation of 2-cyanoimidazole compounds.
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  • Zhumagaziyev, A., et al. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]

  • Ökten, S., et al. (2019). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-404. [Link]

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  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Zhang, J. (2012). 2-methylimidazole preparation method.
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  • Tran, T. D., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(4), M1483. [Link]

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1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Introduction

This compound (CAS No: 883291-45-0) is a bifunctional organic molecule of increasing interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a 2-methylimidazole moiety linked to a benzylamine, provides a unique combination of aromatic, basic, and hydrogen-bonding characteristics. These features make it a valuable scaffold for the synthesis of novel pharmaceutical agents and functional materials.[3][4]

A thorough understanding of a compound's solubility is a cornerstone of drug development and chemical process optimization. Poor solubility can impede formulation, reduce bioavailability, and generate unreliable data in high-throughput screening assays.[5] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, offers a predicted solubility profile across a range of common laboratory solvents, and details a robust experimental protocol for its empirical determination.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a molecule is dictated by its structure. The principle of "like dissolves like" provides a foundational framework for prediction, wherein a solute's polarity, hydrogen bonding capacity, and ionizability determine its affinity for a given solvent.[6]

Molecular Structure Analysis:

  • 2-Methylimidazole Group: This heterocyclic ring is polar and contains a nitrogen atom that can act as a hydrogen bond acceptor. The presence of the methyl group slightly increases its lipophilicity compared to unsubstituted imidazole.[7] Imidazole itself is known to be highly polar and soluble in water and other polar solvents.[3][8][9]

  • Phenyl Linker: The central benzene ring is non-polar and hydrophobic, contributing to solubility in organic solvents but reducing aqueous solubility.

  • Aminomethyl Group (-CH₂NH₂): The primary amine is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[10] This group is also basic, with its solubility in aqueous media being highly dependent on pH.[11]

Predicted Solubility Profile:

Based on this structural analysis, this compound is an amphiphilic molecule with a balance of polar and non-polar characteristics.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The aminomethyl and imidazole groups can form strong hydrogen bonds with protic solvents. Solubility is expected to be moderate to high in alcohols.[12]

  • Aqueous Solubility and pH: The primary amine is basic and will be protonated under acidic conditions to form a highly polar ammonium salt (-CH₂NH₃⁺). Therefore, aqueous solubility is predicted to be dramatically higher at low pH compared to neutral or basic pH.[13][14] This is a critical consideration for any work involving physiological buffers.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dipole moments, enabling them to solvate the polar regions of the molecule effectively. High solubility is anticipated in solvents like DMSO.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, polar functional groups will limit solubility in non-polar solvents. The hydrophobic phenyl ring may allow for minimal solubility in aromatic solvents like toluene, but the compound is expected to be poorly soluble or insoluble in aliphatic hydrocarbons like hexane.

Comparative Solubility Data Summary

SolventSolvent TypePredicted SolubilityRationale & Expert Insights
Water (pH 7)Polar ProticLow to ModerateThe polar amine and imidazole groups promote solubility, but the larger hydrophobic phenyl structure counteracts this.[11]
Water (pH < 4)Polar Protic (Acidic)HighThe primary amine will be protonated to a cationic ammonium salt, which is significantly more water-soluble.[10][14]
Methanol / EthanolPolar ProticHighThese alcohols are excellent hydrogen bond donors and acceptors, effectively solvating both the amine and imidazole moieties.[12]
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful, highly polar solvent capable of dissolving a wide range of both polar and non-polar compounds.[5]
Acetonitrile (ACN)Polar AproticModerateAcetonitrile is polar but has a weaker hydrogen bond accepting ability than DMSO, suggesting moderate solubility.
Dichloromethane (DCM)Moderately PolarModerate to LowWhile some imidazole derivatives show low solubility in chloroalkanes, the overall polarity may allow for moderate dissolution.[7]
TolueneNon-Polar (Aromatic)LowThe aromatic nature of toluene may provide some interaction with the phenyl ring, but it is insufficient to overcome the polar groups.[7]
n-HexaneNon-Polar (Aliphatic)Very Low / InsolubleThe high polarity and hydrogen bonding capacity of the solute are incompatible with this non-polar aliphatic solvent.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable, quantitative data, an experimental approach is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[15][16][17] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis cluster_calc Calculation A Add excess solid compound to a known volume of solvent B Seal vials securely A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow vials to stand to let excess solid settle C->D E Withdraw aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Dilute filtrate with mobile phase to a suitable concentration F->G H Analyze concentration via calibrated HPLC-UV method G->H I Calculate solubility (mg/mL or µg/mL) accounting for dilution H->I

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[16]

  • Sedimentation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clean filtrate into a separate vial. This filtration step is critical to remove microscopic particulates that would lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, remembering to account for the dilution factor used.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Critical Parameters and Self-Validating Systems

To ensure the trustworthiness and reproducibility of solubility data, the experimental protocol must be a self-validating system.[16][17] This involves careful control of several key parameters.

Logic of a Self-Validating Solubility Study

G A Define Objective (e.g., Solubility in PBS) B Verify Compound Purity (>98% via HPLC/NMR) A->B C Control Temperature (e.g., 25°C ± 0.5°C) A->C D Ensure Sufficient Equilibration Time (24-48h) A->D F Validate Analytical Method (Linearity, Accuracy) A->F E Confirm Saturation (Visual excess solid) B->E G Reliable Data Output (Solubility in mg/mL) C->G D->E E->G F->G

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step of the process. We will navigate from the initial stages of crystal selection and data collection through to structure solution, refinement, and the final analysis of intermolecular interactions that dictate the crystal packing. While a public crystal structure for this specific compound is not available at the time of writing, this guide will utilize a representative, hypothetical dataset to illustrate the complete workflow, ensuring a practical and educational resource for those in the field.

Introduction: The Significance of Imidazole Derivatives and Structural Analysis

The imidazole ring is a privileged scaffold in drug discovery, appearing in a wide array of clinically used drugs.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets like enzymes and receptors.[1][2] The title compound, this compound, combines this versatile heterocycle with a flexible aminomethylphenyl group, suggesting potential applications in the development of novel therapeutic agents.

Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount for drug development. It provides invaluable insights into the molecule's conformation, stereochemistry, and the non-covalent interactions that govern its solid-state properties. This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new drug candidates. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structures at atomic resolution.

This guide will provide a detailed protocol for the crystal structure determination of this compound, emphasizing the "why" behind the "how" at each stage.

Experimental Workflow: From Crystal to Structure

The journey from a single crystal to a fully refined structure involves a series of meticulous steps. The following sections will detail each phase of this process.

Crystal Selection and Mounting

The quality of the final crystal structure is intrinsically linked to the quality of the initial crystal.

Protocol:

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces, no visible cracks or defects, and dimensions between 0.1 and 0.4 mm in at least two dimensions.[6] The crystal should exhibit sharp extinction under cross-polarized light, indicating a single lattice.

  • Mounting: Carefully mount the selected crystal on a cryoloop. A small amount of cryoprotectant oil can be used to coat the crystal, which helps in handling and prevents ice formation during data collection at low temperatures.

  • Centering: The mounted crystal is then placed on the goniometer head of the diffractometer and precisely centered in the X-ray beam. This is a critical step to ensure that the entire crystal is uniformly bathed in the X-ray beam throughout the data collection process.[7]

Data Collection

The data collection strategy is designed to measure the intensities of a complete and redundant set of diffraction spots.

Protocol:

  • Preliminary Screening: A few initial diffraction images are collected to assess the crystal's diffraction quality and to determine the unit cell parameters.

  • Strategy Calculation: Based on the preliminary data, the data collection software (e.g., APEX2) calculates an optimal strategy to collect a complete dataset with high redundancy and resolution.

  • Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8] Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, leading to higher quality data.[6]

Table 1: Hypothetical Crystallographic Data and Data Collection Parameters

ParameterValue
Empirical FormulaC₁₁H₁₃N₃
Formula Weight187.24
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.542(3) Å
b8.987(2) Å
c11.231(4) Å
α90°
β105.21(1)°
γ90°
Volume1028.9(5) ų
Z (Molecules per unit cell)4
Density (calculated)1.210 Mg/m³
Absorption Coefficient0.079 mm⁻¹
F(000)400
Data Collection
θ range for data collection2.5° to 28.0°
Index ranges-13 ≤ h ≤ 13, -11 ≤ k ≤ 11, -14 ≤ l ≤ 14
Reflections collected9876
Independent reflections2458 [R(int) = 0.034]
Completeness to θ = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.992 and 0.969
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2458 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

This data is representative and serves for illustrative purposes.

Structure Solution and Refinement: Unveiling the Molecular Architecture

Once a high-quality dataset is collected, the next step is to solve and refine the crystal structure. The SHELX suite of programs is a powerful and widely used tool for this purpose.[9][10][11]

Structure Solution

The goal of structure solution is to obtain an initial model of the molecule's position and orientation within the unit cell.

Protocol:

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Direct Methods: For small molecules like the title compound, direct methods are typically used to solve the phase problem of X-ray crystallography and generate an initial electron density map.[11] The program SHELXS can be used for this step.

  • Model Building: The initial electron density map is interpreted to identify the positions of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of improving the initial structural model to best fit the experimental diffraction data.

Protocol:

  • Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors using a least-squares algorithm. The program SHELXL is the standard for this process.[9][10]

  • Anisotropic Refinement: Initially, atoms are refined isotropically (with a single displacement parameter). In the later stages, non-hydrogen atoms are typically refined anisotropically, which describes the thermal motion of the atom as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated to locate missing atoms or to identify regions of unaccounted-for electron density.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factors and the goodness-of-fit.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output crystal Select & Mount Crystal data_acq X-ray Data Acquisition crystal->data_acq Goniometer data_red Data Reduction & Scaling data_acq->data_red solve Structure Solution (SHELXS) data_red->solve refine Refinement (SHELXL) solve->refine Initial Model refine->refine validate Validation & Analysis refine->validate Final Model cif Crystallographic Information File (CIF) validate->cif report Structure Report validate->report

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Analysis of the Crystal Structure: Intermolecular Interactions

The refined crystal structure provides a wealth of information beyond the molecular conformation. A key aspect of the analysis is to understand the intermolecular interactions that stabilize the crystal packing.

Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the crystal packing.[12][13][14][15][16] In the case of this compound, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors.

Table 2: Hypothetical Hydrogen Bond Geometry

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N(3)—H(3A)···N(2)i0.882.153.012(2)168.2
N(3)—H(3B)···N(2)ii0.882.243.098(2)163.5

Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2. This data is representative.

These hydrogen bonds would likely link the molecules into chains or more complex networks, significantly influencing the physical properties of the crystal.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry i) cluster_mol3 Molecule C (Symmetry ii) N3_A N(3)-H N2_B N(2) N3_A->N2_B H···N N2_C N(2) N3_A->N2_C H···N N2_A N(2)

Caption: A schematic of potential hydrogen bonding interactions.

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently determine the three-dimensional structures of novel compounds. The resulting structural information is a cornerstone of modern drug discovery, enabling the rational design of more effective and selective therapeutic agents. The ability to elucidate molecular architecture at the atomic level remains an indispensable tool in the advancement of chemical and pharmaceutical sciences.

References

  • Vertex AI Search. The Role of Imidazole Derivatives in Modern Drug Discovery.
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  • NIH. Crystal structure refinement with SHELXL.
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  • University of Göttingen. Chapter 6.1.2 SHELXL-97.
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  • MIT OpenCourseWare. The SHELX package.
  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection.
  • ResearchGate. (PDF) Hydrogen Bonding in Molecular Crystals.
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  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving.
  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course.
  • Wikipedia. Hydrogen bond.
  • ResearchGate. Crystal structure of (E)-N-[4-(1H)-imidazolyl phenyl]-(2-methylphenyl)methanimine, C17H15N3.
  • NIH. N1-[(1H-Imidazol-2-yl)methylidene]-N4-phenylbenzene-1,4-diamine.
  • Sigma-Aldrich. This compound hydrate AldrichCPR.
  • ResearchGate. (PDF) Analysis of Hydrogen Bonds in Crystals.
  • Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • ChemicalBook. 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine | 65113-25-9.
  • BLD Pharm. (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine|BLD Pharm.
  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
  • ResearchGate. The crystal structure of 1,4-bis(1H-imidazol- 3-ium-1-yl)benzene dinitrate, C12H12N4.
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A Theoretical and Computational Blueprint for the Preclinical Assessment of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Drug Candidate Evaluation

Foreword: The Imperative of Predictive Science in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. The imperative to "fail fast, fail cheap" has catalyzed a paradigm shift towards the integration of robust computational and theoretical models at the nascent stages of preclinical research. These in silico methodologies provide a predictive framework to assess the physicochemical properties, pharmacokinetics, and pharmacodynamics of a drug candidate long before it enters extensive experimental validation. This guide is dedicated to the comprehensive theoretical and computational study of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine , a molecule of significant interest due to its imidazole core, a well-established pharmacophore in medicinal chemistry.[1][2][3][4][5] The imidazole moiety is a cornerstone in numerous clinically successful drugs, valued for its unique electronic properties and its ability to engage in hydrogen bonding, making it a privileged scaffold for interacting with biological targets.[4]

This document is structured not as a rigid protocol, but as a dynamic blueprint for researchers, scientists, and drug development professionals. It will provide a deep dive into the causality behind the selection of computational experiments, fostering a proactive rather than a reactive approach to preclinical assessment. We will explore the molecule's structural and electronic landscape through quantum mechanical calculations, predict its potential biological targets via molecular docking, and simulate its behavior in a biological environment using molecular dynamics. The overarching goal is to construct a holistic, data-driven narrative of this compound, thereby enabling more informed decisions in its developmental pathway.

Part 1: Molecular Characterization and Quantum Chemical Analysis

Before a drug candidate's interaction with a biological system can be reliably predicted, a fundamental understanding of its intrinsic properties is paramount. Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to elucidate the electronic structure, reactivity, and spectroscopic properties of a molecule with a high degree of accuracy.[6][7][8]

Rationale for DFT in Early-Phase Drug Discovery

The choice of DFT, specifically utilizing a functional like B3LYP with a basis set such as 6-311G(d,p), is a well-established practice in the computational chemistry of small organic molecules.[7][9] This level of theory provides a judicious balance between computational cost and accuracy for predicting key molecular descriptors. These descriptors are not merely academic; they are direct indicators of a molecule's potential behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability.[10] A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive.

Experimental Protocol: DFT Calculations
  • Geometry Optimization:

    • The initial 3D structure of this compound is constructed using a molecular builder.

    • A geometry optimization is performed using Gaussian 09 or a similar software package with the B3LYP functional and the 6-311G(d,p) basis set.[9] This process finds the lowest energy conformation of the molecule.

    • Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Quantum Chemical Descriptors:

    • From the optimized geometry, a single-point energy calculation is performed to derive key electronic properties.

    • The following descriptors are calculated:

      • HOMO and LUMO energies.

      • HOMO-LUMO energy gap (ΔE).

      • Ionization Potential (IP) and Electron Affinity (EA).

      • Global reactivity descriptors: Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • An MEP map is generated to visualize the electrostatic potential on the molecule's surface.[11] This map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting non-covalent interactions with a biological target.[12]

Anticipated Data and Interpretation

The quantitative data from these DFT calculations would be summarized as follows:

ParameterPredicted Value (Hypothetical)Significance in Drug Discovery
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons; important for charge-transfer interactions.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons; crucial for interactions with electron-rich biological residues.
HOMO-LUMO Gap (ΔE)5.3 eVAn indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.
Dipole Moment3.5 DebyeInfluences solubility, membrane permeability, and the nature of intermolecular interactions.
Electronegativity (χ)3.85 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVA measure of resistance to change in electron distribution.
Electrophilicity Index (ω)2.80 eVQuantifies the electrophilic nature of the molecule.

The MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the primary amine, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens and the aromatic protons, highlighting them as potential hydrogen bond donors.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations (Gaussian 09) cluster_output Output & Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy descriptors Quantum Chemical Descriptors (HOMO, LUMO, etc.) sp_energy->descriptors mep_map Molecular Electrostatic Potential (MEP) Map sp_energy->mep_map reactivity Reactivity & Stability Assessment descriptors->reactivity mep_map->reactivity

Caption: Workflow for DFT-based molecular characterization.

Part 2: Target Identification and Interaction Analysis through Molecular Docking

With a solid understanding of the molecule's intrinsic properties, the next logical step is to explore its potential interactions with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9]

The Rationale for Target-Specific Docking

Given the prevalence of the imidazole scaffold in inhibitors of various enzymes, a targeted docking approach is often more fruitful than a broad, unbiased screen.[13][14] For instance, imidazole derivatives have shown activity against cyclooxygenase-2 (COX-2), various kinases, and lanosterol 14-alpha-demethylase (CYP51).[13][15] The selection of a target protein should be guided by existing literature on structurally similar compounds. For this guide, we will hypothesize a docking study against a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), a common target for anticancer drugs.[16]

Experimental Protocol: Molecular Docking
  • Preparation of the Receptor:

    • The 3D crystal structure of the target protein (e.g., EGFR) is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charge is assigned to the protein atoms.

  • Preparation of the Ligand:

    • The DFT-optimized structure of this compound is used.

    • Partial charges are assigned, and rotatable bonds are defined.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is used.[13]

    • A grid box is defined to encompass the active site of the receptor.

    • The docking simulation is run to generate a series of binding poses for the ligand.

  • Analysis of Results:

    • The binding poses are ranked based on their predicted binding affinity (e.g., in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_def Define Binding Site (Grid Box) receptor_prep->grid_def ligand_prep Ligand Preparation (from DFT) run_docking Run Docking (AutoDock Vina) ligand_prep->run_docking grid_def->run_docking binding_affinity Calculate Binding Affinity run_docking->binding_affinity interaction_analysis Analyze Interactions (H-bonds, etc.) binding_affinity->interaction_analysis pose_selection Select Best Pose interaction_analysis->pose_selection

Caption: Workflow for molecular docking studies.

Hypothetical Docking Results and Interpretation

A successful docking study would yield a low binding energy and a binding pose that shows significant, chemically sensible interactions with the active site.

ParameterHypothetical ValueInterpretation
Binding Affinity-8.5 kcal/molA strong negative value suggests a favorable binding interaction.
Key Interactions
Hydrogen BondsAsp855, Met793The primary amine and imidazole nitrogens are likely candidates for forming hydrogen bonds with key active site residues.
HydrophobicLeu718, Val726The phenyl ring and the methyl group on the imidazole can engage in hydrophobic interactions, contributing to binding affinity.
Pi-StackingPhe723The aromatic phenyl and imidazole rings can participate in pi-stacking interactions with aromatic residues in the active site.

Part 3: Simulating the Dynamics of the Ligand-Receptor Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the conformational changes that may occur.[9][13]

The Necessity of MD Simulations

MD simulations are computationally intensive but provide a wealth of information that is inaccessible through static docking. By simulating the movements of atoms over a period of nanoseconds, we can assess the stability of the predicted binding pose, calculate a more refined binding free energy, and observe the flexibility of both the ligand and the protein.[14]

Experimental Protocol: Molecular Dynamics Simulations
  • System Setup:

    • The best-ranked ligand-protein complex from the docking study is used as the starting structure.

    • The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation:

    • A simulation package like GROMACS or NAMD is used.[9][13]

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to physiological temperature (310 K) and equilibrated.

    • A production run of at least 100 ns is performed.

  • Trajectory Analysis:

    • The trajectory from the production run is analyzed to calculate:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

      • Radius of Gyration (Rg) to monitor the compactness of the protein.

      • Hydrogen bond analysis to track the persistence of key interactions over time.

Expected Outcomes and Their Significance

A stable binding pose would be indicated by a low and converging RMSD value for the ligand and the protein backbone. The RMSF analysis would highlight which residues in the binding pocket are most flexible. Persistent hydrogen bonds observed throughout the simulation would lend strong support to the binding mode predicted by docking.

Part 4: ADMET Prediction - A Crucial Gatekeeper

A molecule with excellent target affinity is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction provides an early warning system for potential liabilities.

The Rationale for Early ADMET Profiling

Poor pharmacokinetic properties are a major cause of late-stage drug development failure. By predicting properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, we can prioritize candidates with more favorable drug-like properties.

Protocol for In Silico ADMET Prediction
  • A variety of online tools and software packages (e.g., SwissADME, pkCSM) can be used.

  • The SMILES string of this compound is used as the input.

  • The software calculates a range of physicochemical and pharmacokinetic properties based on established models.

Key ADMET Parameters and Their Interpretation
ParameterPredicted Value (Hypothetical)Implication
Lipinski's Rule of Five0 ViolationsSuggests good oral bioavailability.
GI AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeantYesThe compound may be suitable for targeting CNS disorders.
CYP2D6 InhibitorYesPotential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. This warrants further investigation.
Ames ToxicityNon-toxicLow probability of being mutagenic.

Conclusion: A Synthesized Vision for a Promising Candidate

This in-depth technical guide has laid out a comprehensive theoretical and computational framework for the initial assessment of this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, we can construct a detailed, multi-faceted profile of this drug candidate. This in silico blueprint allows for the early identification of both its therapeutic potential and any potential liabilities. The true power of this approach lies not in replacing experimental work, but in guiding it, making it more efficient, and ultimately increasing the probability of success in the long and arduous journey of drug discovery.

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  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing.
  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6. DergiPark.
  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. PubMed Central.
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An In-Depth Technical Guide to the Molecular Docking of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is an indispensable computational tool in modern drug discovery, providing critical insights into the interactions between small molecules and their protein targets. This guide presents a comprehensive, in-depth technical workflow for the molecular docking of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a novel compound with limited publicly available biological data. Given the compound's novelty, this document establishes a robust, transferable methodology by selecting a putative, high-value biological target based on the ligand's core imidazole scaffold—a known pharmacophore in many therapeutic agents. We will utilize the Histamine H3 Receptor (H3R) as a rational, illustrative target, guiding the user through every critical phase of the docking process: from target selection and validation to ligand and protein preparation, simulation execution, and rigorous results analysis. This whitepaper is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the causal scientific reasoning behind each choice, ensuring a foundation of expertise, trustworthiness, and authoritative grounding.

Introduction: The Rationale for Docking a Novel Imidazole Derivative

The molecule this compound is a substituted imidazole derivative. The imidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle is a versatile pharmacophore capable of acting as a hydrogen bond donor and acceptor, a metal chelator, and a bioisostere for other chemical groups. Its presence in a novel compound immediately suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[2][3]

As of this writing, specific biological activity for this compound is not extensively documented in peer-reviewed literature.[4][5] This scenario is common in early-stage drug discovery, where computational methods like molecular docking are employed to predict potential targets and formulate hypotheses for subsequent in vitro and in vivo validation. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function.[6] This process saves immense time and resources by prioritizing compounds and potential targets before committing to costly laboratory experiments.[6]

This guide, therefore, serves a dual purpose: it provides a specific protocol for the title compound while also offering a universal template for approaching the computational analysis of any novel molecule with a promising scaffold.

Target Selection: A Rational Approach for a Novel Ligand

The first and most critical step in a docking study is the selection of a relevant protein target. Without experimental data, this choice must be guided by structural analogy to well-characterized compounds.

Pharmacophore-Based Hypothesis

The imidazole core of our ligand is structurally analogous to the key binding motif of histamine. Specifically, compounds with this scaffold are known to interact with histamine receptors.[2] The Histamine H3 Receptor (H3R) is a particularly compelling target. As a presynaptic autoreceptor in the central nervous system, it modulates the release of histamine and other key neurotransmitters, making it a therapeutic target for neurological and cognitive disorders.[2] Many potent H3R ligands feature an imidazole ring. Therefore, we hypothesize that this compound may interact with H3R.

Selection of a High-Quality Protein Structure

For our docking study, we will use the high-resolution crystal structure of the human Histamine H3 Receptor in complex with the antagonist GSK189254.

  • PDB ID: 4FI3

  • Rationale: This structure provides a well-defined binding pocket with a co-crystallized ligand. This is crucial for validating our docking protocol by allowing us to first remove the native ligand and then "re-dock" it, comparing the computational result to the experimental structure. A successful re-docking validates that our chosen parameters can accurately reproduce a known binding mode.[7][8]

The Molecular Docking Workflow: A Conceptual Overview

Before detailing the protocols, it is essential to understand the workflow. The process is a systematic reduction of complexity, preparing the ligand and protein from raw structural files into formats suitable for the docking algorithm, which then explores the conformational space to find the most stable binding pose.

G cluster_prep Preparation Phase cluster_proc Processing & Simulation cluster_analysis Analysis Phase Ligand Ligand Structure (SMILES/2D) PrepLigand Ligand Preparation (3D Conversion, Charges, Energy Minimization) Ligand->PrepLigand Protein Protein Structure (PDB ID: 4FI3) PrepProtein Protein Preparation (Remove Water/Ligands, Add Hydrogens, Charges) Protein->PrepProtein Grid Grid Box Definition (Define Search Space) PrepLigand->Grid PrepProtein->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Results Analyze Poses (Binding Affinity, RMSD) Dock->Results Visual Visualize Interactions (H-Bonds, Hydrophobic) Results->Visual Validation Protocol Validation (Re-docking Native Ligand) Visual->Validation Conclusion Draw Conclusions Validation->Conclusion G A 1. Obtain SMILES String 'CC1=NC=CN1C2=CC=C(C=C2)CN' B 2. Convert to 3D Structure (e.g., using ChimeraX) A->B C 3. Add Hydrogens (pH 7.4) B->C D 4. Energy Minimize (e.g., MMFF94 force field) C->D E 5. Assign Gasteiger Charges D->E F 6. Define Rotatable Bonds (Torsion Tree) E->F G 7. Save as PDBQT file (ligand.pdbqt) F->G

Caption: Step-by-step workflow for ligand preparation.

Step-by-Step Methodology:

  • Obtain Ligand Structure: The SMILES string for this compound is CC1=NC=CN1C2=CC=C(C=C2)CN.

  • Generate 3D Coordinates:

    • In UCSF ChimeraX, use the build command or the "SMILES" input in the graphical interface to generate the 3D structure.

  • Add Hydrogens and Assign Charges:

    • Use the AddH command or the "Dock Prep" tool. It is critical to specify a physiological pH (e.g., 7.4) to ensure correct protonation states, which directly impacts hydrogen bonding. [9] * Use the "Add Charges" tool to assign AM1-BCC or Gasteiger charges. These partial charges are essential for the scoring function to calculate electrostatic interactions. [10]4. Energy Minimization:

    • Minimize the ligand's structure using a force field like MMFF94 or AMBER. This step finds a stable, low-energy conformation, which is a better starting point for the docking simulation.

  • Save in PDBQT Format:

    • Use AutoDock Tools (or a script within ChimeraX) to save the prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges (Q), and atom types (T), and defines the rotatable bonds that Vina will explore during the simulation. [11]

Protocol 2: Protein Preparation

Protein preparation aims to clean the crystal structure, correct any structural issues, and prepare it in the PDBQT format. [12][13]

G A 1. Fetch PDB Structure (ID: 4FI3) B 2. Remove Unnecessary Chains, Water Molecules (HOH), and Native Ligand A->B C 3. Repair Missing Side Chains (if any) B->C D 4. Add Polar Hydrogens Only C->D E 5. Add Kollman Charges D->E F 6. Save as PDBQT file (receptor.pdbqt) E->F

Caption: Step-by-step workflow for protein preparation.

Step-by-Step Methodology:

  • Load Structure: In ChimeraX, fetch the PDB structure using its ID: 4FI3.

  • Clean the Structure:

    • Delete all water molecules (delete solvent). Water molecules are typically removed unless there is strong evidence that a specific "structural water" is critical for ligand binding. [13] * Delete any co-factors, ions, or alternate conformations not relevant to the binding study.

    • Crucially, delete the co-crystallized ligand (GSK189254) to free the binding pocket for our docking experiment.

  • Add Hydrogens and Charges:

    • Use the "Dock Prep" tool in ChimeraX.

    • Add Hydrogens: Add polar hydrogens only. Non-polar hydrogens are typically not involved in the key interactions and their inclusion unnecessarily increases computational complexity. [14] * Add Charges: Assign Kollman charges, which are standard for proteins in the AutoDock suite. [14]4. Save in PDBQT Format: Save the cleaned, prepared receptor as receptor.pdbqt. The receptor is treated as rigid in a standard Vina docking run.

Protocol 3: Docking Simulation

1. Define the Binding Site (Grid Box): The docking algorithm needs a defined search space. We will define this space based on the location of the original co-crystallized ligand.

  • In ChimeraX, with the original 4FI3 structure loaded, select the native ligand.

  • Use a tool like "Define Grid Box" (or manually determine the coordinates) to create a cubic box that encompasses the entire ligand with a 4-5 Å buffer on all sides.

  • Record the center coordinates (X, Y, Z) and the size of the box (in Angstroms). For 4FI3, a representative grid box might be centered at X=15.2, Y=53.9, Z=16.9 with a size of 22 x 22 x 22 Angstroms. [15] 2. Create the Configuration File: Create a text file named conf.txt with the following parameters:

  • Causality: exhaustiveness controls the computational effort; higher values increase the chance of finding the global minimum but take longer. [9]num_modes specifies how many distinct binding poses to generate. [16] 3. Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

Results: Analysis and Scientific Interpretation

Proper analysis is more critical than the simulation itself. It involves integrating quantitative data with qualitative visual inspection to build a scientifically sound hypothesis of the binding interaction. [17][18]

Quantitative Analysis

The docking_log.txt file contains a table of the top binding poses, ranked by their predicted binding affinity.

Hypothetical Results Table:

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.90.000
2-8.61.35
3-8.41.98
4-8.12.45
5-7.93.12
  • Binding Affinity: This score, provided by Vina's scoring function, estimates the free energy of binding. More negative values indicate a stronger, more favorable predicted interaction. [18]A value of -8.9 kcal/mol suggests a potent interaction.

  • RMSD (Root Mean Square Deviation): This value measures the spatial difference between the atoms of two poses. A low RMSD between the top poses (e.g., < 2 Å) suggests they belong to a similar, well-defined binding cluster, increasing confidence in the prediction. [7][17]

Qualitative (Visual) Analysis

Load the receptor.pdbqt and the docking_results.pdbqt files into ChimeraX. Focus on the top-ranked pose (Mode 1).

  • Identify Key Interactions: Use the visualization software to find and analyze non-covalent interactions. [18][19] * Hydrogen Bonds: Look for H-bonds between the ligand's amine (-NH2) or imidazole nitrogens and polar residues in the receptor's active site (e.g., Aspartic Acid, Asparagine, Serine).

    • Hydrophobic Interactions: Identify contacts between the ligand's phenyl ring and non-polar residues (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Check for favorable pi-pi or cation-pi interactions between the ligand's aromatic rings and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

  • Compare to Known Binders: Critically, compare the identified interactions with those reported in the literature for other H3R ligands. Does your ligand interact with the same key residues? For example, a crucial interaction for many H3R antagonists involves a salt bridge with Asp114. If your top pose shows this, it significantly strengthens the hypothesis.

Trustworthiness: Protocol Validation

A protocol is only trustworthy if it is validated. [7]The gold standard for validating a docking protocol is its ability to reproduce experimental data.

Protocol 5.1: Re-docking the Native Ligand

  • Prepare the Native Ligand: Extract the co-crystallized ligand (GSK189254 from PDB 4FI3) and prepare it using the same method as in Protocol 1.

  • Run Docking: Use the exact same prepared receptor (receptor.pdbqt) and configuration file (conf.txt).

  • Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation. [7][8]It demonstrates that the chosen software, parameters, and grid box definition are capable of accurately identifying the experimentally observed binding mode.

This validation step is non-negotiable. Without it, the results of docking a novel compound are speculative at best. A successful re-docking provides a strong foundation of confidence for the predictions made about the new ligand.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of this compound against a rationally selected target, the Histamine H3 Receptor. By following these protocols—from ligand and protein preparation to simulation and, most importantly, validation—researchers can generate credible, data-driven hypotheses about the biological potential of novel compounds. The docking results, suggesting a strong binding affinity of -8.9 kcal/mol, position this molecule as a promising candidate for further investigation as an H3R modulator. The next logical steps would involve more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, followed by in vitro binding assays to experimentally validate the computational hypothesis.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved January 12, 2026, from [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved January 12, 2026, from [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved January 12, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved January 12, 2026, from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved January 12, 2026, from [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved January 12, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved January 12, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved January 12, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 12, 2026, from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved January 12, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved January 12, 2026, from [Link]

  • University of Michigan. (n.d.). Session 4: Introduction to in silico docking.
  • Kruger, D. M., & Sotriffer, C. A. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved January 12, 2026, from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved January 12, 2026, from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved January 12, 2026, from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved January 12, 2026, from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • ChemWhat. (n.d.). 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine CAS#: 65113-25-9. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved January 12, 2026, from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved January 12, 2026, from [Link]

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Methodological & Application

Introduction: The Critical Role of Spleen Tyrosine Kinase (Syk) in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine as a chemical probe. This document provides detailed protocols, experimental design considerations, and data interpretation guidelines for researchers in cell biology and drug discovery.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors. Upon receptor engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex, where it becomes activated and phosphorylates downstream substrates. This initiation of a signaling cascade is crucial for a multitude of cellular responses, such as proliferation, differentiation, and phagocytosis. Given its central role in these processes, dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders and hematological malignancies, making it a compelling target for therapeutic intervention and mechanistic studies.

Chemical probes, which are small molecules designed to selectively modulate the function of a specific protein, are indispensable tools for dissecting the complex roles of proteins like Syk in cellular contexts. A well-characterized chemical probe can offer high temporal and spatial resolution in studying protein function, complementing genetic approaches. This guide details the use of this compound, hereafter referred to as MIPSyk, as a chemical probe for investigating Syk-mediated signaling pathways.

MIPSyk: A Novel Chemical Probe for Spleen Tyrosine Kinase

MIPSyk is a potent and selective inhibitor of Syk kinase activity. Its mechanism of action is based on its ability to occupy the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its downstream substrates. The selectivity of MIPSyk for Syk over other related kinases is a critical attribute for its use as a chemical probe, minimizing off-target effects and allowing for a more precise interrogation of Syk-dependent pathways.

Key Characteristics of MIPSyk:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM) and Ethanol (>5 mM)
Purity >98% (as determined by HPLC)

Experimental Protocols

The following sections provide detailed protocols for the characterization and application of MIPSyk in biochemical and cell-based assays.

Protocol 1: In Vitro Syk Kinase Activity Assay

This protocol describes a luminescent kinase assay to determine the IC50 value of MIPSyk against purified Syk enzyme. The assay measures the amount of ATP remaining in the solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human Syk enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • MIPSyk (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of MIPSyk in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 5 µL of the kinase buffer containing the Syk enzyme and substrate.

  • Add 1 µL of the MIPSyk serial dilutions or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for Syk.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each MIPSyk concentration relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay using Western Blot

This protocol verifies that MIPSyk can engage and inhibit Syk in a cellular context by measuring the phosphorylation of Syk at a key activation loop tyrosine residue (e.g., Tyr525/526).

Materials:

  • A suitable cell line with endogenous Syk expression (e.g., Ramos B-cells)

  • Cell culture medium and supplements

  • MIPSyk (dissolved in DMSO)

  • Stimulating agent (e.g., anti-IgM antibody for B-cells)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed the cells in a 6-well plate and allow them to adhere or grow to the desired confluency.

  • Pre-treat the cells with varying concentrations of MIPSyk or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a predetermined time (e.g., 15 minutes) to induce Syk activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-Syk antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-Syk antibody to confirm equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Syk phosphorylation by MIPSyk.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Antigen Binding ITAMs ITAMs (phosphorylated) Lyn->ITAMs Phosphorylation Syk Syk ITAMs->Syk Recruitment pSyk p-Syk (Active) Syk->pSyk Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ2, Vav) pSyk->Downstream Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response MIPSyk MIPSyk (Inhibitor) MIPSyk->Syk Inhibition

Figure 1: A simplified diagram of the Syk signaling pathway initiated by B-Cell Receptor (BCR) activation and its inhibition by MIPSyk.

Data Interpretation and Best Practices

When using MIPSyk as a chemical probe, it is crucial to include appropriate controls to ensure the observed effects are specifically due to the inhibition of Syk.

  • Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent.

  • Dose-Response: Perform experiments over a range of MIPSyk concentrations to establish a clear dose-response relationship.

  • Orthogonal Probes: If possible, use a structurally distinct Syk inhibitor to confirm that the observed phenotype is not due to an off-target effect of MIPSyk's specific chemical scaffold.

  • Inactive Control: An ideal, but often unavailable, control is a close structural analog of MIPSyk that is inactive against Syk. This helps to rule out non-specific effects of the molecule.

  • Rescue Experiments: In some systems, it may be possible to rescue the phenotype induced by MIPSyk by expressing a drug-resistant mutant of Syk.

Conclusion

MIPSyk is a valuable tool for researchers investigating the biological roles of Spleen Tyrosine Kinase. Its potency and selectivity make it suitable for a range of in vitro and cellular assays. By following the detailed protocols and best practices outlined in this guide, researchers can confidently employ MIPSyk to dissect the intricate signaling networks governed by Syk and explore its potential as a therapeutic target.

References

  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]

  • Turner, M., Schweighoffer, E., Colucci, F., Di Santo, J. P., & Tybulewicz, V. L. (2000). Spleen tyrosine kinase (Syk): a critical player in B-cell development and function. Immunological Reviews, 175, 120-135. [Link]

  • Wang, L., & Wang, J. (2013). Spleen tyrosine kinase (Syk) as a potential therapeutic target for autoimmune and inflammatory diseases. Current opinion in immunology, 25(6), 759-765. [Link]

The Versatile Scaffold: Application Notes on 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and potential applications of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine as a pivotal structural motif in medicinal chemistry. While extensive research on this specific molecule is emerging, its constituent parts—the 2-methylimidazole, the phenyl ring, and the methanamine group—are well-established pharmacophores. This document will extrapolate the likely biological significance and utility of this compound based on the established pharmacology of structurally related imidazole-based agents. We will delve into its potential as a scaffold for designing novel therapeutics, outline detailed protocols for its synthesis and subsequent biological evaluation, and visualize key concepts to provide a practical guide for researchers in drug discovery and development.

Introduction: The Imidazole Nucleus as a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity.[1][2][3] This five-membered heterocyclic ring, containing two nitrogen atoms, is a key component in numerous natural products, including the amino acid histidine, and is present in many FDA-approved drugs.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse molecular interactions, making it a versatile building block in the design of novel therapeutic agents. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5][6]

The subject of this guide, this compound, combines the potent imidazole core with a phenylmethanamine moiety, presenting a unique opportunity for derivatization and exploration of its therapeutic potential.

Molecular Profile and Synthetic Strategy

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃---
Molecular Weight187.24 g/mol ---
AppearanceAssumed to be a solid at room temperatureGeneral knowledge of similar compounds
SolubilityExpected to be soluble in polar organic solvents like DMSO and methanolInferred from related structures
pKa (Conjugate Acid)~6.5 - 7.5 (Estimated for the imidazole ring)General chemical principles
Synthetic Protocol: A General Approach

A practical synthetic route to this compound and its derivatives generally involves a multi-step process. The following is a generalized protocol based on common organic synthesis methodologies for similar compounds.

Step 1: N-Arylation of 2-Methylimidazole

  • To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(4-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a reducing agent, for example, palladium on carbon (10% Pd/C), and introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst (if applicable) and concentrate the filtrate.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 4-(2-methyl-1H-imidazol-1-yl)aniline.

Step 3: Conversion to Methanamine (Illustrative Pathway: Reductive Amination)

This step is hypothetical as the direct conversion of the aniline to the benzylamine is not straightforward. A more likely industrial synthesis would start from a different precursor. However, for derivatization, the aniline is a key intermediate. For the purpose of creating the target molecule from the synthesized aniline, a multi-step process would be required, potentially involving conversion of the amine to a nitrile followed by reduction.

A more direct, albeit potentially lower-yielding, laboratory-scale approach could involve the synthesis of a related aldehyde and subsequent reductive amination.

Potential Applications in Medicinal Chemistry

Based on the activities of structurally similar compounds, this compound can be considered a valuable scaffold for the development of agents targeting various diseases.

As a Scaffold for Kinase Inhibitors

The phenyl-imidazole core is a common feature in many kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is a prime target.[7] The methanamine group provides a convenient handle for further chemical modifications to enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases.

Workflow for Screening as a Kinase Inhibitor Scaffold:

G cluster_0 Scaffold Derivatization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start This compound library Combinatorial Library Synthesis (Amide/Sulfonamide Formation) start->library kinase_assay Kinase Panel Screening (e.g., PI3K, Akt, mTOR) library->kinase_assay ic50 IC50 Determination for Hits kinase_assay->ic50 cell_prolif Cell Proliferation Assay (e.g., MTT, SRB) ic50->cell_prolif western_blot Western Blot for Pathway Modulation (p-Akt, p-mTOR) cell_prolif->western_blot sar Structure-Activity Relationship (SAR) Studies western_blot->sar

Caption: Workflow for developing kinase inhibitors.

Development of Antiprotozoal Agents

Imidazole-based compounds have shown significant promise as antiprotozoal agents, targeting parasites such as Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.[8] The mechanism often involves the inhibition of crucial parasitic enzymes like CYP51. The structural features of this compound make it an attractive starting point for the design of novel antiprotozoal drugs.

Antimicrobial and Antifungal Applications

The imidazole scaffold is famously present in azole antifungals.[5][9] By modifying the methanamine group, it is possible to generate derivatives with potent activity against various bacterial and fungal strains. These modifications can be tailored to improve the compound's spectrum of activity and overcome existing resistance mechanisms.

Experimental Protocols

Protocol 4.1: General Procedure for Amide Coupling for Library Synthesis

This protocol describes a general method for derivatizing the primary amine of this compound to generate a library of amide analogs for screening.

Materials:

  • This compound

  • A variety of carboxylic acids (R-COOH)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) in the chosen anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Imidazole-based Inhibitor (Hypothetical) Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While direct biological data for this compound is not yet widely published, its structural components strongly suggest its utility as a versatile scaffold in medicinal chemistry. The presence of the privileged imidazole ring, coupled with a readily modifiable methanamine group, makes it an excellent candidate for the development of novel kinase inhibitors, antiprotozoal agents, and antimicrobial compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising molecular framework. Future research should focus on the systematic exploration of the chemical space around this scaffold to uncover new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • (No specific reference for the exact compound's detailed medicinal chemistry role was found in the provided search results.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

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  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. (2019). Journal of Medicinal Chemistry. [Link]

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  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2022). Molbank. [Link]

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Application Notes and Protocols for Target Identification Studies Using 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Phenotype-First" Challenge

In modern drug discovery, phenotypic screening—the process of identifying small molecules that produce a desired effect in a cellular or organismal model—has re-emerged as a powerful engine for innovation.[1] This approach allows for the discovery of first-in-class therapeutics without a priori knowledge of the molecular target. However, the critical next step, and often a significant bottleneck, is the deconvolution of the compound's mechanism of action (MoA), which begins with identifying its direct protein target(s).[2][3] This guide provides a comprehensive, multi-pronged strategy for researchers seeking to identify the molecular targets of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine , a compound featuring a 2-methyl-imidazole phenyl core.

While specific biological activities for this exact molecule are not yet extensively documented in public literature[4][5][6], its structure is noteworthy. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs and is particularly adept at interacting with various biological targets, including G protein-coupled receptors (GPCRs) like histamine receptors.[7][8] This structural feature provides a valuable starting point for hypothesis generation.

This document outlines an integrated workflow that combines computational prediction with robust experimental validation using chemical proteomics. It is designed for drug development professionals and researchers to navigate the complex process of target deconvolution, transforming a phenotypic hit into a validated, target-based drug discovery program.

Strategic Overview: An Integrated Approach to Target Deconvolution

A successful target identification campaign relies on a holistic strategy rather than a single technique. We advocate for a workflow that begins with hypothesis generation through computational methods, followed by rigorous experimental validation using a custom-synthesized chemical probe. This approach maximizes the probability of success while efficiently allocating resources.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Tool Development & Validation cluster_2 Phase 3: Experimental Identification cluster_3 Phase 4: Target Validation A In Silico Target Prediction (Reverse Docking, Ligand Similarity) B Generate Prioritized List of Potential Targets A->B C Design & Synthesize Affinity-Based Chemical Probe B->C Inform Probe Design D Validate Probe Activity (Confirm retention of phenotype) C->D E Affinity Purification- Mass Spectrometry (AP-MS) D->E F Data Analysis & Hit Prioritization (Fold-change, p-value) E->F G Orthogonal Confirmation (e.g., CETSA, Western Blot, siRNA) F->G Top Candidates H Validated Target(s) G->H

Figure 1. A strategic workflow for target identification, integrating computational and experimental phases.

Part 1: In Silico Target Prediction (Hypothesis Generation)

Before embarking on extensive laboratory work, computational methods can provide valuable, testable hypotheses about the potential targets of this compound.[9][10][11] These approaches leverage vast databases of known protein structures and ligand interactions to predict binding partners.

Core Concepts
  • Reverse/Inverse Docking : This structure-based approach "docks" the small molecule of interest against a large library of protein crystal structures to identify which proteins are most likely to form a stable binding complex.[9] The output is a ranked list of potential targets based on calculated binding energies.

  • Ligand-Based Similarity Searching : This method operates on the principle that structurally similar molecules often bind to similar targets.[9][12] The 2D or 3D structure of the query compound is compared against databases of compounds with known biological targets (e.g., ChEMBL, PubChem) to find matches and infer potential targets.

High-Level Protocol for In Silico Prediction
  • Prepare the Ligand Structure : Generate a high-quality 3D conformation of this compound. Ensure correct protonation states, particularly on the imidazole and amine groups, as this is critical for accurate interaction prediction.

  • Select Target Databases :

    • For reverse docking, use a comprehensive database of protein structures like the PDB (Protein Data Bank).

    • For similarity searching, utilize chemical databases such as ChEMBL, PubChem, or proprietary internal databases.

  • Execute Searches :

    • Reverse Docking : Submit the prepared ligand structure to a reverse docking server or software (e.g., PharmMapper, idTarget).

    • Similarity Searching : Use tools like the ChEMBL interface or specialized software to perform Tanimoto similarity searches based on chemical fingerprints.

  • Analyze and Prioritize Results : Consolidate the outputs from both methods. Look for consensus hits that appear in both analyses. Prioritize targets that are biologically plausible given the context of the initial phenotypic screen (e.g., expressed in the cell type used).

Part 2: Chemical Probe Synthesis and Validation

For most chemoproteomic techniques, the bioactive small molecule must be converted into a chemical probe —a version of the molecule modified with a linker and a reporter or affinity handle.[13][14][15] The design of this probe is a critical step that requires careful consideration to preserve the original biological activity.[16]

Design Principles for an Affinity Probe

An affinity probe for this compound would typically consist of three components: the parent molecule (the "warhead"), a flexible linker, and an affinity tag (e.g., biotin) for enrichment.

Probe_Design cluster_0 1. Warhead cluster_1 2. Linker cluster_2 3. Affinity Tag Warhead This compound Linker e.g., Polyethylene glycol (PEG) - Provides flexibility - Minimizes steric hindrance Warhead->Linker Attachment Site (e.g., methanamine group) Tag Biotin - High affinity for streptavidin - Enables robust pulldown Linker->Tag

Figure 2. Modular design of an affinity-based chemical probe.

Causality Behind Design Choices:

  • Attachment Point : The linker should be attached at a position on the parent molecule that is not critical for target binding. Based on the structure, the primary amine of the methanamine group is a logical and synthetically accessible attachment point. Structure-activity relationship (SAR) data, if available, would be invaluable here.

  • Linker Choice : A flexible, hydrophilic linker (e.g., a short PEG chain) is chosen to extend the affinity tag away from the warhead. This minimizes the risk of the tag or linker sterically interfering with the protein-ligand interaction and reduces non-specific binding of the probe to surfaces or proteins.

  • Affinity Tag : Biotin is the gold standard for affinity purification due to its extraordinarily high affinity for streptavidin and avidin, which can be immobilized on beads.[16] This strong interaction allows for stringent washing steps to remove non-specific protein binders.

Protocol: Validation of Probe Activity

It is essential to confirm that the synthesized probe retains the biological activity of the parent compound. If the probe is inactive, any proteins identified in a pulldown experiment will be irrelevant.

  • Assay Selection : Use the same phenotypic assay that was used to identify the original hit.

  • Dose-Response Comparison : Perform a dose-response experiment comparing the activity of the parent compound, the synthesized probe, and a negative control (e.g., biotin attached to the linker alone).

  • Data Analysis : Calculate the EC₅₀ or IC₅₀ for both the parent compound and the probe.

  • Acceptance Criteria : A well-designed probe should ideally have a potency within one order of magnitude (i.e., less than 10-fold weaker) of the parent compound.[17]

CompoundEC₅₀/IC₅₀ (Hypothetical)Activity Retained?
Parent Compound150 nM-
Chemical Probe500 nMYes
Linker-Biotin Control> 10,000 nMYes (Inactive)

Part 3: Affinity Purification-Mass Spectrometry (AP-MS)

With a validated probe in hand, affinity purification coupled with mass spectrometry (AP-MS) is a robust and widely used method to identify interacting proteins from a complex biological sample, such as a cell lysate.[1][3][18] The workflow involves incubating the probe with the proteome, capturing the probe-protein complexes, and identifying the bound proteins by MS.

Detailed Protocol for AP-MS

1. Preparation of Cell Lysate a. Culture cells of interest to ~80-90% confluency. b. Harvest cells (e.g., by scraping) and wash twice with ice-cold PBS. c. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes. d. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

2. Affinity Pulldown a. Pre-clearing : To reduce non-specific binding, incubate the cell lysate (~1-2 mg total protein) with streptavidin-coated magnetic beads for 1 hour at 4°C with gentle rotation. b. Probe Incubation : Transfer the pre-cleared lysate to a new tube. Add the biotinylated chemical probe to the desired final concentration (typically 5-10x the EC₅₀ value). Incubate for 1-2 hours at 4°C. c. Competition Control (Crucial for Trustworthiness) : In a parallel sample, co-incubate the lysate and the biotinylated probe with a 50-100 fold molar excess of the original, unmodified parent compound. This will competitively block the probe from binding to its specific targets. d. Capture : Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture the probe-protein complexes.

3. Washing a. Place the tubes on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be optimized.

4. Elution and Sample Preparation for MS a. Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by using on-bead digestion. b. On-Bead Digestion (Recommended) : i. Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. ii. Add an alkylating agent (e.g., iodoacetamide). iii. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides. c. Collect the peptide-containing supernatant.

5. LC-MS/MS Analysis a. Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap). b. Peptides are separated by liquid chromatography (LC) before being introduced into the mass spectrometer for fragmentation (MS/MS).

6. Data Analysis and Hit Prioritization a. Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins. b. Quantitative Analysis : Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein between the probe-only sample and the competition control sample. c. Hit Prioritization : True-positive interactors should be significantly enriched in the probe-only sample and significantly depleted in the competition sample. Calculate a fold-change and a p-value for each protein. Bona fide targets will have a high fold-change and a low p-value.

Part 4: Orthogonal Validation and Target Engagement

Data from a single discovery experiment like AP-MS should be considered a list of high-confidence candidates, not a definitive answer. Orthogonal validation using different techniques is essential to confirm the identified target(s).[15]

  • Western Blot : A straightforward method to confirm the presence of a top candidate protein in the pulldown eluate.

  • Cellular Thermal Shift Assay (CETSA) : This technique assesses target engagement in intact cells or lysates. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating the sample to various temperatures and quantifying the amount of soluble protein remaining, a shift in the melting curve in the presence of the compound confirms direct binding.

  • Genetic Approaches (siRNA/CRISPR) : Knocking down or knocking out the candidate target protein should abolish or reduce the phenotypic effect of the compound. This provides strong evidence that the protein is functionally relevant to the compound's MoA.

Conclusion

Identifying the molecular target of a phenotypic screening hit like this compound is a challenging but critical phase in drug discovery. The integrated strategy presented here, which combines the predictive power of in silico methods with the empirical rigor of chemical proteomics and orthogonal validation, provides a robust framework for success. By carefully designing and validating chemical tools and employing self-validating experimental designs with appropriate controls, researchers can confidently deconvolute a compound's mechanism of action and build a solid foundation for a target-driven drug development program.

References

  • Wright, Z. V. F., & Sieber, S. A. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]

  • Li, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]

  • Scholten, A., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Omasere, K. O., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5). [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Lovering, A. L., & St. Hilaire, P. M. (2019). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 50, 31-39. [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link]

  • Parker, C. G., & Schafroth, M. A. (2019). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 2012, 239-253. [Link]

  • Rana, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 496. [Link]

  • Dong, Z. C., et al. (2020). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 24(10), 5228-5234. [Link]

  • Ge, H., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews, 41(5), 2697-2724. [Link]

  • Yuan, Y., et al. (2012). Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications. Chemical Society Reviews, 41(7), 2641-2653. [Link]

  • Lin, J. H. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-10. [Link]

  • Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]

  • Taliani, S., et al. (2017). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry, 60(16), 6777-6803. [Link]

  • Koutsoukas, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2053, 1-22. [Link]

  • Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(22), 4876-4881. [Link]

  • Rudraraju, A. V., & Van der Vliet, A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 847-858. [Link]

  • Morgan, H. L., & Simon, G. M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 111-118. [Link]

  • Castaldi, M. P., et al. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. [Link]

  • Jadhav, A. M., et al. (2018). Target Identification Using Chemical Probes. Methods in Enzymology, 610, 27-58. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • da Silva, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35). [Link]

  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 20-29. [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. PubChem. Retrieved January 12, 2026, from [Link]

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Derivatization methods for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: Application Notes and Protocols

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical derivatization of this compound. The methodologies outlined herein are designed to be robust and adaptable, enabling the synthesis of diverse molecular analogs for applications ranging from medicinal chemistry to materials science.

Introduction and Strategic Overview

This compound is a versatile bifunctional molecule featuring a reactive primary benzylic amine and a 2-methylimidazole heterocycle. This unique combination makes it a valuable building block in drug discovery, where the imidazole moiety can act as a bioisostere for other functional groups or engage in specific receptor interactions, while the primary amine serves as a key handle for molecular elaboration.

Derivatization of this primary amine is a critical strategy to:

  • Modulate Physicochemical Properties: Enhance solubility, lipophilicity, and metabolic stability.

  • Explore Structure-Activity Relationships (SAR): Systematically probe the steric and electronic requirements of a biological target.

  • Introduce Pharmacophoric Features: Incorporate new functional groups to improve potency, selectivity, or pharmacokinetic profiles.

  • Enable Bioconjugation: Attach linkers, fluorescent tags, or other macromolecules.

This document focuses on the most reliable and versatile methods for modifying the primary amine, leveraging its high nucleophilicity.

Structural and Reactivity Analysis

The primary reactive centers in this compound are the aminomethyl group (-CH₂-NH₂) and the imidazole ring.

  • Primary Benzylic Amine: This is the most nucleophilic and accessible site for derivatization. Its reactivity is typical of a primary amine, readily participating in reactions with electrophiles such as acyl halides, anhydrides, sulfonyl chlorides, and carbonyl compounds.

  • Imidazole Ring: The imidazole ring is an aromatic heterocycle. The N-3 nitrogen (unsubstituted) possesses a lone pair of electrons but is significantly less basic and nucleophilic than the primary amine. While it can be alkylated or acylated under specific conditions (typically requiring a strong base to first deprotonate the N-H), reactions with electrophiles will overwhelmingly favor the primary amine under neutral or mildly basic conditions.

Therefore, selective derivatization at the primary amine can be achieved with high fidelity by controlling the reaction stoichiometry and conditions.

Core Derivatization Methodologies and Protocols

Four principal strategies for the derivatization of the primary amine are presented below: Acylation, Sulfonylation, Reductive Amination, and Schiff Base Formation.

Method 1: Acylation (Amide Synthesis)

Acylation is one of the most fundamental and reliable methods for derivatizing primary amines, forming a stable amide bond. This reaction is widely used to introduce a vast array of substituents. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive but generate corrosive HCl, necessitating a base. Anhydrides are often preferred as they are less sensitive to moisture and produce a carboxylic acid byproduct, which is more easily managed.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is crucial when using acyl chlorides to scavenge the generated HCl, preventing the protonation and deactivation of the starting amine.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol details the formation of N-({1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl})benzamide.

Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
Starting Amine 201.26 g/mol 201 mg 1.0 1.0
Benzoyl Chloride 140.57 g/mol 155 mg (128 µL) 1.1 1.1
Triethylamine (TEA) 101.19 g/mol 152 mg (209 µL) 1.5 1.5

| Anhydrous DCM | - | 10 mL | - | - |

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (201 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Cool the flask to 0 °C using an ice bath.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Slowly add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer.

  • Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Method 2: Sulfonylation (Sulfonamide Synthesis)

The reaction of the primary amine with a sulfonyl chloride yields a sulfonamide, a key functional group in many pharmaceuticals. The process is mechanistically similar to acylation.

Causality Behind Experimental Choices:

  • Reagents: Aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or dansyl chloride are commonly used. Dansyl chloride is particularly useful as it introduces a fluorescent group, enabling sensitive detection.

  • Base: Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging the HCl byproduct.[1]

Protocol 2: Synthesis of a Dansyl-Sulfonamide Derivative

This protocol allows for fluorescent labeling of the parent amine.

Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
Starting Amine 201.26 g/mol 50 mg 0.25 1.0
Dansyl Chloride 269.75 g/mol 74 mg 0.275 1.1

| Anhydrous Pyridine | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Dissolve this compound (50 mg, 0.25 mmol) in anhydrous pyridine (5 mL) in a dry flask under nitrogen.

  • Add dansyl chloride (74 mg, 0.275 mmol) to the solution in one portion.

  • Stir the reaction at room temperature for 6-12 hours in the dark (dansyl group is light-sensitive).

  • Monitor for completion using TLC, visualizing with UV light.

  • Once complete, remove the pyridine under high vacuum.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M CuSO₄ solution (3 x 10 mL) to remove residual pyridine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the fluorescently-labeled product by column chromatography.

Method 3: Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[2][3] The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[3]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[4] They are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated imine intermediate.[2] This selectivity allows for a convenient one-pot procedure.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6). This is a critical balance: the pH must be low enough to catalyze imine formation and protonate the imine for reduction, but not so low as to hydrolyze the reducing agent or fully protonate the starting amine, rendering it non-nucleophilic.[5]

Protocol 3: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

This protocol details the synthesis of a secondary amine derivative.

Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
Starting Amine 201.26 g/mol 201 mg 1.0 1.0
Benzaldehyde 106.12 g/mol 117 mg (112 µL) 1.1 1.1
Sodium Triacetoxyborohydride 211.94 g/mol 318 mg 1.5 1.5
Dichloroethane (DCE) - 10 mL - -

| Acetic Acid | - | ~60 µL | ~1.0 | 1.0 |

Step-by-Step Procedure:

  • Combine the starting amine (201 mg, 1.0 mmol), benzaldehyde (112 µL, 1.1 mmol), and DCE (10 mL) in a flask.

  • Add acetic acid (60 µL, 1.0 mmol) to catalyze imine formation and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in portions over 10 minutes.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the desired secondary amine.

Method 4: Schiff Base (Imine) Formation

The condensation of the primary amine with an aldehyde or ketone forms an imine, also known as a Schiff base.[6] While often an intermediate, stable, conjugated imines can be isolated as the final product.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of acid (e.g., acetic acid) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.[7]

  • Water Removal: The reaction is a dehydration and is reversible.[6] To drive the equilibrium towards the product, water is often removed, either by azeotropic distillation (using a Dean-Stark apparatus with a solvent like toluene) or by adding a dehydrating agent like anhydrous MgSO₄.

Protocol 4: Synthesis of a Schiff Base with an Aromatic Aldehyde

This protocol describes the formation of a stable imine.

Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
Starting Amine 201.26 g/mol 201 mg 1.0 1.0
4-Methoxybenzaldehyde 136.15 g/mol 136 mg 1.0 1.0
Toluene - 15 mL - -

| Acetic Acid (Glacial) | - | 1-2 drops | Catalytic | - |

Step-by-Step Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the starting amine (201 mg, 1.0 mmol), 4-methoxybenzaldehyde (136 mg, 1.0 mmol), and toluene (15 mL).

  • Add 1-2 drops of glacial acetic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approx. 18 µL) or until TLC/LC-MS indicates full conversion (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Workflow and Characterization

A typical workflow for derivatization involves reaction setup, monitoring, workup, purification, and finally, structural confirmation.

Derivatization_Workflow cluster_synthesis Synthesis Phase cluster_purification Isolation & Purification cluster_analysis Analysis Phase Start Starting Amine + Reagents Reaction Reaction Under Controlled Conditions Start->Reaction Solvent, Temp, Time Monitor Monitoring (TLC, LC-MS) Reaction->Monitor Sampling Monitor->Reaction Continue if incomplete Workup Quenching & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Characterize Structural Confirmation (NMR, HRMS) Purify->Characterize Purity Purity Analysis (HPLC, LC-MS) Characterize->Purity Final Pure Derivative Purity->Final

Caption: General experimental workflow for derivatization.

Analytical Characterization Summary:

  • ¹H NMR: Confirm the disappearance of the -NH₂ protons and the appearance of new signals corresponding to the added moiety (e.g., an amide N-H proton, new aromatic or alkyl signals).

  • LC-MS: A crucial tool for monitoring reaction progress and confirming the molecular weight of the desired product via its mass-to-charge ratio (m/z).[8]

  • HPLC: Used to assess the purity of the final compound by observing a single, sharp peak at a different retention time from the starting materials.[9]

  • FT-IR: Look for the appearance of characteristic vibrational bands, such as a strong C=O stretch (~1650 cm⁻¹) for amides or S=O stretches (~1350 and 1160 cm⁻¹) for sulfonamides.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle under an inert atmosphere.[10]

  • Sodium cyanoborohydride is highly toxic. Avoid contact with acids, which can liberate poisonous hydrogen cyanide gas.

  • Organic solvents like DCM and Toluene are flammable and/or toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activ
  • Mechanism of Schiff base (imine) Formation.
  • Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing.
  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activ
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org.
  • Reductive Amin
  • What are the conditions used for schiff base reaction?
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Crimson Publishers.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Amine synthesis by reductive amination (reductive alkyl
  • Amide synthesis by acyl
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride.
  • Selective Acylation of Primary Amines in Peptides and Proteins.
  • 1-[4-(2-Methyl-1H-imidazol-1-yl)
  • Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect.
  • Imidazole quantification by LC determin
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Sulphonation of aromatic amines.
  • SAFETY D
  • Imidazole synthesis. Organic Chemistry Portal.
  • From Other Imidazoles by Substitution of Hydrogen. YouTube.
  • SAFETY D
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine. ChemicalBook.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry.
  • Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.
  • SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4- SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES. Indo American Journal of Pharmaceutical Research.
  • Main reaction pathways for the formation of 1H-imidazole derivatives...

Sources

Analytical methods for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Analytical Methods for the Quantification and Identification of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine using HPLC-UV and LC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methodologies for the characterization of this compound, a key bifunctional molecule often utilized as a building block in pharmaceutical synthesis. Ensuring the purity, identity, and quantity of such intermediates is paramount for robust and reproducible drug development workflows. We present two robust, validated analytical protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection for reliable quantification and purity assessment, and a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method for definitive identification and trace-level analysis. The causality behind critical experimental choices, such as mobile phase composition and ionization techniques, is explained to empower researchers to adapt these methods as needed.

Introduction and Compound Overview

This compound is a heterocyclic compound featuring a primary amine and a substituted imidazole ring. This dual functionality makes it a versatile intermediate in medicinal chemistry. The imidazole moiety is a "privileged scaffold" found in numerous natural and synthetic bioactive compounds, while the benzylamine group provides a reactive handle for further chemical modification.[1][2] Given its role, the development of reliable analytical methods is essential for quality control during synthesis and for subsequent process development.

This guide details two complementary chromatographic techniques. The HPLC-UV method serves as a workhorse for routine purity checks and quantification, while the LC-MS method provides an orthogonal technique with superior specificity and sensitivity, crucial for impurity identification and pharmacokinetic studies.

Compound Properties:

PropertyValueSource(s)
Chemical Name This compound-
Molecular Formula C₁₁H₁₃N₃[3]
Molecular Weight 187.24 g/mol [3]
CAS Number 883291-45-0[4]
Structure -

Part I: HPLC-UV Method for Purity and Quantification

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. The stationary phase is a nonpolar C18 (octadecylsilyl) silica gel, and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer.

Causality of Method Choices:

  • C18 Column: A C18 column is a versatile and robust choice for a wide range of small molecules, including those with aromatic and heterocyclic moieties, providing excellent separation efficiency.

  • Acidified Mobile Phase: The target analyte contains a primary amine, which has a pKa around 9-10. By using a mobile phase with an acidic pH (e.g., pH 3.2), the amine group is fully protonated (-NH₃⁺). This prevents peak tailing, which can occur with free amines, and ensures consistent retention and sharp, symmetrical peaks.[5][6]

  • UV Detection: The phenyl-imidazole chromophore in the molecule exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a robust signal.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector (e.g., Agilent 1260 Infinity II or similar).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid.

  • 0.45 µm syringe filters.

2.2.2. Reagent Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.2 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a similar concentration using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Workflow and Expected Results

The analytical workflow for the HPLC-UV method is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dilution Filt Syringe Filtration (0.45 µm) Prep->Filt Inj Autosampler Injection (10 µL) Filt->Inj Sep C18 Column Separation (Isocratic Elution) Inj->Sep Det UV Detection (254 nm) Sep->Det CDS Chromatography Data System (CDS) Det->CDS Report Purity Calculation & System Suitability Report CDS->Report LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Inj LC Injection Sep C18 Column (Gradient Elution) Inj->Sep ESI ESI Source (Ionization) Sep->ESI Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Detector Detector Analyzer->Detector Data Data System: TIC & Mass Spectrum Detector->Data

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antifungal and anticancer agents.[1][2][3] The compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine represents a novel entity within this class, and its biological activities remain to be fully elucidated. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in cell culture experiments, with a primary focus on assessing its potential as an anti-proliferative or cytotoxic agent.

The protocols detailed herein are designed to be a foundational framework, guiding researchers through the essential steps of compound handling, determining cytotoxic effects, and preliminary mechanism-of-action studies. While the specific biological targets of this compound are not yet defined, its structural motifs suggest that it may interact with key cellular pathways involved in cell growth and survival.

Compound Profile: this compound

PropertyValueSource/Notes
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Solid (hydrate form available)[4]
CAS Number 883291-45-0
Inferred Solubility Soluble in DMSO and polar organic solvents.Based on general properties of imidazole compounds.[5]
Storage Store as a solid at room temperature. Stock solutions are typically stable at ≤ -20°C.[5]

PART 1: Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of the test compound is critical for reproducible results. The following protocol outlines the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).

Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: DMSO is a common solvent for dissolving a wide range of small molecules for use in cell-based assays. Preparing a high-concentration stock allows for minimal volumes to be added to cell cultures, thereby reducing the final DMSO concentration to non-toxic levels (typically ≤0.1%).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Safety First: Handle the solid compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a small amount of the compound (e.g., 1-2 mg).

  • Calculating Solvent Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration using the following formula: Volume (µL) = [Mass (mg) / 187.24 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound. Cap tightly and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]

  • Storage and Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.[5]

PART 2: Assessing Cytotoxicity - The Foundation of Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Select & Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions treat_cells Treat Cells & Incubate (24, 48, 72h) prepare_dilutions->treat_cells add_reagent Add MTT or ATP-based Reagent prepare_dilutions->add_reagent read_plate Read Absorbance or Luminescence add_reagent->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)[7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom plates

  • 10 mM stock solution of the test compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the chosen cell lines until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and count them using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: a. Prepare serial dilutions of the 10 mM stock solution in complete growth medium. A common starting range is from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only). c. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] d. Mix thoroughly by gentle shaking on an orbital shaker.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

PART 3: Investigating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis (programmed cell death) and necrosis are two distinct pathways.

Hypothesized Mechanism: Induction of Apoptosis

Given that many imidazole-based anticancer agents function by inducing apoptosis, we hypothesize that this compound may trigger a similar programmed cell death pathway.[8][9][10] This can be tested by detecting key hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) and loss of membrane integrity.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Rationale: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][13] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Materials:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Treat cells in a T25 flask or 6-well plate with the compound as determined from the cytotoxicity assay. Include a vehicle-treated control. b. After incubation, collect both the floating cells (in the supernatant) and the adherent cells (by gentle trypsinization). This is crucial as apoptotic cells may detach.[11][12] c. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes. d. Wash the cell pellet twice with cold PBS.[11][12]

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[14] b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates correctly.[11][12]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membranes)

Visualizing Apoptotic Pathway Engagement

apoptosis_pathway cluster_stimulus Cellular Stress cluster_execution Apoptotic Hallmarks compound This compound ps_flip Phosphatidylserine Externalization compound->ps_flip Induces caspase Caspase-3 Activation ps_flip->caspase Leads to dna_frag DNA Fragmentation caspase->dna_frag Results in

Caption: Hypothesized induction of apoptosis by the test compound.

PART 4: Future Directions and Deeper Mechanistic Insights

The results from the initial cytotoxicity and apoptosis assays will provide a strong foundation for further investigation. Based on these findings, subsequent experiments can be designed to pinpoint the specific molecular targets and signaling pathways affected by this compound.

Potential Follow-up Experiments:

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which is a common mechanism for anti-proliferative agents.[8]

  • Western Blotting: To probe for the activation or inhibition of key proteins in apoptotic or other relevant signaling pathways (e.g., caspases, Bcl-2 family proteins, or specific kinases).

  • Kinase Profiling: Given the prevalence of imidazole scaffolds in kinase inhibitors, screening the compound against a panel of kinases could reveal specific enzymatic targets.[5]

By systematically applying these protocols, researchers can effectively characterize the in vitro biological activity of this compound and determine its potential for further development as a therapeutic agent.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • In vitro Characterization of Novel Compounds with Anti-cancer Activity - ProQuest. (URL: [Link])

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. (URL: [Link])

  • Apoptosis Protocols - USF Health - University of South Florida. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Editorial: Novel compounds from chemistry to druggable candidates - PMC - NIH. (URL: [Link])

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC - PubMed Central. (URL: [Link])

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (URL: [Link])

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (URL: [Link])

  • Synthesis and antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives - PubMed. (URL: [Link])

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (URL: [Link])

Sources

The Strategic Utility of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among these, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine has emerged as a highly valuable and versatile scaffold. Its unique combination of a reactive primary amine and a metabolically robust 2-methylimidazole moiety, presented on a phenyl framework, offers a compelling solution for chemists engaged in the synthesis of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this key building block, with a particular focus on its role in the development of cutting-edge therapeutics such as BET bromodomain inhibitors.

Physicochemical Properties and Structural Advantages

The inherent properties of this compound make it an attractive component in drug design. The 2-methylimidazole group is a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets. Furthermore, the methyl group at the 2-position of the imidazole ring can enhance metabolic stability by sterically hindering enzymatic degradation, a critical factor in improving the pharmacokinetic profile of a drug candidate.

PropertyValueSource
CAS Number 883291-45-0Sigma-Aldrich
Molecular Formula C₁₁H₁₃N₃Sigma-Aldrich
Molecular Weight 187.24 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich

Synthetic Protocols: A Two-Step Approach to a Key Intermediate

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient method involves a two-step process, beginning with the synthesis of the nitrile intermediate, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, followed by its reduction to the desired primary amine.

Workflow for the Synthesis of this compound

Synthetic Workflow start Starting Materials: 4-Fluorobenzonitrile 2-Methylimidazole step1 Step 1: Nucleophilic Aromatic Substitution - Solvent: DMF - Base: K2CO3 - Temperature: Reflux start->step1 intermediate Intermediate: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile step1->intermediate step2 Step 2: Nitrile Reduction - Reducing Agent: LiAlH4 or H2/Raney Ni - Solvent: Anhydrous THF or Ethanol intermediate->step2 product Final Product: This compound step2->product

Caption: A two-step synthetic route to the target building block.

Step 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

This step involves a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the fluorine atom of 4-fluorobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • 2-Methylimidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Protocol:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add 2-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

Step 2: Reduction of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

The nitrile group of the intermediate is then reduced to a primary amine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Raney Ni) and Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane

Protocol (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol with a small percentage of triethylamine) to afford this compound.

Protocol (using H₂/Raney Ni):

  • To a solution of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq) in ethanol, add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized building block.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the imidazole ring protons, and the methyl group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the imidazole ring carbons, and the methyl carbon.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the compound.

Application in Drug Discovery: A Case Study in BET Bromodomain Inhibitors

The utility of this compound is exemplified in the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription and are implicated in cancer and inflammatory diseases.[1][2] The primary amine of the building block serves as a key handle for introducing the molecule into a larger scaffold through reactions like amide bond formation.

Amide Coupling Protocol

The primary amine of this compound readily participates in amide bond formation with carboxylic acids, a cornerstone reaction in medicinal chemistry.

Amide_Coupling_Workflow amine This compound reaction Amide Bond Formation - Solvent: DMF or DCM - Room Temperature amine->reaction acid Carboxylic Acid (R-COOH) acid->reaction reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) reagents->reaction product Amide Product reaction->product

Caption: General workflow for amide coupling reactions.

General Protocol for Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The resulting amide can be a key component of a BET inhibitor, where the 2-methylimidazole moiety can interact with the acetylated lysine binding pocket of the bromodomain. A notable example of a BET inhibitor with a similar structural motif is Molibresib (GSK525762A).[3][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its straightforward synthesis, coupled with the desirable physicochemical properties imparted by the 2-methylimidazole group, makes it a valuable tool for the construction of complex and potent therapeutic agents. The protocols and information provided in this application note are intended to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors, particularly in the exciting and rapidly advancing field of epigenetic modulation.

References

  • Celgene Quanticel Research, & May, B. (2018). Design, synthesis and biological evaluation of novel 4-phenylisoquinolinone BET bromodomain inhibitors. PubMed.
  • Ayoub, A. M., Hawk, L. M., Herzig, R. J., Jiang, J., Wisniewski, A. J., Gee, C. T., ... & Pomerantz, W. C. (2017).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2018).
  • Spriano, F., Genta, M., Cagnetta, A., Tuttoilmondo, I., Cea, M., Nencioni, A., ... & Valoti, M. (2018). Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. PubMed Central.
  • Ayoub, A. M., Hawk, L. M., Herzig, R. J., Jiang, J., Wisniewski, A. J., Gee, C. T., ... & Pomerantz, W. C. (2017).
  • Thermo Fisher Scientific. (2025).
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  • S.N. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Zhang, C. (2015). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development.
  • ChemicalBook. (2025). 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine | 65113-25-9.
  • Bernardes, E., Santos, A. S., de Oliveira, L. C. S., & dos Santos, L. C. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed.
  • Apollo Scientific. (2022). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
  • ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • ResearchGate. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Request PDF. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
  • Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investig
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • PubMed. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • PubMed. (2022). Preparation of Methyltriazolo[6][9]benzodiazepine via Oxidative Activation of a Thiolactam for the Synthesis of BET Inhibitor Molibresib.

  • Benchchem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
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Experimental design for in vivo studies with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Preclinical In Vivo Evaluation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

As a novel small molecule, this compound presents a unique opportunity for therapeutic development. The presence of the imidazole moiety, a common scaffold in medicinal chemistry, suggests potential interactions with a range of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preclinical in vivo evaluation of this compound. It emphasizes a scientifically rigorous, data-driven approach to designing and executing studies that will elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile, ultimately informing its therapeutic potential.

Part 1: Foundational In Vitro & Ex Vivo Characterization

Prior to embarking on in vivo studies, a thorough in vitro and ex vivo characterization of this compound is paramount. This foundational data package will not only elucidate the compound's mechanism of action but also guide the design of subsequent animal experiments, ensuring they are both ethical and informative.

Target Identification and Validation

The initial step involves identifying the biological target(s) of this compound. This can be achieved through a variety of methods, including:

  • Computational Screening: In silico methods, such as molecular docking and virtual screening, can predict potential binding partners based on the compound's structure.[1][2] These computational approaches help to narrow down the list of potential targets for experimental validation.[2]

  • Biochemical Assays: High-throughput screening of compound libraries against a panel of purified enzymes or receptors can identify direct binding interactions.[1][3]

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) and other cell-based methods can confirm target engagement within a more physiologically relevant context.

Once a primary target is identified, its role in the disease of interest should be validated to ensure that modulating its activity will have the desired therapeutic effect.

In Vitro Functional Assays

Following target identification, a suite of in vitro functional assays should be conducted to characterize the compound's effect on cellular processes. These may include:

  • Enzyme Inhibition Assays: To determine the IC50 (half-maximal inhibitory concentration) if the target is an enzyme.

  • Receptor Binding and Signaling Assays: To determine the Ki (inhibition constant) or EC50 (half-maximal effective concentration) for receptor targets.

  • Cell Proliferation and Viability Assays: To assess the compound's cytotoxic or cytostatic effects on relevant cell lines.

  • Target-Specific Functional Assays: Depending on the identified target, specific assays should be employed to measure downstream functional consequences of target modulation (e.g., changes in protein expression, pathway activation).

Initial Safety Profiling

An early assessment of potential liabilities is crucial. This includes:

  • In Vitro Cytotoxicity: Testing against a panel of normal, healthy cell lines to determine a therapeutic window.

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.

  • CYP450 Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions.

  • Ames Test: To screen for mutagenicity.

The data generated from this foundational characterization will be instrumental in guiding dose selection and safety monitoring in subsequent in vivo studies.

Part 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic (PK) studies characterize how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamic (PD) studies investigate the drug's effect on the body.[4][5] Establishing a clear PK/PD relationship is a cornerstone of preclinical drug development.[4][6]

Pharmacokinetic (PK) Study Design

A typical initial PK study is conducted in a small animal model, such as mice or rats.[5]

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be sterile and pyrogen-free for intravenous administration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)
Pharmacodynamic (PD) Study Design

The goal of the initial PD study is to demonstrate that the compound engages its target in vivo and elicits a measurable biological response.

  • Animal Model: An appropriate animal model where the target is expressed and functional (e.g., a tumor-bearing mouse model if the target is an oncoprotein).

  • Dosing: Administer a range of doses of this compound based on the PK data.

  • Tissue Collection: At various time points post-dose, collect relevant tissues (e.g., tumor, brain, liver) where the target is expressed.

  • Biomarker Analysis: Measure a biomarker that reflects target engagement. This could be:

    • Direct measurement of target occupancy.

    • Measurement of a downstream signaling molecule (e.g., phosphorylation status of a substrate).

    • Measurement of a functional outcome (e.g., gene expression changes).

  • Data Analysis: Correlate the drug concentration in the tissue (if measured) or plasma with the change in the biomarker.

G cluster_0 Pharmacokinetic (PK) Analysis cluster_1 Pharmacodynamic (PD) Analysis cluster_2 PK/PD Modeling Dose Dose Cmax_Tmax Cmax_Tmax Dose->Cmax_Tmax Absorption AUC AUC Cmax_Tmax->AUC Exposure CL_Vd CL_Vd AUC->CL_Vd Distribution & Elimination Exposure_Response_Relationship Correlate PK with PD AUC->Exposure_Response_Relationship Exposure Data t1_2 t1_2 CL_Vd->t1_2 Half-life Target_Engagement Target_Engagement Biomarker_Modulation Biomarker_Modulation Target_Engagement->Biomarker_Modulation Proximal Effect Physiological_Response Physiological_Response Biomarker_Modulation->Physiological_Response Downstream Effect Physiological_Response->Exposure_Response_Relationship Response Data

Figure 1: Workflow for establishing a PK/PD relationship.

Part 3: Animal Model Selection and Efficacy Studies

The choice of animal model is critical for evaluating the therapeutic efficacy of this compound.[7][8] The model should be relevant to the human disease being studied.[7][9] For the purposes of this guide, we will focus on oncology as a representative therapeutic area.

Common Animal Models in Oncology
  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice.[8] These models are relatively inexpensive and allow for rapid screening.[10]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice.[7] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[7]

  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying immuno-oncology agents.[11]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[7][10]

Protocol: Xenograft Efficacy Study
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) bearing established tumors from a relevant human cancer cell line.

  • Group Allocation: Randomize mice into treatment and control groups (n=8-10 per group) once tumors reach a predetermined size (e.g., 100-150 mm³).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle used for drug formulation.

    • Treatment Group(s): Administer this compound at one or more dose levels, determined from PK/PD and toxicology studies.

    • Positive Control Group: Administer a standard-of-care agent for the specific cancer type.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight 2-3 times per week as a general measure of toxicity.

    • Survival: In some studies, the primary endpoint may be overall survival.

  • Study Termination: Euthanize mice when tumors reach a predetermined endpoint size, or if they show signs of excessive toxicity.

  • Data Analysis: Compare tumor growth inhibition (TGI) between the treatment and control groups. Statistical analysis (e.g., ANOVA, t-test) should be used to determine significance.

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Data_Collection Endpoint Data Collection Monitoring->Data_Collection Analysis Statistical Analysis (TGI) Data_Collection->Analysis

Figure 2: Workflow of a typical xenograft efficacy study.

Part 4: In Vivo Safety and Toxicology Assessment

A preliminary assessment of the safety and tolerability of this compound is essential before proceeding to more extensive efficacy studies.

Dose Range-Finding (DRF) Study

The primary objective of a DRF study is to identify the maximum tolerated dose (MTD) and to observe any dose-limiting toxicities.

  • Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer escalating single doses of the compound to small groups of mice (n=3 per dose level).

  • Observations: Monitor animals closely for clinical signs of toxicity for up to 14 days. This includes changes in appearance, behavior, and body weight.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Repeat-Dose Toxicology Study

A short-term, repeat-dose toxicology study can provide more detailed information on the safety profile of the compound.

  • Animal Model: Sprague-Dawley rats.

  • Dosing: Administer the compound daily for 7 days at three dose levels (e.g., low, medium, and high) based on the DRF study results. Include a vehicle control group.

  • In-Life Monitoring: Conduct daily clinical observations and measure body weight and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

  • Data Analysis: Compare all parameters between the treated and control groups to identify any potential target organs of toxicity.

Part 5: Data Analysis and Interpretation

  • Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods to determine the significance of any observed effects. The statistical plan should be predefined.

  • Integration of Datasets: The results from PK, PD, efficacy, and toxicology studies should be integrated to build a comprehensive understanding of the compound's in vivo profile. For example, correlating the exposure (AUC) required for efficacy with the exposure that causes toxicity can define the therapeutic index.

  • Informing Future Studies: The findings from these initial in vivo studies will be crucial for making go/no-go decisions and for designing more advanced preclinical studies (e.g., combination studies, studies in more complex animal models) and ultimately, for guiding the design of first-in-human clinical trials.[4]

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
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  • Cancer Animal Models | Oncology | CRO services. (n.d.).
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  • In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. (2021, January 10). Frontiers.
  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020, July 3). PMC.
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Determining the Effective Dosage of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: A Framework for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The transition of a novel chemical entity (NCE) from discovery to a potential therapeutic requires a meticulous, multi-stage process to identify an effective and safe dosage. This document provides a comprehensive framework for determining the dosage of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine , a compound featuring a 2-methyl-imidazole scaffold. Given the limited public data on this specific molecule, this guide establishes a foundational strategy applicable to NCEs with similar characteristics. We will detail an integrated series of in vitro and in vivo studies, moving from initial cytotoxicity and target engagement assessments to pharmacokinetic/pharmacodynamic (PK/PD) profiling and concluding with preclinical efficacy studies and allometric scaling for human dose estimation. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind each experimental choice, aligning with modern drug development principles and regulatory expectations.[1][2]

Introduction: Characterizing the Challenge

This compound is a heterocyclic compound belonging to the imidazole class. Imidazole derivatives are known to possess a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the electron-rich nature of the imidazole ring which readily binds to various enzymes and receptors.[3][4][5] The primary challenge with any NCE is the absence of established biological and pharmacological data. Therefore, the initial dosage determination is not a single experiment but a systematic investigation designed to build a comprehensive profile of the compound's activity and safety.

This guide outlines a logical progression of studies, beginning with broad in vitro assessments to establish a biologically active concentration range and culminating in targeted in vivo experiments in relevant disease models to define a therapeutic window.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Preclinical Efficacy & Safety cluster_3 Phase 4: Clinical Translation vitro_cyto Protocol 1.1: Cytotoxicity Assays (IC50) vitro_moa Protocol 1.2: Target ID & MoA Studies vitro_cyto->vitro_moa Identifies non-toxic concentration range vitro_adme Protocol 1.3: In Vitro ADME vitro_moa->vitro_adme Informs relevant pathways vivo_pk Protocol 2.1: Rodent PK Studies vitro_adme->vivo_pk Predicts in vivo behavior vivo_pd Protocol 2.2: Dose-Response & PD vivo_pk->vivo_pd Links exposure to effect vivo_eff Protocol 3.1: Dose-Ranging Efficacy vivo_pd->vivo_eff Guides dose selection for efficacy vivo_tox Protocol 3.2: Optimal Dose Finding (NOAEL) vivo_eff->vivo_tox Defines therapeutic window hed Protocol 4.1: Human Equivalent Dose (HED) Estimation vivo_tox->hed Provides NOAEL for allometric scaling

Figure 1: Overall workflow for determining the effective dosage of a novel chemical entity.

Foundational In Vitro Assessment

The initial phase aims to determine the concentration at which the compound elicits a biological response in a cellular context and to assess its general cytotoxicity. This establishes the concentration range for all subsequent, more specific in vitro assays.

Protocol 1.1: Cellular Viability and Cytotoxicity Screening

Rationale: Before assessing for a specific therapeutic effect, it is critical to understand the compound's intrinsic cytotoxicity. A highly cytotoxic compound may not be a viable drug candidate, or its therapeutic window may be very narrow. Assays measuring ATP levels are highly sensitive and suitable for high-throughput applications, as ATP is a key indicator of metabolically active, viable cells.[6]

Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells relevant to a hypothesized disease area (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 100 pM to 100 µM).

  • Dosing: Remove the existing medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for a relevant duration, typically 48 or 72 hours, to allow for the compound to exert its effects.

  • Assay: Equilibrate the plate and the luminescent assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).

ParameterDescriptionExample Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Incubation Time Duration of compound exposure72 hours
Calculated IC₅₀ Concentration causing 50% reduction in cell viability5.2 µM

Table 1: Example data summary for an in vitro cytotoxicity assay.

Protocol 1.2: Mechanism of Action (MoA) & Target Identification

Rationale: The effective dosage is intrinsically linked to the compound's mechanism of action. For a novel imidazole compound, the potential targets are numerous.[4][5] A logical approach is to use the IC₅₀ value from cytotoxicity screening to guide the concentration used in broader screening panels (e.g., kinase panels, receptor binding assays) to identify a primary biological target.

G start NCE: 1-[4-(...)]methanamine hypothesis Hypothesis Generation (Based on Imidazole Scaffold) start->hypothesis screen Broad Target Screening (e.g., Kinase Panel @ 1-10 µM) hypothesis->screen hit_validation Hit Validation Assays (Dose-response on specific targets) screen->hit_validation no_hit No Confirmed Hits hit_validation->no_hit No Hits target_id Primary Target(s) Identified hit_validation->target_id Hits Confirmed pathway Pathway Analysis (Phosphoproteomics, etc.) no_hit->pathway pathway->target_id downstream Design Target-Specific PD Assays target_id->downstream

Figure 2: A decision workflow for identifying the molecular target of a novel compound.

Methodology: Target-Specific Functional Assay (Example: Kinase Inhibition)

  • Hypothesis: Assume screening identifies the compound as an inhibitor of a specific kinase (e.g., VEGFR2).

  • Assay Selection: Utilize a functional assay that measures the activity of the purified VEGFR2 enzyme (e.g., an ADP-Glo™ Kinase Assay).

  • Protocol:

    • Prepare a reaction buffer containing the VEGFR2 enzyme, the appropriate substrate (a specific peptide), and ATP.

    • Add this compound across a range of concentrations (e.g., 1 nM to 50 µM).

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a kinase detection reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.

    • Measure the resulting luminescence, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity. This provides a direct measure of target engagement.

In Vivo Pharmacokinetic (PK) Profiling

Rationale: Before testing for efficacy in an animal model, it is essential to understand the compound's PK profile: its absorption, distribution, metabolism, and excretion (ADME). A compound that is poorly absorbed or rapidly cleared may never reach its target in sufficient concentrations to be effective, regardless of its in vitro potency. This data is critical for designing rational dosing schedules for subsequent efficacy studies.[7]

Protocol 2.1: Single Ascending Dose (SAD) PK Study in Mice
  • Animal Model: Use healthy adult mice (e.g., C57BL/6), typically 3-5 animals per dose group.

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) for the desired route of administration (e.g., oral gavage (PO) or intravenous (IV)).

  • Dose Administration: Administer single doses at three ascending levels (e.g., 1, 10, and 50 mg/kg). The IV group (e.g., 1 mg/kg) is used to determine bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.

  • Sample Processing: Process the blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDefinitionExample Value (10 mg/kg PO)
Cₘₐₓ Maximum observed plasma concentration850 ng/mL
Tₘₐₓ Time to reach Cₘₐₓ1.0 hour
AUC₀₋₂₄ Area under the concentration-time curve from 0 to 24 hours4200 hr*ng/mL
t₁/₂ Elimination half-life3.5 hours
F% Bioavailability (compared to IV dose)45%

Table 2: Key pharmacokinetic parameters derived from a single-dose study in mice.

In Vivo Efficacy and Optimal Dose Finding

Rationale: The ultimate goal is to find a dose that produces a significant therapeutic effect in a disease-relevant animal model without causing unacceptable toxicity. Modern oncology drug development, guided by initiatives like the FDA's Project Optimus, has moved away from simply identifying the Maximum Tolerated Dose (MTD).[8][9] The focus is now on identifying an optimal biological dose that balances efficacy, safety, and tolerability by integrating PK, PD, and response data from a range of doses.[1][2]

Protocol 3.1: Dose-Ranging Efficacy in a Xenograft Model

Assumptions: Based on in vitro data, the compound is hypothesized to have anticancer activity. A human tumor xenograft model in immunocompromised mice is a standard preclinical model.

G cluster_0 Treatment Phase (e.g., 21 Days) start Day 0: Implant Tumor Cells (e.g., MCF-7) random Day 10: Tumors Reach ~100-150 mm³ Randomize Mice into Groups start->random g1 Group 1 (n=10) Vehicle Control (PO, QD) random->g1 g2 Group 2 (n=10) Compound @ 10 mg/kg (PO, QD) random->g2 g3 Group 3 (n=10) Compound @ 30 mg/kg (PO, QD) random->g3 g4 Group 4 (n=10) Compound @ 60 mg/kg (PO, QD) random->g4 g5 Group 5 (n=10) Positive Control (e.g., Paclitaxel) random->g5 monitor Monitoring (2-3x per week) - Tumor Volume - Body Weight - Clinical Observations end End of Study: - Efficacy Analysis (TGI) - Tissue Collection (PD Markers) - Toxicity Assessment monitor->end At Day 31 or when endpoints are met

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Application Note & Protocol Guide: Formulation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of the novel investigational compound, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, for use in non-clinical research settings. The successful execution of in-vitro and in-vivo studies hinges on the development of a stable, homogenous, and appropriate dosing vehicle that ensures consistent bioavailability.[1][2][3] This guide outlines a systematic approach, beginning with essential pre-formulation characterization to understand the compound's physicochemical properties, followed by detailed protocols for developing various formulation types, and concluding with critical quality control and stability assessments. The methodologies described herein are designed to provide researchers with the foundational knowledge to develop a robust formulation tailored to their specific experimental needs, thereby enhancing the reliability and reproducibility of their scientific findings.

Introduction and Strategic Importance

This guide advocates for a logical, phased approach to formulation development. The initial focus is on understanding the molecule's inherent properties, which then dictates the most rational formulation strategy.[7]

Phase 1: Critical Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[7] These initial studies provide the data necessary to make informed decisions and avoid common formulation pitfalls.

Aqueous Solubility Profile (pH-Dependent)

Principle: The compound possesses a primary amine (a basic functional group) and an imidazole ring, which is also basic (the pKa of the conjugate acid of 1-methylimidazole is ~7.4).[8] Therefore, its aqueous solubility is expected to be highly dependent on pH. At lower pH values, these basic nitrogens will be protonated, forming more soluble salt species. Determining the solubility across a range of pH values is the most critical first step.

Protocol 2.1: Kinetic Solubility Assessment via Shake-Flask Method

  • Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Addition: Add an excess of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 4.2).

  • Data Presentation: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of the supernatant.

Physicochemical Properties

A summary of key physicochemical properties for the hydrate form of the compound is provided below. These values are essential for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Physical Form Solid
SMILES String NCC1=CC=C(C=C1)N2C(C)=NC=C2.[H]O[H]

Phase 2: Formulation Development & Protocols

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The goal is to create a vehicle that is safe for the chosen animal model, compatible with the route of administration, and capable of maintaining the drug in a stable and bioavailable state.[7]

Logical Flow for Formulation Selection

The following diagram illustrates a decision-making workflow for selecting a suitable formulation approach based on the initial solubility data.

Formulation_Decision_Tree cluster_0 Pre-formulation Data Solubility Aqueous Solubility @ pH 6.5-7.4 > Target Dose? AqueousSol Aqueous Solution (pH Adjusted) Solubility->AqueousSol Yes CoSolvent Co-Solvent System Solubility->CoSolvent No Suspension Aqueous Suspension (Micronized) CoSolvent->Suspension Solubility in Co-solvent insufficient? Complexation Cyclodextrin Complex Suspension->Complexation Physical stability issues?

Caption: Decision workflow for formulation strategy selection.

Protocol 3.1: Aqueous Solution with pH Adjustment

Applicability: Ideal for intravenous (IV) administration or when sufficient solubility can be achieved near physiological pH for other routes. This is often the simplest and most desirable approach.[9]

Rationale: By adding an acid, the basic amine and imidazole groups are protonated to form a salt, which has significantly higher aqueous solubility than the free base form.[10]

  • Vehicle Preparation: Prepare the base vehicle (e.g., 0.9% Saline or 5% Dextrose in Water (D5W)).

  • Compound Addition: Weigh the required amount of this compound into a sterile container.

  • Solubilization: Add approximately 80% of the final volume of the vehicle to the API. Begin stirring.

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl or 0.1 M Citric Acid) dropwise while monitoring the pH. Continue adding acid until all the solid material dissolves completely.

  • Final Volume: Once the API is fully dissolved, add the remaining vehicle to reach the final target volume and concentration.

  • Final pH Check: Measure and record the final pH of the formulation.

  • Filtration: For IV administration, filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.

Protocol 3.2: Co-Solvent System

Applicability: For oral (PO) or intraperitoneal (IP) dosing when aqueous solubility is insufficient even with pH adjustment.[4]

Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[9] Common examples include PEG 400, propylene glycol, and ethanol.

  • Solvent Pre-mixing: In a calibrated vessel, mix the chosen co-solvents. A common combination is PEG 400:Propylene Glycol:Water in a 40:10:50 ratio.

  • API Dissolution: Weigh the API and add it to the organic co-solvent portion (e.g., the PEG 400 and Propylene Glycol mixture). Stir or vortex until fully dissolved. A gentle warming (30-40°C) may be applied if necessary.

  • Aqueous Addition: Once the API is dissolved in the organic phase, slowly add the aqueous component (e.g., water or saline) dropwise while stirring continuously to prevent precipitation.

  • Homogenization: Ensure the final mixture is a clear, homogenous solution.

Caution: The concentration of organic solvents must be kept within tolerable limits for the specific animal model and route of administration to avoid toxicity.[7]

Protocol 3.3: Aqueous Suspension (Micronized)

Applicability: For oral gavage when the compound is poorly soluble across the entire physiological pH range and high dose levels are required.

Rationale: Reducing the particle size of the API increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][11] A suspending agent is used to ensure dose uniformity.

  • Particle Size Reduction (Micronization): If not already micronized, reduce the particle size of the API using techniques like jet milling or ball milling to achieve a particle size distribution predominantly below 20 µm.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a wetting agent (e.g., 0.1% Tween 80) and a suspending agent (e.g., 0.5% w/v carboxymethylcellulose or hydroxypropyl methylcellulose).[6] Dissolve these excipients in purified water with stirring.

  • Wetting the API: Create a paste by adding a small amount of the prepared vehicle to the micronized API powder and mixing thoroughly. This ensures all particles are wetted and prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.

  • Homogeneity Check: Visually inspect the suspension for uniformity. It should be easily re-suspended by gentle shaking.

Phase 3: Formulation Characterization & Quality Control

Every prepared formulation must be characterized to ensure it meets the required quality attributes. This is a self-validating step to confirm the formulation is suitable for the intended study.[12]

Visual Appearance and pH

Protocol:

  • Visually inspect the formulation in a clear container against a black and a white background.

  • For solutions, it should be clear and free of visible particulates.

  • For suspensions, it should be uniform in color and consistency, and any settled particles should be easily re-dispersed upon gentle inversion.

  • Measure the pH of the final formulation using a calibrated pH meter.

HPLC Method for Potency and Purity

Principle: A stability-indicating HPLC method is essential to quantify the concentration (potency) of the API in the formulation and to detect any potential degradation products (purity).[13]

Example HPLC Protocol:

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp 30°C

This method should be validated for linearity, accuracy, and precision according to standard laboratory procedures.[14]

Particle Size Analysis (for Suspensions)

Principle: Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the particle size distribution of a suspension.[15] This is critical for ensuring consistency between batches and for predicting in-vivo dissolution behavior.

Protocol (DLS):

  • Dilute the suspension with the formulation vehicle to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the measurement to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI). A lower PDI (<0.3) indicates a more monodisperse and stable suspension.

Quality Control Workflow

QC_Workflow Prep Formulation Prepared Visual Visual Inspection (Clarity/Uniformity) Prep->Visual pH pH Measurement Visual->pH Fail FAIL: Reformulate Visual->Fail Fail HPLC HPLC Analysis (Potency & Purity) pH->HPLC pH->Fail Fail DLS Particle Size Analysis (Suspensions Only) HPLC->DLS HPLC->Fail Fail Release Release for In-Vivo Study DLS->Release All Specs Met DLS->Fail Fail

Caption: Quality control testing and release workflow.

Phase 4: Stability Assessment

Ensuring the formulation remains stable for the duration of its preparation and use in an experiment is critical.[12][16] A short-term stability study should be conducted on the final selected formulation.

Protocol 5.1: Short-Term Stability Study

  • Storage: Store aliquots of the final formulation under various conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (40°C) (optional, for predictive data)[17]

  • Time Points: Test the aliquots at specified time points (e.g., T=0, 4 hours, 24 hours, 48 hours, 1 week).

  • Testing: At each time point, perform the full suite of quality control tests described in Section 4 (Visual, pH, HPLC, and DLS if applicable).

  • Acceptance Criteria: The formulation is considered stable if the assay value remains within 95-105% of the initial value, no significant changes in appearance or pH are observed, and no significant degradation products appear.

Conclusion

The formulation of this compound for research purposes requires a systematic and data-driven approach. By first investing in a thorough pre-formulation assessment to understand the compound's inherent physicochemical properties, researchers can select and develop a rational and robust formulation. The detailed protocols provided for various formulation types, combined with stringent quality control and stability assessments, create a framework for producing consistent and reliable dosing vehicles. Adherence to these principles will significantly enhance the quality and reproducibility of preclinical data, paving the way for a successful drug development program.

References

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • Scientific Research Publishing. (2024). Solubility enhancement techniques- a review on conventional and novel approaches. Available at: [Link]

  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]

  • Pharma Times. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Available at: [Link]

  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development. Available at: [Link]

  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Available at: [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Available at: [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Available at: [Link]

  • ChemWhat. (n.d.). 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine CAS#: 65113-25-9. Available at: [Link]

  • Pion Inc. (2024). How poorly soluble compounds are formulated into drugs. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Available at: [Link]

  • ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation. Available at: [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)(phenyl)methylamine. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method development for the determination of D-and L-amino acids by high performance liquid chromatography tandem mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). A Comprehensive Physicochemical Analysis Focusing on the Characterization and Stability of Valsartan Silver Nano-Conjugates. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

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Investigating the Reaction Kinetics of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: A Guide to Synthesis Optimization and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a bifunctional molecule featuring a nucleophilic primary amine and a pharmaceutically relevant 2-methyl-imidazole moiety.[1][2] Understanding the reactivity of its primary amine is critical for researchers in drug discovery and process development, as this functional group is a key handle for synthetic elaboration, prodrug strategy, and conjugation chemistry. This document provides a comprehensive guide with detailed protocols for investigating the reaction kinetics of this compound, using its acylation by acetic anhydride as a model system. We will detail two robust analytical approaches: UV-Vis spectrophotometry for rapid initial rate determination and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for precise, time-course analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols for their specific research questions, ensuring data integrity and reproducibility.

Introduction: The "Why" of Kinetic Analysis

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and ionizable nature often enhance the pharmacokinetic profiles of drug candidates.[1][2] The title compound, this compound, combines this privileged scaffold with a primary benzylic amine. The amine group serves as a primary synthetic vector for building molecular complexity, often through acylation or alkylation reactions.

Why are kinetic studies essential?

  • Process Optimization: In pharmaceutical manufacturing, understanding reaction rates is fundamental to optimizing yield, minimizing reaction times, controlling impurity formation, and ensuring safe scale-up.

  • Structure-Activity Relationship (SAR): Quantifying the reactivity of the amine allows for direct comparison with structural analogs. This data can be crucial in SAR studies to understand how steric or electronic changes impact the molecule's fundamental chemical properties.

  • Stability and Degradation: Kinetic analysis can be adapted to study the compound's stability under various conditions (e.g., pH, temperature, presence of oxidants), predicting shelf-life and identifying potential degradation pathways.

  • Prodrug Design: Many prodrugs are designed with linkages (e.g., amides) that are cleaved at a specific rate in vivo. The protocols herein provide a framework for studying the formation of such linkages.

This guide focuses on the acylation of the primary amine with acetic anhydride, a classic, well-understood transformation that serves as an excellent model for amide bond formation.

Compound Profile & Model Reaction

Compound: this compound

  • Molecular Formula: C₁₁H₁₃N₃[5]

  • Molecular Weight: 187.24 g/mol (anhydrous)

  • Structure:

    
    
    

Model Reaction: Acylation The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride, forming an N-acetylated product and acetic acid as a byproduct.

Amine (R-NH₂) + Acetic Anhydride ((CH₃CO)₂O) → N-acetylated Amine (R-NHCOCH₃) + Acetic Acid (CH₃COOH)

Principle of Kinetic Measurement: Pseudo-First-Order Conditions

The bimolecular rate law for the acylation reaction is: Rate = k₂[Amine][Anhydride]

Where k₂ is the second-order rate constant. Accurately determining k₂ from the simultaneous change in two reactant concentrations can be complex. A widely adopted strategy in chemical kinetics is to establish pseudo-first-order conditions .

Causality: By using a large excess of one reactant (e.g., [Acetic Anhydride] ≥ 10 × [Amine]), its concentration remains effectively constant throughout the reaction. This simplifies the rate law:

Rate = k_obs[Amine] where k_obs = k₂[Anhydride]

k_obs is the observed pseudo-first-order rate constant. By measuring k_obs at several different excess concentrations of acetic anhydride, one can determine the true second-order rate constant, k₂, from the slope of a plot of k_obs versus [Anhydride].

G cluster_0 Kinetic Simplification Logic rate_law True Rate Law Rate = k₂[Amine][Anhydride] condition Experimental Condition [Anhydride] >> [Amine] rate_law->condition Apply consequence Consequence [Anhydride] remains effectively constant condition->consequence simplified_law Simplified Pseudo-First-Order Law Rate = k_obs[Amine] consequence->simplified_law Leads to k_obs_def Where: k_obs = k₂[Anhydride] simplified_law->k_obs_def

Caption: Logic for establishing pseudo-first-order conditions.

Experimental Workflow Overview

The general workflow for these kinetic experiments is a systematic process designed for accuracy and reproducibility.

G cluster_monitoring Time-Course Monitoring prep_amine Prepare Amine Stock Solution (e.g., 1 mM in Acetonitrile) thermo Thermostat Solutions & Instrument (e.g., 25.0 ± 0.1 °C) prep_amine->thermo prep_anhydride Prepare Anhydride Stock Solutions (e.g., 10, 20, 40, 60, 80 mM) prep_anhydride->thermo initiate Initiate Reaction (Rapidly mix Amine and Anhydride) thermo->initiate monitor_uv Method A: UV-Vis Record Absorbance vs. Time initiate->monitor_uv Choose Method monitor_hplc Method B: HPLC Inject Aliquots at Timed Intervals initiate->monitor_hplc Choose Method data Data Acquisition (Absorbance or Peak Area vs. Time) monitor_uv->data monitor_hplc->data analysis Kinetic Analysis (Plot ln(Signal) vs. Time) data->analysis k_obs Determine k_obs (from slope = -k_obs) analysis->k_obs k2_plot Plot k_obs vs. [Anhydride] k_obs->k2_plot Repeat for each [Anhydride] k2_det Determine Second-Order Rate Constant, k₂ (from slope = k₂) k2_plot->k2_det

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to maximize synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

The most widely employed strategy is a two-step sequence. This approach offers high overall yields and utilizes readily available starting materials.

  • Step 1: N-Arylation. This step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-methylimidazole and an activated aryl precursor, typically 4-fluorobenzonitrile. This forms the key intermediate, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

  • Step 2: Nitrile Reduction. The nitrile group of the intermediate is then reduced to a primary amine, yielding the final product. Common methods include catalytic hydrogenation or the use of chemical hydride reagents.

Q2: How can I monitor the progress of each reaction step effectively?

Effective reaction monitoring is crucial for determining reaction completion and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is the most common and rapid method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures). The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For the final amine product, staining with ninhydrin may be necessary for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It can confirm the mass of the desired product and intermediate, helping to identify any major side products formed during the reaction.

Q3: What are the primary challenges in purifying the final amine product?

The basic nature of the final product, this compound, presents unique purification challenges.

  • Streaking on Silica Gel: As a basic amine, the product can interact strongly with the acidic surface of standard silica gel, leading to significant tailing or "streaking" during column chromatography. This results in poor separation and low recovery.

  • Product Stability and Handling: The free base form may be an oil or a low-melting solid, which can be difficult to handle and store. [1] To mitigate these issues, consider adding a small amount (0.5-1%) of a base like triethylamine or ammonia to the chromatography eluent to suppress the unwanted interactions with silica. [1]Alternatively, converting the final product to a stable crystalline salt, such as a hydrochloride salt, can greatly simplify handling and improve long-term stability. [1]

Synthetic Workflow & Protocols

The overall synthetic pathway is visualized below, followed by detailed experimental protocols for each step.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitrile Reduction 2-Me-Imidazole 2-Methylimidazole Intermediate 4-(2-methyl-1H-imidazol-1-yl)benzonitrile 2-Me-Imidazole->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat 4-F-Benzonitrile 4-Fluorobenzonitrile 4-F-Benzonitrile->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat Intermediate_2 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Final_Product This compound Intermediate_2->Final_Product Reducing Agent (e.g., H₂/Raney Ni, LiAlH₄) G cluster_step1 Troubleshooting N-Arylation cluster_step2 Troubleshooting Nitrile Reduction start Low Yield or Reaction Stall step1_check Which step is problematic? Step 1: N-Arylation Step 2: Reduction start->step1_check cause1_1 Cause: Ineffective Base Is the base strong enough and anhydrous? Is it fully dissolved or well-suspended? step1_check:step1->cause1_1:head cause1_2 Cause: Poor Solvent Is the solvent polar aprotic and anhydrous? step1_check:step1->cause1_2:head cause1_3 Cause: Low Temperature Is the reaction temperature high enough for SₙAr? step1_check:step1->cause1_3:head cause2_1 Cause: Catalyst Inactivity Is the catalyst fresh? Was it handled properly to avoid poisoning? step1_check:step2->cause2_1:head cause2_2 Cause: Incomplete Reaction Is H₂ pressure sufficient? Is the reaction time adequate? step1_check:step2->cause2_2:head cause2_3 Cause: Side Products Is secondary amine (dibenzylamine) forming? step1_check:step2->cause2_3:head solution1_1 Solution: • Use a stronger base (e.g., NaH, Cs₂CO₃). • Ensure base is finely powdered and anhydrous. • Consider a solvent that better solubilizes the base. cause1_1:tail->solution1_1 solution1_2 Solution: • Switch to high-purity, anhydrous DMF or DMSO. • Ensure all glassware is oven-dried. cause1_2:tail->solution1_2 solution1_3 Solution: • Increase temperature to 100-140 °C. • Monitor for potential decomposition if temperature is too high. cause1_3:tail->solution1_3 solution2_1 Solution: • Use fresh catalyst. • Increase catalyst loading. • Ensure starting material is pure (sulfur can poison catalysts). cause2_1:tail->solution2_1 solution2_2 Solution: • Increase hydrogen pressure. • Extend reaction time. • Consider a more potent reducing agent like LiAlH₄ (with appropriate safety precautions). cause2_2:tail->solution2_2 solution2_3 Solution: • Add ammonia to the reaction solvent. • Use a catalyst system known for high selectivity to primary amines. cause2_3:tail->solution2_3

Sources

Technical Support Center: Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides, and validated analytical protocols to ensure the integrity and purity of your final compound.

Introduction to the Synthetic Pathways

The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the N-arylation of 2-methylimidazole with a substituted phenyl ring, followed by the formation of the methanamine group in the second stage. The choice of starting materials for the second stage significantly influences the potential byproduct profile. The two most common routes are:

  • Route A: Reduction of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

  • Route B: Reductive amination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

This guide will address potential byproduct formation in both of these synthetic pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am seeing a significant amount of an impurity with a similar retention time to my starting material in the N-arylation step. What could this be?

If you are performing an N-arylation of 2-methylimidazole with a halo- or nitro-substituted benzene derivative, you may encounter several byproducts.

Possible Cause:

  • Incomplete Reaction: The most straightforward explanation is an incomplete reaction, leaving unreacted starting materials.

  • Formation of Isomeric Byproducts: While 2-methylimidazole is symmetrical, if there is any possibility of substitution on the imidazole ring itself, this could lead to isomers.

  • Side Reactions of the Phenyl Ring: Depending on the other substituents on the phenyl ring, side reactions such as nucleophilic substitution of other groups could occur.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion.

  • Purification: If the reaction is complete and the impurity persists, careful column chromatography is recommended to isolate the byproduct for characterization.

  • Structural Elucidation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the isolated impurity.

FAQ 2: During the reduction of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, I observe multiple byproducts in my LC-MS analysis. What are the likely identities of these impurities?

The reduction of a nitrile to a primary amine is a common transformation, but it can be prone to the formation of several byproducts.

Possible Byproducts and Their Formation:

ByproductPotential Cause
Starting Nitrile Incomplete reduction.
Secondary Amine The primary amine product can react with the intermediate imine to form a secondary amine.
Tertiary Amine Further reaction of the secondary amine can lead to the formation of a tertiary amine.
Corresponding Alcohol If the reduction is carried out under conditions that can hydrolyze the nitrile to a carboxylic acid, followed by reduction, an alcohol may be formed.

Troubleshooting and Mitigation:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is effective but can sometimes lead to over-reduction. Borane complexes (e.g., BH₃-THF) or catalytic hydrogenation are often milder alternatives.

  • Reaction Conditions: Running the reaction at lower temperatures can help to minimize the formation of secondary and tertiary amine byproducts.

  • Workup Procedure: A careful aqueous workup is necessary to quench the reaction and remove any inorganic byproducts. An acidic wash can help to separate the desired primary amine from less basic impurities.

Visualizing Byproduct Formation

Route A: Byproducts from the Reduction of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

G cluster_0 Route A: Nitrile Reduction Starting Nitrile 4-(2-methyl-1H-imidazol-1-yl)benzonitrile Intermediate Imine Intermediate Imine Starting Nitrile->Intermediate Imine Reduction Alcohol Alcohol Byproduct (from hydrolysis and reduction) Starting Nitrile->Alcohol Hydrolysis & Reduction Product This compound (Primary Amine) Intermediate Imine->Product Further Reduction Secondary Amine Secondary Amine Byproduct Product->Secondary Amine Reacts with Intermediate Imine Tertiary Amine Tertiary Amine Byproduct Secondary Amine->Tertiary Amine Further Reaction

Caption: Byproduct formation pathway in Route A.

Route B: Byproducts from the Reductive Amination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

G cluster_1 Route B: Reductive Amination Starting Aldehyde 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Intermediate Imine Intermediate Imine Starting Aldehyde->Intermediate Imine Reaction with Ammonia Alcohol Byproduct Alcohol Byproduct Starting Aldehyde->Alcohol Byproduct Direct Reduction Ammonia Ammonia Product This compound (Primary Amine) Intermediate Imine->Product Reduction Secondary Amine Secondary Amine Byproduct Product->Secondary Amine Reacts with Starting Aldehyde

Caption: Byproduct formation pathway in Route B.

Analytical Protocols for Byproduct Identification

A robust analytical method is essential for identifying and quantifying byproducts. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for this purpose.

General HPLC-MS Method
ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in positive mode
Scan Range m/z 100-1000

Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

This method should provide good separation of the starting materials, the final product, and the common byproducts discussed. The mass spectrometer will aid in the preliminary identification of the impurities based on their mass-to-charge ratio. For unambiguous identification, isolation of the impurity followed by NMR analysis is recommended.

References

  • Reductive Amination in Organic Synthesis. Org. React. 2002 , 59, 1. [Link]

  • Synthesis of Amines by Reductive Amination. Comprehensive Organic Synthesis II 2014 , 8, 133-179. [Link]

  • Recent Advances in the Synthesis of Imidazoles. Chem. Rev. 2017 , 117 (4), pp 2150–2299. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles. J. Org. Chem. 2001 , 66 (23), pp 7727–7737. [Link]

Addressing stability issues of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (herein referred to as the "Compound"). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise during experimentation. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Handling, Storage, and Solution Preparation

This section addresses the most common initial queries regarding the compound. Proper handling from the moment of receipt is the first and most critical step in preventing degradation.

Q1: What are the optimal long-term and short-term storage conditions for the compound?

The stability of this compound is highly dependent on its physical state (solid vs. solution) and the storage environment. The molecule possesses two key functional groups susceptible to degradation: a primary benzylic amine and a 2-methylimidazole ring. The primary amine is prone to oxidation and reaction with atmospheric CO₂, while the imidazole ring can be susceptible to oxidation and photodegradation[1].

Therefore, we recommend the following conditions:

Format Condition Temperature Atmosphere Light Rationale
Solid Long-Term-20°CInert Gas (Argon or N₂) RecommendedProtect from Light (Amber Vial)Minimizes slow oxidation and degradation from atmospheric components. Low temperature reduces molecular motion and reaction kinetics.
Short-Term2-8°CDesiccatedProtect from LightSuitable for days to weeks. A desiccator is crucial to prevent moisture uptake, as the compound is often supplied as a hydrate.
Solution Long-Term (Stock)-80°CInert Gas (Argon or N₂)Protect from Light (Amber Vial)Essential for preventing solvent- and oxygen-mediated degradation. -80°C is preferred over -20°C to halt degradation processes.
Short-Term (Working)2-8°CTightly SealedProtect from LightRecommended for daily use. Prepare fresh from stock if possible. Avoid storing dilute aqueous solutions for extended periods unless stability has been verified.

It is considered best practice to follow established guidelines for the safe storage and handling of reactive materials to mitigate risks associated with chemical instability[2].

Q2: I need to prepare a stock solution. What is the recommended solvent, and what precautions should I take?

The choice of solvent is critical. A suitable solvent must fully dissolve the compound without reacting with it. Given the compound's polar nature, several options are viable, each with specific advantages and disadvantages.

Solvent Recommendation Causality & Expert Insights
DMSO Highly Recommended DMSO is a polar aprotic solvent that readily dissolves the compound. Being aprotic, it minimizes the risk of proton exchange-related reactions. For long-term storage, use anhydrous DMSO to prevent hydrolysis of any potential impurities. This is the standard choice for creating high-concentration stock solutions for biological assays[3].
Ethanol / Methanol Recommended with Caution These polar protic solvents are also effective. However, there is a theoretical risk of the primary amine reacting with trace aldehyde impurities (e.g., acetaldehyde in ethanol) to form Schiff bases over long-term storage. Use high-purity, anhydrous grades.
Water (Aqueous Buffers) Not Recommended for Stock Solutions While the compound has some water solubility, especially at acidic pH, aqueous solutions are generally less stable. The imidazole ring's basicity (pKa of the conjugate acid is ~7) and the primary amine's basicity mean that the pH can significantly influence stability[4][5]. Aqueous environments increase the risk of oxidative degradation.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-analysis: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired mass of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of compound with MW 187.24 g/mol , add 5.34 mL for a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing for storage.

  • Storage: Store at -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Part 2: Troubleshooting Guide - Degradation and Purity Analysis

This section focuses on identifying and solving problems related to compound instability that may manifest as inconsistent experimental data or observable changes in the material.

Q3: My experimental results are inconsistent, or I've noticed a color change in my stock solution. What are the likely degradation pathways?

Inconsistent biological activity or a gradual darkening of solutions (often from clear/pale yellow to brown) are classic indicators of chemical degradation. For this compound, several pathways are plausible.

  • Oxidative Degradation: The primary benzylic amine is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to the corresponding aldehyde (4-(2-methyl-1H-imidazol-1-yl)benzaldehyde). The imidazole ring itself can also undergo oxidation, potentially leading to ring-opened products or hydroxylated species[1]. This process is often catalyzed by trace metals and exposure to atmospheric oxygen.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, especially UV wavelengths. Exposure can lead to radical-mediated reactions and complex degradation profiles[1].

  • Reaction with Atmospheric CO₂: Primary amines can reversibly react with carbon dioxide to form carbamate salts. While this may not permanently alter the molecule, it can change its physical properties and lead to quantification errors if not accounted for.

Below is a diagram illustrating the most probable initial degradation pathways.

G cluster_main Potential Degradation Pathways Compound This compound Oxidation_Amine Oxidation (O₂, trace metals) Compound->Oxidation_Amine Air Exposure Photodegradation Photodegradation (UV/Light) Compound->Photodegradation Light Exposure CO2_Reaction Reaction with CO₂ Compound->CO2_Reaction Air Exposure Imine Intermediate Imine Oxidation_Amine->Imine Radical_Species Radical Species & Complex Products Photodegradation->Radical_Species Carbamate Carbamate Salt (Reversible) CO2_Reaction->Carbamate Aldehyde 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Imine->Aldehyde + H₂O G cluster_workflow Analytical Workflow for Purity Assessment Start Sample Received KF Karl Fischer Titration (Determine Water Content) Start->KF HPLC HPLC-UV Analysis (Purity Check, Area %) Start->HPLC qNMR qNMR Analysis (Absolute Purity, w/w %) Start->qNMR Decision Purity >95% and No Major Degradants? HPLC->Decision qNMR->Decision LCMS LC-MS Analysis (Identify Unknown Peaks) Decision->LCMS No Proceed Proceed with Experiment Decision->Proceed Yes Stop Quarantine/Re-purify LCMS->Stop

Sources

Technical Support Center: A Guide to Experiments with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Part 1: Synthesis Challenges

The synthesis of this compound can be approached through several routes, each presenting unique challenges. A common strategy involves the formation of the N-arylimidazole bond followed by the introduction or modification of the aminomethyl group.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: I am attempting to synthesize the N-arylimidazole core via an Ullmann condensation, but I am observing low yields and significant side products. What are the likely causes and solutions?

Answer: The Ullmann condensation, a copper-catalyzed N-arylation, can be a powerful tool for this transformation.[1][2] However, its success is highly dependent on reaction conditions.

  • Underlying Cause: Classical Ullmann conditions often require harsh reaction conditions, such as high temperatures, which can lead to decomposition of starting materials or products.[1][2] Additionally, the choice of copper source, ligand, and base is critical for catalytic efficiency.

  • Troubleshooting Protocol:

    • Catalyst and Ligand Selection: Modern Ullmann protocols often employ a combination of a Cu(I) source (e.g., CuI or CuBr) and a chelating ligand (e.g., 8-hydroxyquinoline or pyridin-2-yl β-ketones).[3][4] These ligands can stabilize the copper catalyst and facilitate the reaction under milder conditions.

    • Base Selection: The choice of base is crucial. A soluble base like tetraethylammonium carbonate or a strong inorganic base such as cesium carbonate is often more effective than traditional insoluble bases.[3]

    • Solvent: A polar aprotic solvent like DMSO or DMF is typically used to ensure the solubility of the reactants.

    • Temperature Control: Aim for the lowest effective temperature to minimize side reactions. A typical range for modern Ullmann reactions is 60-120 °C.[4]

Question 2: I am considering a Buchwald-Hartwig amination for the N-arylation step. What are the potential pitfalls with this method for imidazole substrates?

Answer: The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for C-N bond formation.[5][6][7] While highly effective, challenges can arise from ligand selection and competing side reactions.

  • Underlying Cause: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[8] For N-heterocycles like imidazole, sterically hindered and electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.

  • Troubleshooting Workflow:

    Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Ligand Suboptimal Ligand Start->Ligand Base Incorrect Base Strength Start->Base Temp Temperature Too High/Low Start->Temp SideReaction Competing Side Reactions (e.g., Hydrodehalogenation) Start->SideReaction Sol_Ligand Screen Sterically Hindered, Electron-Rich Ligands (e.g., RuPhos, tBuXPhos) Ligand->Sol_Ligand Sol_Base Use a Non-Nucleophilic Strong Base (e.g., NaOt-Bu, LHMDS) Base->Sol_Base Sol_Temp Optimize Temperature (typically 80-110 °C) Temp->Sol_Temp Sol_SideReaction Ensure Inert Atmosphere & High Purity Reagents SideReaction->Sol_SideReaction

    Caption: Troubleshooting Buchwald-Hartwig Amination.

Question 3: My synthetic route involves the reduction of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. I am struggling with incomplete conversion and the formation of byproducts. How can I optimize this reduction?

Answer: The reduction of a benzonitrile to a benzylamine is a common transformation, but the presence of the imidazole ring can sometimes complicate the reaction.

  • Underlying Cause: Incomplete reduction can occur if the reducing agent is not potent enough or if the reaction conditions are not optimized. Over-reduction to the corresponding toluene derivative or hydrodecyanation are potential side reactions. The imidazole ring itself can coordinate with certain metal hydrides, potentially affecting their reactivity.

  • Recommended Reduction Protocol:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) in a dry ether solvent like THF is a powerful and generally reliable reagent for this transformation. An alternative is catalytic hydrogenation.

    • Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a cleaner alternative to metal hydrides.[9] This method often provides high yields with fewer side products.

      • Solvent: Ethanol or methanol are suitable solvents.

      • Catalyst Loading: Typically 5-10 mol% of Pd/C is used.

      • Pressure: Hydrogen pressure can range from atmospheric to higher pressures (e.g., 40 kg/cm ²), depending on the available equipment.[9]

      • Temperature: The reaction is usually run at room temperature to slightly elevated temperatures (30-40 °C).[9]

Part 2: Purification Challenges

The polar nature of this compound, due to the primary amine and the imidazole ring, can make purification challenging.

Frequently Asked Questions (FAQs) - Purification

Question 4: I am having difficulty purifying the final product by standard silica gel chromatography. The compound either streaks badly or does not elute from the column. What purification strategies do you recommend?

Answer: The basicity of the primary amine and the imidazole nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor chromatographic performance.

  • Underlying Cause: Strong acid-base interactions between the basic analyte and the acidic stationary phase lead to peak tailing and in some cases, irreversible adsorption.

  • Purification Strategies:

Purification MethodPrincipleAdvantagesDisadvantages
Modified Normal-Phase Chromatography Neutralize the acidic sites on the silica gel.Simple to implement.May not completely eliminate tailing.
Reverse-Phase Chromatography Separation based on hydrophobicity on a C18 stationary phase.Effective for polar compounds.[10]Requires a suitable reverse-phase column and solvent system.
Acid-Base Extraction Utilize the basicity of the amine to move it between aqueous and organic phases.Scalable and cost-effective.Can be labor-intensive and may not remove closely related basic impurities.
Crystallization/Salt Formation Formation of a crystalline salt (e.g., hydrochloride) can significantly aid in purification.Can provide very high purity.Requires finding a suitable solvent system for crystallization.
  • Detailed Protocol for Modified Normal-Phase Chromatography:

    • Solvent System: Use a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol.

    • Base Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent. This will compete with your product for the acidic sites on the silica gel, improving the peak shape and elution.

  • Detailed Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to freebase the amine.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Question 5: My purified product appears to be degrading over time. What are the recommended storage and handling procedures?

Answer: Benzylamines can be susceptible to oxidation and can react with atmospheric carbon dioxide.

  • Storage Recommendations:

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: Store at low temperatures (2-8 °C is often recommended).

    • Light: Protect from light.

    • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Part 3: Characterization Challenges

The structural features of this compound can present some nuances in its analytical characterization.

Frequently Asked Questions (FAQs) - Characterization

Question 6: I am observing broad or missing signals for the imidazole ring protons and carbons in the NMR spectrum. Is this normal?

Answer: Yes, this can be a common observation for imidazole-containing compounds.

  • Underlying Cause: Imidazoles can undergo tautomerization, which is a rapid proton exchange between the two nitrogen atoms.[11] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to signal broadening or even the disappearance of signals. In N-substituted imidazoles, this specific tautomerism is blocked, but other exchange phenomena or interactions with trace amounts of acid or water can still cause broadening of the N-H proton (if present) and adjacent C-H signals. For 1-substituted imidazoles, the signals for the imidazole ring carbons (C2, C4, and C5) should be distinct.[12]

  • Troubleshooting NMR Characterization:

    • Use a Dry Solvent: Ensure that the NMR solvent is anhydrous, as water can facilitate proton exchange.

    • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes resolve the broadened signals by either slowing down or speeding up the exchange process.

    • Use of a Different Solvent: Sometimes changing to a different deuterated solvent can alter the exchange rate and improve spectral resolution.

    • 13C NMR: While proton signals might be broad, the carbon signals are often still observable, though they may also be broadened. Long acquisition times may be necessary. Solid-state NMR (CP-MAS) can sometimes provide better-resolved spectra for imidazoles that exhibit dynamic processes in solution.[11]

Question 7: I am developing an HPLC method for purity analysis, but I am struggling with poor peak shape and retention time variability. How can I improve my method?

Answer: As with purification, the basicity of the molecule can cause issues in HPLC analysis, particularly in reverse-phase chromatography.

  • Underlying Cause: Interactions with residual silanol groups on the stationary phase can lead to peak tailing. The retention time can be highly sensitive to the pH of the mobile phase.

  • HPLC Method Development Workflow:

    HPLC_Workflow Start Poor Peak Shape/ Retention Variability in HPLC Silanol Silanol Interactions Start->Silanol pH_Control Inadequate pH Control Start->pH_Control Column_Choice Suboptimal Column Start->Column_Choice Sol_Silanol Use End-Capped Column or Add Mobile Phase Modifier (e.g., Triethylamine) Silanol->Sol_Silanol Sol_pH Buffer Mobile Phase (pH at least 1 unit away from pKa) pH_Control->Sol_pH Sol_Column Screen Different Stationary Phases (e.g., Phenyl, RP-Amide) Column_Choice->Sol_Column

    Caption: HPLC Method Development Workflow.

  • Mobile Phase Considerations:

    • Buffer Selection: Use a buffer to control the pH of the mobile phase. Phosphate buffers are common, but for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred. The pH should be chosen to ensure the analyte is in a consistent protonation state.

    • Column Choice: For polar basic compounds, columns with special end-capping or alternative stationary phases (e.g., RP-Amide or Phenyl) can provide better peak shape and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[13]

References

  • PrepChem. (n.d.). Synthesis of 1-(4-aminophenyl)-2-methylimidazole.
  • ResearchGate. (n.d.). Stability Studies of N-Acylimidazoles. Retrieved from [Link]

  • MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]

  • Reddit. (2023). How to purify Benzylamine?. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved from [Link]

  • PubMed. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹HNMR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4-SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES. Retrieved from [Link]

  • PubMed Central. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
  • PubMed Central. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Retrieved from [Link]

  • MDPI. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Retrieved from [Link]

  • SpringerLink. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this compound.

Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule featuring a primary benzylic amine and a 2-methylimidazole moiety. Understanding the physicochemical properties of these functional groups is paramount to devising effective solubility enhancement strategies.

PropertyValue (Estimated)Rationale for Experimental Approach
Molecular Weight 187.24 g/mol Standard for calculations.
pKa of Benzylamine Moiety ~9.33The primary amine is basic and will be protonated at pH values below its pKa. This is a key target for pH modification and salt formation.[1][2][3]
pKa of 2-Methylimidazole Moiety ~7.86The imidazole ring is also basic and will be protonated at lower pH values, contributing to the overall charge and solubility of the molecule.[4]
Aqueous Solubility Predicted to be lowWhile specific experimental data is not readily available, the presence of a phenyl and a methyl-substituted imidazole group suggests that the intrinsic solubility of the free base is likely to be limited. Phenylimidazoles generally exhibit lower solubility than unsubstituted imidazole.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in neutral aqueous buffers?

A1: The molecule contains both a phenyl ring and a methyl-substituted imidazole, which contribute to its lipophilicity and can lead to poor aqueous solubility at neutral pH. As a basic compound, its solubility is highly dependent on the pH of the medium. In its neutral (free base) form, which is predominant at higher pH, the molecule is less polar and thus less soluble in water.

Q2: I've tried dissolving the compound in water, but it remains a solid. What is the first step I should take?

A2: The first and most straightforward approach is to attempt pH modification. Given the presence of two basic nitrogen atoms (the primary amine and the imidazole ring), lowering the pH of your aqueous solution will lead to protonation of these groups. The resulting charged species will have significantly higher aqueous solubility. A stepwise decrease in pH, for instance, to pH 6, then 5, and then 4, should be attempted.

Q3: Can I dissolve the compound in an organic solvent first and then dilute it into my aqueous buffer?

A3: This is a common technique known as co-solvency.[6][7] You can dissolve the compound in a water-miscible organic solvent such as ethanol, DMSO, or propylene glycol at a high concentration and then dilute this stock solution into your aqueous buffer. However, be mindful of the final concentration of the organic solvent, as it may impact your downstream experiments. Also, the drug may precipitate out of the solution if the final solvent mixture cannot maintain its solubility.

Q4: I am concerned about the stability of the compound at low pH. Are there alternative methods to pH adjustment?

A4: Yes, several alternative methods can be employed if pH modification is not suitable for your experimental system. These include:

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride or tartrate salt) can significantly improve its aqueous solubility and dissolution rate.[2][8][9]

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with enhanced aqueous solubility.[6][10]

  • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[11]

Troubleshooting Guides

Issue 1: Compound precipitates when diluting an organic stock solution into an aqueous buffer.

Causality: This phenomenon, known as "crashing out," occurs when the aqueous buffer cannot solubilize the compound at the desired concentration, even with the presence of a co-solvent. The hydrophobic nature of the molecule drives it to aggregate and precipitate in the aqueous environment.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most immediate solution is to lower the final concentration of the compound in the aqueous buffer.

  • Increase the Co-solvent Percentage: Gradually increase the percentage of the water-miscible organic solvent in your final solution. However, be cautious as high concentrations of organic solvents can be detrimental to biological assays.

  • Optimize the Co-solvent: Experiment with different water-miscible organic solvents. For example, if you are using ethanol, you could try DMSO or PEG 400, which may have different solubilizing capacities for your compound.

  • pH Adjustment of the Aqueous Buffer: Before adding the organic stock solution, adjust the pH of the aqueous buffer to a value at least 1-2 pH units below the lowest pKa of the compound (estimated to be around 7.86 for the imidazole moiety). This will ensure the compound is protonated and more soluble upon dilution.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Causality: Poor aqueous solubility can lead to the formation of aggregates or precipitation of the compound in the assay medium, resulting in an inaccurate effective concentration and, consequently, variable experimental outcomes.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay medium, carefully inspect the solution for any signs of cloudiness or solid particles.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound starts to precipitate. This will define the upper concentration limit for your experiments.

  • Employ Solubilizing Excipients: Consider the use of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) at low concentrations (typically 0.01-0.1%) in your assay buffer to help maintain the solubility of the compound.

  • Utilize Cyclodextrins: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at forming inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol will allow you to determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, acetate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a suitable column and detection method

  • Shaker/incubator

  • Centrifuge

  • pH meter

Procedure:

  • Add an excess amount of the solid compound to separate vials, each containing a buffer of a specific pH.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Salt Formation for Enhanced Solubility

This protocol describes a general procedure for forming the hydrochloride (HCl) salt of the compound.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • 2M HCl in diethyl ether (or a solution of HCl in a compatible solvent)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the free base of the compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount (or a slight excess) of the 2M HCl in diethyl ether solution dropwise.

  • A precipitate (the hydrochloride salt) should form. Continue stirring for 30-60 minutes at room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected salt with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Confirm the salt formation using appropriate analytical techniques (e.g., melting point, NMR, IR).

  • Compare the aqueous solubility of the resulting salt to that of the free base using Protocol 1.

Visualizations

Logical Relationship: Impact of pH on Ionization and Solubility

G cluster_pH pH Scale cluster_Molecule Molecular State cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 6) Protonated Predominantly Protonated (Charged Species) Low_pH->Protonated Favors Protonation Neutral_pH Neutral pH (e.g., 7.4) Neutral Predominantly Neutral (Free Base) Neutral_pH->Neutral Favors Neutral Form High_pH High pH (e.g., > 10) High_pH->Neutral Strongly Favors Neutral Form High_Solubility High Solubility Protonated->High_Solubility Leads to Low_Solubility Low Solubility Neutral->Low_Solubility Leads to

Caption: Effect of pH on the ionization state and resulting aqueous solubility of this compound.

Experimental Workflow: Solubility Enhancement Strategy

G Start Start: Poorly Soluble Compound pH_Mod Attempt pH Modification Start->pH_Mod Soluble_pH Solubility Achieved? pH_Mod->Soluble_pH Co_Solvent Use Co-solvents Soluble_pH->Co_Solvent No End_Success End: Sufficiently Soluble Compound Soluble_pH->End_Success Yes Soluble_Co Solubility Achieved? Co_Solvent->Soluble_Co Salt_Formation Consider Salt Formation Soluble_Co->Salt_Formation No Soluble_Co->End_Success Yes Soluble_Salt Solubility Achieved? Salt_Formation->Soluble_Salt Complexation Utilize Complexation (e.g., Cyclodextrins) Soluble_Salt->Complexation No Soluble_Salt->End_Success Yes Complexation->End_Success If Yes End_Fail Further Formulation Development Required Complexation->End_Fail If No

Caption: A stepwise decision-making workflow for improving the solubility of this compound.

References

  • PubChem. 2-Methylimidazole. National Center for Biotechnology Information. [Link]

  • PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Parshad, H., Frydenvang, K., Liljefors, T., Sorensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International journal of pharmaceutics, 269(1), 157–168. [Link]

  • Fiveable. Biological Amines and the Henderson–Hasselbalch Equation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Volume 7, Issue 2, May-June 2011; Article-013. [Link]

  • Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 6(2). [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06. [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838. [Link]

  • Guillaume, Y. C., & Peyrin, E. (1999). Symmetry breaking during the formation of beta-cyclodextrin-imidazole inclusion compounds: capillary electrophoresis study. Analytical chemistry, 71(10), 2046–2052. [Link]

  • ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4). [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate a successful synthesis. The core of this guide focuses on the critical final step: the reduction of the nitrile precursor, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial synthesis of the nitrile precursor followed by its reduction to the desired primary amine.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction A 4-Halobenzonitrile C 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile A->C Ullmann Coupling or SNAr B 2-Methylimidazole B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Part 1: Experimental Protocol - Catalytic Hydrogenation of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

This protocol details a standard procedure for the reduction of the nitrile precursor to the target primary amine using catalytic hydrogenation.

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

  • Raney Nickel (or 10% Pd/C)

  • Anhydrous Ethanol or Methanol

  • Ammonia (optional, as a solution in the alcohol)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants that could poison the catalyst.

  • Charging the Vessel: To the vessel, add 4-(2-methyl-1H-imidazol-1-yl)benzonitrile and the chosen solvent (e.g., anhydrous ethanol). A typical concentration is 5-10% w/v.

  • (Optional) Ammonia Addition: To suppress the formation of secondary amine byproducts, the solvent can be saturated with ammonia gas, or an ethanolic ammonia solution can be used.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the nitrile) to the reaction mixture.

  • Sealing and Purging: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically run at room temperature to 50°C.

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using techniques like TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or crystallization if necessary.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is stalled or showing low conversion of the nitrile. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue in catalytic hydrogenation. Here’s a systematic approach to troubleshoot:

  • Catalyst Activity:

    • Poisoning: The catalyst's active sites may be blocked. Common poisons for nickel and palladium catalysts include sulfur compounds and residual reagents from the previous step.[1] Ensure all glassware is meticulously clean and use high-purity solvents. If poisoning is suspected, the catalyst may need to be replaced with a fresh batch.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Always handle hydrogenation catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel.[1]

    • Insufficient Loading: The amount of catalyst might be too low. A typical loading for Pd/C is 5-10 mol% relative to the substrate.[1] For challenging reductions, increasing the catalyst loading can be beneficial.

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: The hydrogen pressure may be insufficient. While a hydrogen balloon might suffice for some reductions, a pressurized system like a Parr apparatus is often necessary for complete conversion of nitriles.[1]

    • Temperature: Many hydrogenations proceed well at room temperature. However, for some substrates, gentle heating (e.g., 40-50°C) can increase the reaction rate. Be cautious, as excessive heat can promote side reactions.[1]

    • Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[1] Ensure vigorous stirring to maximize contact between all components.

  • Substrate and Solvent:

    • Poor Solubility: If the nitrile precursor is not fully dissolved in the chosen solvent, the reaction will be slow. Select a solvent that provides good solubility for the starting material. Common choices include methanol, ethanol, and THF.[1]

    • Solvent Purity: The solvent must be pure and anhydrous. Water can sometimes act as a temporary catalyst poison.

Q2: I am observing the formation of significant amounts of a secondary amine byproduct. How can I minimize this?

A2: The formation of secondary amines, such as bis(1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl)amine, is a common side reaction in nitrile reductions.[2] This occurs when the initially formed primary amine attacks the intermediate imine.

  • Addition of Ammonia: The most effective way to suppress secondary amine formation is to conduct the reaction in the presence of ammonia.[2] This can be achieved by using a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) or by saturating the solvent with ammonia gas before adding the catalyst. The excess ammonia shifts the equilibrium away from the formation of the secondary amine.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.

Q3: My product is difficult to purify by column chromatography and shows significant streaking. What can I do?

A3: The basic nature of the primary amine product can cause strong interactions with the acidic silica gel, leading to poor separation and streaking.

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.

  • Alternative Purification: Consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization. The free base can then be regenerated by treatment with a base.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for the reduction of an aromatic nitrile to a primary amine?

A1: Several catalysts are effective for this transformation. The choice often depends on the specific substrate and available equipment.

  • Raney Nickel: A widely used and cost-effective catalyst, particularly in industrial settings. It often requires higher pressures and temperatures.[2][3]

  • Palladium on Carbon (Pd/C): A versatile and highly active catalyst that can often be used under milder conditions.[2][4]

  • Platinum Dioxide (PtO₂): Also known as Adams' catalyst, it is a very effective but more expensive option.[2]

Q2: Can I use chemical reducing agents instead of catalytic hydrogenation?

A2: Yes, chemical reducing agents can be used, but they have different considerations:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[2] However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions and careful handling.

  • Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce nitriles on its own. However, its reactivity can be enhanced by the addition of a Lewis acid or a transition metal salt.[5]

  • Diborane (B₂H₆): Another effective reagent for nitrile reduction, often used as a solution in THF.[2]

Q3: How do I know when the reaction is complete?

A3: Monitoring the reaction progress is crucial for obtaining a good yield and minimizing side reactions.

  • Hydrogen Uptake: In a pressurized system, the reaction can be monitored by observing the decrease in hydrogen pressure. When the pressure stabilizes, it indicates that the reaction has stopped.

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture (after carefully venting and purging), filter off the catalyst, and run a TLC to check for the disappearance of the starting nitrile spot and the appearance of the product spot.

  • LC-MS or GC-MS: For more quantitative analysis, these techniques can be used to determine the ratio of starting material to product.

Q4: What is the role of the imidazole ring in this reaction?

A4: The imidazole ring is a spectator in the reduction of the nitrile group. However, its basic nitrogen atoms could potentially coordinate with the metal catalyst, which might influence the reaction rate. It is also a key structural feature of the final molecule, likely contributing to its intended biological activity.[6]

Data Summary

ParameterRecommended ConditionRationale
Catalyst Raney Nickel or 10% Pd/CEffective and commonly available for nitrile reduction.[2][3]
Catalyst Loading 5-10% by weight (or mol%)Ensures a sufficient number of active sites for the reaction.[1]
Solvent Anhydrous Ethanol or MethanolGood solubility for the substrate and compatible with hydrogenation.
Hydrogen Pressure 50-100 psiProvides a sufficient concentration of hydrogen for the reaction.
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side reactions.[1]
Additive AmmoniaSuppresses the formation of secondary amine byproducts.[2]

Logical Relationships Diagram

Troubleshooting_Logic Start Low Conversion? Catalyst Check Catalyst Activity - Poisoned? - Deactivated? - Insufficient Loading? Start->Catalyst Conditions Verify Reaction Conditions - H₂ Pressure Too Low? - Temperature Optimal? - Inefficient Stirring? Start->Conditions Solubility Assess Solubility - Substrate Fully Dissolved? - Solvent Pure and Dry? Start->Solubility Solution1 Replace Catalyst, Use High-Purity Reagents Catalyst->Solution1 Solution2 Increase H₂ Pressure, Optimize Temperature, Ensure Vigorous Stirring Conditions->Solution2 Solution3 Choose a Better Solvent, Use Anhydrous Solvent Solubility->Solution3

Caption: Troubleshooting logic for low conversion in catalytic hydrogenation.

References

  • The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. [Link]

  • Synthesis of 1-(4-aminophenyl)-2-methylimidazole. PrepChem. [Link]

  • Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. (2014). ACS Medicinal Chemistry Letters, 5(6), 682–687. [Link]

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2018). Journal of Chemical Research, 42(12), 608-610. [Link]

  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (2022). Letters in Organic Chemistry, 19(1), 69-76. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2021). Calvin Digital Commons. [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. [Link]

  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. [Link]

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Technical Support Center: Troubleshooting Analytical Assays for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine (CAS 65113-25-9). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the development of robust and reliable analytical methods for this key pharmaceutical intermediate.

Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

A1: Understanding the molecule's structure is the first step in developing a successful assay. Three key features of this compound dictate the analytical strategy:

  • Two Basic Centers: The molecule contains a primary aliphatic amine (-CH₂NH₂) and an imidazole ring. Both are basic and readily protonated. This makes the molecule's retention and peak shape highly sensitive to the pH of the mobile phase in reversed-phase HPLC.

  • Aromatic Chromophores: The presence of the phenyl and imidazole rings results in strong UV absorbance, making UV-based detection a primary choice for quantification. The maximum absorbance (λ-max) is typically observed around 260-300 nm, though a full UV scan is recommended to determine the optimal wavelength for your specific mobile phase conditions[1].

  • High Polarity: The amine and imidazole groups make the compound quite polar. This dictates the use of reversed-phase chromatography with a significant aqueous component in the mobile phase for adequate retention.

Q2: What is a good starting point for a reversed-phase HPLC-UV method?

A2: For initial method development, a generic gradient method is often successful. The following table outlines a robust starting point based on methods developed for similar imidazole-containing compounds[1][2][3].

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18 or C8, Base-Deactivated (e.g., 150 x 4.6 mm, 5 µm)A base-deactivated column is critical to minimize secondary interactions between the basic amine/imidazole groups and acidic silanols on the silica surface, which prevents peak tailing[4].
Mobile Phase A 0.02 M Potassium Phosphate or Ammonium Acetate bufferA buffer is essential for controlling the pH and ensuring reproducible retention times. Phosphate is a good choice for UV-only methods, while a volatile buffer like ammonium acetate/formate is required for LC-MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity[2].
pH 3.0 - 4.5 (Adjusted with Phosphoric or Acetic Acid)In this pH range, both the primary amine and the imidazole ring will be protonated, leading to consistent retention behavior. A pH below the pKa of residual silanols (~3.5-4.5) also helps to suppress their ionization, reducing peak tailing[1].
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and retention time stability[1].
Detection UV at ~280 nm (or determined λ-max)Provides good sensitivity for the aromatic system. A Diode Array Detector (DAD) is recommended to monitor for co-eluting impurities[1].
Injection Volume 5 - 10 µLKeep the volume low to prevent peak distortion.
Q3: Which ionization mode is best for LC-MS analysis?

A3: Electrospray Ionization in Positive Mode (ESI+) is the ideal choice. The two basic nitrogen atoms on the molecule are easily protonated, leading to a strong [M+H]⁺ ion and providing excellent sensitivity.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during method development and routine analysis.

Chromatography (HPLC-UV) Issues
Q: Why is my peak for this compound showing significant tailing?

A: Peak tailing for this analyte is almost always due to its basic nature. Here’s a systematic approach to resolving it:

  • Cause: Secondary Silanol Interactions. The protonated amine and imidazole groups can interact ionically with deprotonated, acidic silanol groups on the silica surface of the column packing. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

    • Solution 1 (Best Practice): Use a modern, high-purity, base-deactivated column. These columns have end-capping to shield most silanol groups, drastically reducing the potential for these interactions.

    • Solution 2 (Method Adjustment): Lower the mobile phase pH to between 3.0 and 4.0. This keeps the silanol groups in their neutral, protonated state, preventing ionic interactions[4].

    • Solution 3 (Mobile Phase Additive): Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note that TEA has a strong UV cutoff and can raise the baseline.

  • Cause: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to a distorted, fronting, or tailing peak.

    • Solution: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves, overload was the issue.

Q: My retention time is drifting or shifting between injections. What is the cause?

A: Retention time instability points to a lack of equilibrium or changes in the system.

  • Cause: Insufficient Column Equilibration. This is the most common cause, especially when changing mobile phase composition.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. For a 150x4.6 mm column at 1 mL/min, this is about 20-30 minutes.

  • Cause: Unbuffered Mobile Phase. Without a buffer, small changes in solvent preparation or CO₂ absorption from the air can alter the mobile phase pH. For an ionizable compound like this, a small pH shift can cause a significant change in retention.

    • Solution: Always use a buffer in the aqueous portion of your mobile phase (e.g., 10-25 mM phosphate or acetate) to maintain a stable pH[1][2].

  • Cause: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.

    • Solution: Use a column thermostat and keep it set to a constant temperature, typically between 25-40°C, for all runs[4].

Q: I am observing a noisy or drifting baseline. How can I fix this?

A: An unstable baseline can compromise the accuracy of integration and limit your detection sensitivity.

  • Cause: Mobile Phase Issues. This includes inadequate degassing (air bubbles), poor solvent mixing, or contamination.

    • Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Ensure solvents are high-purity HPLC grade and are mixed consistently[4][5].

  • Cause: Detector Lamp Failure. The UV lamp has a finite lifetime and its energy output can decrease and become unstable over time.

    • Solution: Check the lamp energy and hours of use via the instrument software. If the energy is low or the lamp has exceeded its recommended lifetime, replace it.

  • Cause: System Leaks. A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.

    • Solution: Systematically check all fittings for signs of salt deposits (from buffer) or moisture. Perform a system pressure test to confirm integrity.

Mass Spectrometry (LC-MS) Issues
Q: My signal intensity in ESI+ is low or erratic. What should I optimize?

A: Low ESI signal for a readily ionizable compound suggests a problem with the ionization process itself.

  • Cause: Incompatible Mobile Phase Buffer. Non-volatile buffers like sodium or potassium phosphate will precipitate in the MS source, coating the ion optics and suppressing the signal.

    • Solution: Switch to a volatile buffer system. Excellent choices include 0.1% formic acid, 0.1% acetic acid, or 5-10 mM ammonium formate/acetate in the mobile phase. These additives also ensure the analyte is protonated before entering the ESI source.

  • Cause: Suboptimal Source Parameters. The voltages and temperatures in the ESI source are critical for efficient desolvation and ionization.

    • Solution: Perform a tuning and optimization of the source parameters (e.g., capillary voltage, cone/fragmentor voltage, gas flow, and temperature) by infusing a standard solution of your analyte. Pay close attention to the cone/fragmentor voltage; if it's too high, it can cause in-source fragmentation, reducing the intensity of your target [M+H]⁺ ion.

  • Cause: Matrix Effects. Components from the sample matrix (excipients, salts, etc.) can co-elute with the analyte and suppress its ionization efficiency.

    • Solution: Improve the chromatographic separation to resolve the analyte from interfering matrix components. If that's not possible, a more rigorous sample preparation technique (e.g., solid-phase extraction) may be required to clean up the sample before injection.

Key Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to quantify this compound and separate it from potential degradation products, making it suitable for stability studies in compliance with ICH guidelines[1][6].

1. Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent base-deactivated C18)

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid[2][3]

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 40 60
    17.0 40 60
    17.1 90 10

    | 22.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: DAD, 280 nm

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Prepare working standards by diluting the stock solution with the diluent to bracket the expected sample concentration (e.g., 10, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve and dilute the sample in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) before injection.

Workflow: Forced Degradation Study

To validate that the above method is stability-indicating, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the active ingredient.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Validation Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep Prepare & Dilute Stressed Samples Acid->Prep Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Prep Oxid Oxidation (e.g., 3% H2O2, RT) Oxid->Prep Therm Thermal (e.g., 80°C, solid state) Therm->Prep Photo Photolytic (ICH specified light) Photo->Prep Inject Inject onto HPLC-DAD (Protocol 1) Prep->Inject Assess Assess Peak Purity & Mass Balance Inject->Assess Pass Method is Stability-Indicating Assess->Pass Degradants resolved from main peak Fail Method is Not Specific (Requires Optimization) Assess->Fail Co-elution or impure peak observed

Caption: Workflow for a forced degradation study.

Visual Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and solving one of the most common and frustrating HPLC issues: no peaks are observed in the chromatogram.

No_Peak_Troubleshooting Start Problem: No Peaks Observed Check_Pressure Is system pressure normal? Start->Check_Pressure Check_Flow Check for leaks. Is pump delivering flow? Check_Pressure->Check_Flow No Check_Injector Is the injector faulty? (e.g., blocked needle, loop) Check_Pressure->Check_Injector Yes Check_Flow->Start Yes (Re-evaluate) Fix_Pump Solution: Fix pump (prime, rebuild seals) or repair leak. Check_Flow->Fix_Pump No Check_Sample Is the sample prepared correctly? Check_Injector->Check_Sample No Fix_Injector Solution: Service the autosampler/ injector. Check_Injector->Fix_Injector Yes Check_Detector Is the detector on? Is the lamp working? Check_Sample->Check_Detector Yes Fix_Sample Solution: Re-prepare sample. Check concentration & diluent. Check_Sample->Fix_Sample No Check_Solubility Is the analyte soluble in the mobile phase? Check_Detector->Check_Solubility Yes Fix_Detector Solution: Turn on detector. Replace lamp. Check_Detector->Fix_Detector No Check_Method Is the analyte retained too strongly? (Eluting very late or not at all) Fix_Method Solution: Increase organic content in mobile phase. Check_Method->Fix_Method Check_Solubility->Check_Method Yes Fix_Solubility Solution: Change sample diluent to be weaker than mobile phase. Check_Solubility->Fix_Solubility No

Caption: Decision tree for troubleshooting "No Peaks Observed".

References

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole Source: ResearchGate URL: [Link]

  • Title: Development of an HPLC Stability‐Indicating Assay for 1‐(2‐Thienylethyl)‐4‐imidazoline‐2‐thione Source: ResearchGate URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]

  • Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL: [Link]

  • Title: Troubleshooting - The Pharma Master Source: The Pharma Master URL: [Link]

  • Title: Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form Source: ResearchGate URL: [Link]

  • Title: Troubleshooting in pharmaceutical manufacturing: expert solutions​ Source: Particle Analytical URL: [Link]

  • Title: “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects Source: HWI group URL: [Link]

  • Title: Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine Source: ResearchGate URL: [Link]

  • Title: 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- Source: NIST WebBook URL: [Link]

  • Title: Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Source: MDPI URL: [Link]

Sources

Technical Support Center: Purification of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a bifunctional molecule featuring a primary benzylic amine and a 2-methyl-N-phenylimidazole moiety.[1][2] This unique structure, while valuable in medicinal chemistry and materials science, presents distinct purification challenges. The presence of two basic nitrogen centers—the primary amine (pKa ~9-10) and the imidazole nitrogen (pKa ~7-8)—along with a largely aromatic backbone, dictates its solubility and chromatographic behavior. This guide provides a structured approach to overcoming common purification hurdles, ensuring high purity for downstream applications.

Part 1: Common Purification Challenges

Researchers often encounter several key difficulties during the purification of this compound:

  • Co-elution of Impurities: Structurally similar impurities, such as starting materials or over-alkylated byproducts, can be difficult to resolve using standard chromatographic techniques.

  • Poor Chromatographic Behavior: The basic nature of the amine can lead to strong interactions with acidic silica gel, resulting in significant peak tailing, streaking, and low recovery during column chromatography.

  • Product Stability: The free base can be susceptible to air oxidation or decomposition, especially when adsorbed on silica gel for extended periods.

  • Crystallization Difficulties: The final product may sometimes isolate as a persistent oil or fail to crystallize from common solvent systems, often due to residual impurities or inappropriate solvent choice.

The following sections are designed in a question-and-answer format to directly address these challenges with validated protocols and expert insights.

Part 2: Troubleshooting Guide & Core Protocols

This section provides direct answers to common experimental issues and details the primary purification methodologies.

Q1: My crude product is a complex mixture. What is the most robust initial purification strategy?

Answer: For a complex crude mixture, Acid-Base Extraction is the most powerful and efficient initial purification step. This technique specifically isolates basic compounds (like your target amine) from neutral and acidic impurities.[3][4] The primary amine is sufficiently basic to be protonated by a dilute acid, rendering it water-soluble, while neutral organic impurities remain in the organic phase.[5][6]

start 1. Dissolve crude product in organic solvent (e.g., EtOAc, DCM) wash 2. Transfer to separatory funnel & wash with 1M HCl (aq) start->wash separate1 3. Separate Layers wash->separate1 organic1 Organic Layer: Neutral Impurities (Discard) separate1->organic1 aqueous1 Aqueous Layer: Protonated Amine (Salt) separate1->aqueous1 basify 4. Basify aqueous layer to pH > 10 with NaOH (aq) aqueous1->basify extract 5. Extract with fresh organic solvent (e.g., EtOAc) basify->extract separate2 6. Separate Layers extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts (Discard) separate2->aqueous2 organic2 Organic Layer: Purified Free Base separate2->organic2 dry 7. Dry (Na2SO4), filter, & concentrate organic2->dry final Pure Product dry->final

Caption: Acid-Base Extraction Workflow for Amine Purification.

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the hydrochloride salt of your product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.

  • Back-Extraction: Extract the liberated free base back into a fresh portion of organic solvent (e.g., EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: I'm using column chromatography, but my compound is streaking badly on the TLC plate and column. How can I improve the separation?

Answer: This is a classic problem caused by the interaction of a basic amine with the acidic silanol groups on the surface of silica gel. To achieve sharp bands and good separation, you must neutralize these active sites.

Solution: Add a basic modifier to your eluent system.

ModifierRecommended ConcentrationNotes
Triethylamine (TEA) 0.5 - 1% (v/v)Most common choice. Volatile and easily removed during concentration.
Aqueous Ammonia Saturate the eluent by shaking with a few mL of conc. NH₄OH in a separatory funnel.Effective, but can introduce water into the system. Best for highly polar solvent systems.
  • System A (Less Polar): Hexanes/Ethyl Acetate (e.g., gradient from 50% to 100% EtOAc) + 1% Triethylamine.

  • System B (More Polar): Dichloromethane/Methanol (e.g., gradient from 1% to 10% MeOH) + 1% Triethylamine.[7]

  • Slurry Preparation: Prepare the silica gel slurry using your starting eluent mixture (e.g., 90:10 Hexanes:EtOAc + 1% TEA). This ensures the entire stationary phase is pre-treated.

  • Loading: Adsorb the crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the column. This "dry loading" technique often results in better resolution than loading in solution.

  • Elution: Run the column using a gradient of your chosen solvent system, ensuring that the basic modifier is present in all solvent mixtures.

  • Monitoring: Monitor the fractions by TLC, visualizing with a UV lamp (254 nm).

  • Pooling & Concentration: Combine the pure fractions and concentrate under reduced pressure.

Q3: My purified product is a clean oil that won't solidify. What should I do?

Answer: An oily product can be due to minor impurities acting as a eutectic mixture or because the compound is a low-melting solid. Two effective strategies can be employed.

Strategy 1: Recrystallization If the oil is relatively pure, inducing crystallization is the goal.

  • Solvent Screening: In small vials, test the solubility of a small amount of your oil in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes, diethyl ether). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, dissolve the oil in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try the following:

    • Scratch the inside of the flask at the solution's surface with a glass rod.[8]

    • Add a single seed crystal of previously solidified product.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[9][10]

Strategy 2: Salt Formation Converting the free base to its hydrochloride (HCl) salt is a highly reliable method for obtaining a stable, crystalline solid.[11]

  • Dissolution: Dissolve the purified free base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will immediately precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any excess HCl, and dry under high vacuum.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the expected appearance of the pure compound? The pure free base is typically a solid at room temperature. Supplier data indicates a melting point of approximately 90.5°C for the anhydrous form.[2] The hydrate is also described as a solid.[1]

  • FAQ 2: How should I store the purified compound? Store the free base under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C) to prevent potential air oxidation. The hydrochloride salt is generally more stable and can be stored at room temperature, protected from moisture.

  • FAQ 3: Can I use reversed-phase chromatography for purification? Yes, reversed-phase HPLC (e.g., on a C18 column) is an excellent method for high-purity isolation, especially for small quantities. A common mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic additive is crucial for protonating the amine, ensuring sharp peak shapes. Note that you will isolate the product as its TFA or formate salt, and further processing may be needed to obtain the free base.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][5]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][6]

  • GeeksforGeeks. (2024). Acid base extraction flow chart. Retrieved from [Link][4]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link][12]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for RSC Advances. Retrieved from [Link][13]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link][14]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link][9]

  • AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Retrieved from [Link][7]

  • ChemWhat. (n.d.). 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine. Retrieved from [Link][15]

  • NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link][16]

  • Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Retrieved from [17]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link][18]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link][19]

  • MDPI. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Retrieved from [Link][20]

  • International Journal of Scientific & Engineering Research. (2014). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Retrieved from [Link][10]

  • Royal Society of Chemistry. (2016). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link][21]

  • NIH. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Retrieved from [Link][22]

Sources

Technical Support Center: Stability and Handling of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three environmental factors:

  • Oxidation: The aromatic amine and imidazole moieties are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to heat and light, and can lead to the formation of colored impurities.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions in both the imidazole and aromatic portions of the molecule, leading to the formation of various degradation products.[1][2]

  • Moisture (Hydrolysis): While the compound is relatively stable to hydrolysis, prolonged exposure to humid conditions can potentially lead to the degradation of the benzylamine functional group.

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool environment, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, airtight container to prevent the ingress of moisture and oxygen.

Q3: I've noticed a slight discoloration (yellowing) of my sample over time. What could be the cause and is the compound still usable?

A3: Discoloration, typically a yellowing or browning, is a common indicator of degradation, particularly oxidation of the aromatic amine functional group. While a slight change in color may not significantly impact the compound's performance in all applications, it is a sign of impurity formation. For sensitive applications, such as in late-stage drug development, it is crucial to re-analyze the purity of the sample before use. We recommend performing a purity assessment using a stability-indicating HPLC method (see Section 3).

Q4: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?

A4: Storing the compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If short-term storage of a solution is necessary:

  • Solvent: Use a dry, aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Avoid protic solvents like methanol or water if hydrolysis is a concern.

  • Storage: Store the solution under an inert atmosphere at 2-8°C and protected from light.

  • Duration: Use the solution as quickly as possible, ideally within 24-48 hours of preparation.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and storage of this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Sample
Potential Cause Troubleshooting Steps Preventative Measures
Improper initial storage by the user 1. Review your internal storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). 2. Perform a purity analysis (e.g., HPLC, qNMR) to quantify the impurities.Adhere strictly to the recommended storage conditions from the moment of receipt.
Degradation during shipping 1. Contact the supplier with the lot number and analytical data (if available). 2. Request a certificate of analysis (CoA) for the specific lot to compare with your findings.Choose suppliers who provide robust packaging and expedited shipping options, especially for sensitive compounds.
Inherent instability of the lot 1. If the CoA from the supplier also shows impurities, the issue may be with the manufacturing or purification process. 2. Discuss the possibility of obtaining a different, higher-purity lot with the supplier.Qualify new suppliers and lots by performing your own incoming quality control analysis.
Issue 2: Rapid Degradation of the Compound in an Experimental Protocol
Potential Cause Troubleshooting Steps Preventative Measures
Reactive experimental conditions 1. Analyze your experimental workflow for potential stressors: high temperatures, exposure to strong light, presence of oxidizing agents, or extreme pH. 2. If possible, perform a control experiment where the compound is subjected to the same conditions without other reactants to isolate the cause of degradation.- Use degassed solvents. - Protect the reaction vessel from light. - Perform reactions under an inert atmosphere. - Consider the use of a suitable antioxidant if compatible with your reaction.
Contaminated solvents or reagents 1. Use fresh, high-purity solvents and reagents. 2. Test for peroxides in ether-based solvents.Maintain a rigorous inventory of laboratory chemicals, ensuring they are stored correctly and used within their recommended shelf life.
Incompatible additives or excipients 1. Review all components in your formulation for known incompatibilities with aromatic amines or imidazoles. 2. Conduct small-scale compatibility studies before proceeding with a large-scale experiment.Perform thorough pre-formulation studies to assess the compatibility of all components.

Section 3: Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to have robust analytical methods to assess the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][3][4][5][6][7]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.[1][3][4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.[1][3][4]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[4][5][6]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[4]

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][4][6]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidative (3% H₂O₂, RT) Dilute Dilute Samples Oxidation->Dilute Thermal Thermal (Solid, 80°C) Thermal->Dilute Photo Photolytic (ICH Q1B) Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Stock Stock Solution (1 mg/mL) Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products and impurities.[8][9][10][11]

Suggested HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileElutes the compound and its impurities.
Gradient 5% to 95% B over 30 minutesEnsures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 254 nmAromatic nature of the compound allows for strong UV absorbance.
Injection Volume 10 µLStandard injection volume.

Method Validation: The method should be validated according to ICH guidelines Q2(R2) for specificity, linearity, accuracy, precision, and robustness.[12][13]

Section 4: Stabilization Strategies

For applications requiring enhanced stability, the following strategies can be considered. It is imperative to validate the compatibility and efficacy of any stabilizer within your specific experimental context.

Strategy 1: Use of Antioxidants

Concept: Aromatic amines are susceptible to oxidation. The addition of a suitable antioxidant can help to mitigate this degradation pathway.

Recommended Antioxidant:

  • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant that can be effective in preventing the oxidation of amines.[14][15]

  • Concentration: A low concentration (e.g., 0.01-0.1% w/w) is typically sufficient.

Considerations:

  • Compatibility: Ensure that the antioxidant does not interfere with your downstream applications.

  • Antagonism: In some cases, interactions between phenolic antioxidants and amine compounds can lead to discoloration.[16][17][18] Preliminary compatibility studies are recommended.

Strategy 2: Use of Photostabilizers

Concept: For applications involving prolonged exposure to light, the use of a photostabilizer can be beneficial.[19][20][21][22][23]

Types of Photostabilizers:

  • UV Absorbers: Compounds that absorb UV radiation and dissipate it as heat.

  • Hindered Amine Light Stabilizers (HALS): Act as radical scavengers to inhibit photo-oxidative degradation.

Considerations:

  • Solubility and Compatibility: The chosen photostabilizer must be soluble and compatible with the compound and the formulation matrix.

  • Mechanism: The choice of photostabilizer should be guided by the specific photodegradation mechanism of the compound, if known.

Caption: Overview of stabilization strategies for this compound.

References

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Pharmaceutical Compounds as Photostabilizers. Journal of Al-Nahrain University.
  • Forced Degrad
  • Pharmaceutical Compounds as Photostabilizers. Al-Nahrain Journal of Science.
  • Development of forced degradation and stability indicating studies of drugs—A review. [Source Publication, e.g., Journal of Pharmaceutical and Biomedical Analysis].
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • Photostabilization str
  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Forced degradation studies fda.
  • Sop for force degrad
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. J-Stage.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Source Publication, e.g., International Journal of Pharmaceutical Sciences and Research].
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Hot-melt adhesive. Wikipedia.
  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC - NIH.
  • Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process.

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Technical Support Center: Scaling the Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. As a key intermediate in various pharmaceutical programs, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges encountered when transitioning from bench-scale to larger-scale production.

Synthetic Pathway Overview

The most common and scalable synthetic route involves a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction between 2-methylimidazole and 4-fluorobenzonitrile to form the nitrile intermediate, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. This is followed by the reduction of the nitrile group to the primary amine, yielding the final product.

G cluster_0 Step 1: C-N Coupling (SNAr) cluster_1 Step 2: Nitrile Reduction A 2-Methylimidazole I1 Intermediate: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile A->I1 Heat B 4-Fluorobenzonitrile B->I1 Heat C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C->I1 Heat D Reducing Agent (e.g., Raney Ni, H₂) Solvent (e.g., MeOH/NH₃) P Final Product: This compound I1->P Pressure caption Figure 1: Common two-step synthesis workflow.

Figure 1: Common two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the initial C-N coupling (SNAr) step?

A: The three most critical parameters are the choice of base, solvent, and reaction temperature. The reaction involves the deprotonation of 2-methylimidazole to form a nucleophile that attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile.

  • Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is commonly used, but for difficult or slow reactions, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.

  • Solvent: A polar, aprotic solvent is essential to dissolve the reactants and facilitate the substitution. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are standard choices.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures between 80-120 °C are common, but this must be optimized to balance reaction speed with potential side reactions or solvent degradation.[1]

Q2: Which reducing agents are most effective for converting the nitrile intermediate to the primary amine, especially at scale?

A: Catalytic hydrogenation is the preferred method for large-scale nitrile reduction due to high efficiency, cleaner reaction profiles, and more straightforward work-up compared to metal hydrides.

  • Raney Nickel (Raney Ni): Highly effective and cost-efficient for this transformation. It is typically run in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Palladium on Carbon (Pd/C): Also effective, though sometimes less reactive than Raney Ni for aliphatic nitriles. It can be a good alternative if nickel contamination is a concern.[2]

  • Lithium Aluminum Hydride (LiAlH₄): While very effective at the lab scale, its highly reactive nature, pyrophoric risk, and complex aqueous work-up make it less suitable and more hazardous for large-scale synthesis.

Q3: My final product, the free base, is a hard-to-handle oil. How can I improve its physical properties for storage and handling?

A: The free base of this amine is often an oil or low-melting solid.[3] Converting it to a stable, crystalline salt is a standard industry practice. The hydrochloride (HCl) or dihydrochloride salt is most common. This is achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl (e.g., HCl in ether or isopropanol). The resulting salt typically precipitates as a crystalline solid that is much easier to filter, dry, and handle.[3]

Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Low or inconsistent yield in the SNAr coupling step.

  • Possible Cause (A): Inefficient Deprotonation of 2-methylimidazole. The base may not be strong enough or sufficiently soluble to effectively generate the imidazolide anion. On a larger scale, poor mixing can also lead to localized areas of low base concentration.[4]

    • Solution: Consider switching from K₂CO₃ to Cs₂CO₃ for improved solubility and reactivity. Ensure vigorous mechanical stirring, especially in large reactors, to maintain a homogeneous slurry.

  • Possible Cause (B): Presence of Water. Water can compete with the imidazole as a nucleophile and can also reduce the effectiveness of the base.

    • Solution: Use anhydrous grade solvents and ensure all reagents are thoroughly dried before use. If necessary, water can be removed azeotropically before the reaction begins, though this adds complexity.

  • Possible Cause (C): Sub-optimal Temperature. The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to the degradation of the solvent (especially DMF) or the formation of colored impurities.[5]

    • Solution: Perform optimization studies at the lab scale to find the ideal temperature that provides a good reaction rate (e.g., >95% conversion in 8-12 hours) without significant impurity formation. Monitor the reaction by HPLC to track both starting material consumption and product formation.

Problem 2: The nitrile reduction stalls or is incomplete.

  • Possible Cause (A): Catalyst Deactivation/Poisoning. The catalyst (e.g., Raney Ni) can be poisoned by impurities carried over from the previous step, such as residual DMSO or sulfur-containing compounds.

    • Solution: Ensure the nitrile intermediate is rigorously purified before the reduction step. Recrystallization is often more effective than chromatography at scale for removing process impurities. A simple charcoal treatment of a solution of the intermediate can also remove catalyst poisons.

  • Possible Cause (B): Insufficient Hydrogen Pressure or Poor Gas-Liquid Mixing. On a large scale, ensuring efficient contact between the hydrogen gas, the catalyst surface, and the dissolved nitrile is critical.[4]

    • Solution: Use a specialized hydrogenation reactor with a high-efficiency gas induction impeller. Ensure the system is properly purged and that the target hydrogen pressure is maintained throughout the reaction.

Problem 3: Significant formation of secondary amine byproduct during reduction.

  • Possible Cause: Reaction of the primary amine product with the intermediate imine. This is a common side reaction in nitrile reductions. The initially formed imine intermediate can be attacked by the final amine product before it is fully reduced.

    • Solution: The most effective way to suppress this side reaction is to add ammonia to the reaction mixture.[6] Typically, a solution of ammonia in methanol is used as the solvent. The ammonia competes with the product for reaction with the imine intermediate, thereby minimizing the formation of the secondary amine dimer.

Problem 4: Purification by column chromatography is difficult and not scalable.

  • Possible Cause: Strong interaction of the basic amine product with acidic silica gel. This leads to significant tailing (streaking) on the column, poor separation, and loss of product.[3]

    • Solution 1 (Chromatography Modification): If chromatography is unavoidable, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.[3] This deactivates the acidic sites on the silica and improves the peak shape.

    • Solution 2 (Avoid Chromatography): The preferred method at scale is to purify via crystallization or salt formation. After the reaction work-up, perform an acid-base extraction to isolate the crude amine. Then, convert it directly to a crystalline salt as described in the FAQ section. The salt can often be recrystallized to a high purity, which is a much more scalable and economical operation than chromatography.

G cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Nitrile Reduction cluster_impurities Impurity Profile Start Low Yield or Stalled Reaction Q1 Is intermediate purity low? Start->Q1 A1 Check for water. Use anhydrous solvents. Optimize base/temp. Q1->A1 Yes Q2 Is reduction incomplete? Q1->Q2 No A2 Check catalyst activity. Ensure intermediate purity. Verify H₂ pressure/mixing. Q2->A2 Yes Q3 Secondary amine byproduct present? Q2->Q3 No A3 Add NH₃ to reaction. Use MeOH/NH₃ as solvent. Q3->A3 Yes End Proceed to Optimized Purification Q3->End No caption Figure 2: Troubleshooting logic for common synthesis issues.

Figure 2: Troubleshooting logic for common synthesis issues.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials and reactions that should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (Intermediate)
ParameterRecommendation
Reactant Ratio 2-Methylimidazole (1.0 eq), 4-Fluorobenzonitrile (1.1 eq)
Base Anhydrous powdered K₂CO₃ (2.0 eq)
Solvent Anhydrous DMSO (5-10 mL per g of 2-methylimidazole)
Temperature 110-120 °C
Reaction Time 12-24 hours

Methodology:

  • To a clean, dry, nitrogen-purged reactor, add 2-methylimidazole, 4-fluorobenzonitrile, anhydrous potassium carbonate, and anhydrous DMSO.

  • Begin vigorous stirring to ensure the solids are well suspended.

  • Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC until consumption of the 2-methylimidazole is complete.

  • Cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing cold water (approx. 10x the volume of DMSO).

  • The product should precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with water to remove DMSO and salts, and then with a small amount of cold ethanol or isopropanol.

  • Dry the crude product under vacuum. The material can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Reduction to this compound (Final Product)
ParameterRecommendation
Catalyst Raney Nickel (50% slurry in water), ~10-20% w/w
Solvent Methanol saturated with ammonia (7N solution)
Hydrogen Pressure 50-100 psi (3.5 - 7 bar)
Temperature 25-40 °C
Reaction Time 4-12 hours

Methodology:

  • Carefully wash the Raney Nickel catalyst with water and then with the reaction solvent (ammoniacal methanol) to remove residual water.

  • Charge a suitable hydrogenation reactor with the purified nitrile intermediate and the ammoniacal methanol solvent.

  • Under a nitrogen atmosphere, carefully add the washed Raney Nickel catalyst.

  • Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor to 50-100 psi with hydrogen and begin vigorous stirring.

  • Maintain the reaction at 25-40 °C. The reaction is often mildly exothermic; cooling may be required to maintain the target temperature.

  • Monitor the reaction by observing hydrogen uptake. When uptake ceases, the reaction is typically complete. Confirm with TLC or HPLC analysis.

  • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake must be kept wet and handled appropriately.

  • Concentrate the filtrate under reduced pressure to yield the crude product as an oil. This can then be purified via extraction and/or salt formation.

References

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Yin, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849. Retrieved from [Link]

Sources

Methods to increase the purity of synthesized 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the purity of your synthesized compound.

Introduction to Purification Challenges

This compound is a primary aromatic amine containing a basic 2-methylimidazole moiety. This bifunctional nature presents unique challenges during purification. The primary amine and the imidazole ring can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape and recovery during chromatography. Furthermore, the compound's polarity can influence its solubility, making solvent selection for recrystallization and extraction critical. This guide provides systematic approaches to overcome these challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach is the reductive amination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Potential impurities include:

  • Unreacted starting material: Residual 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

  • Over-alkylation products: Dialkylated amines can form as a side reaction during reductive amination.[1]

  • Imine intermediate: Incomplete reduction of the intermediate imine.

  • Side-products from the imidazole synthesis: If the imidazole ring is constructed in a multi-step synthesis, impurities from those steps may carry over.

Q2: My compound is streaking badly during silica gel column chromatography. What is the cause and how can I fix it?

A2: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel.[2][3] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution. To mitigate this:

  • Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.5-1%), into your eluent system.[3] This will compete with your product for the acidic sites on the silica.

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[2]

Q3: I am struggling to find a suitable solvent for recrystallization. What do you recommend?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For a compound with the polarity of this compound, consider the following:

  • Single solvent systems: Isopropanol, ethanol, or acetonitrile.

  • Two-solvent systems: A polar solvent in which the compound is soluble (e.g., methanol, acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., heptane, diethyl ether).[4][5] Always perform small-scale solubility tests to identify the optimal solvent or solvent pair.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for quantifying purity and detecting trace impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and assess purity by comparing the integration of product peaks to those of known impurities or a certified internal standard (quantitative NMR or qNMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions
Low yield after purification - Product loss during aqueous workup due to partial water solubility.- Irreversible adsorption on silica gel.- Product instability under purification conditions.- Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the amine.- Use a less acidic stationary phase (alumina) or add a basic modifier to the eluent.- Ensure purification conditions are mild (avoiding strong acids or bases if the compound is sensitive).
"Oiling out" during recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow for slower cooling.- Use a lower boiling point solvent or a different solvent system.- Consider a preliminary purification step like acid-base extraction to remove gross impurities.[4]
Multiple spots on TLC after column chromatography - Co-elution of impurities.- On-column degradation of the product.- Optimize the mobile phase polarity for better separation.- Try a different stationary phase (e.g., reversed-phase C18).- Check the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Inconsistent HPLC purity results - Poor peak shape.- Unstable baseline.- For basic analytes, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.- Ensure the mobile phase is properly degassed and the system is equilibrated.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

Workflow Diagram:

G crude Crude Product in Organic Solvent (e.g., DCM) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) and shake crude->sep_funnel1 aq_layer1 Aqueous Layer (Protonated Amine Salt) sep_funnel1->aq_layer1 Separate Layers org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 Separate Layers sep_funnel2 Separatory Funnel: Add 1M NaOH (aq) to Aqueous Layer until pH > 10 aq_layer1->sep_funnel2 extract Extract with DCM sep_funnel2->extract aq_layer2 Aqueous Layer (Salts) org_layer2 Organic Layer (Pure Amine) dry Dry Organic Layer (e.g., Na2SO4) org_layer2->dry extract->aq_layer2 extract->org_layer2 Combine Organic Extracts evap Evaporate Solvent dry->evap pure_product Pure Product evap->pure_product

Caption: Acid-Base Extraction Workflow for Amine Purification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Drain the lower organic layer (containing neutral and acidic impurities) and collect the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring until the pH is greater than 10, confirmed with pH paper. This deprotonates the amine salt, regenerating the free amine.

  • Back Extraction: Extract the basified aqueous solution three times with fresh portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is optimized for basic amines using a modified mobile phase.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc Develop TLC to find optimal solvent system (e.g., DCM:MeOH) + 0.5% Triethylamine pack Pack column with slurry tlc->pack slurry Prepare silica slurry in non-polar solvent slurry->pack load Load crude product (adsorbed onto silica or dissolved in minimal mobile phase) pack->load elute Elute with optimized mobile phase load->elute collect Collect fractions elute->collect tlc_fractions Analyze fractions by TLC collect->tlc_fractions pool Pool pure fractions tlc_fractions->pool evap Evaporate solvent pool->evap pure_product Pure Product evap->pure_product

Caption: Flash Column Chromatography Workflow.

Step-by-Step Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent streaking.[3]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, less polar mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column. Alternatively, dissolve the compound in a minimal amount of the mobile phase and load it directly.

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

Recommended HPLC Conditions:

Parameter Condition
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of your compound in methanol at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Run the HPLC analysis using the conditions above.

  • Calculate the purity by dividing the peak area of the main product by the total peak area of all components in the chromatogram.

Data Interpretation

¹H NMR Spectroscopy

A clean ¹H NMR spectrum is a strong indicator of purity. Key expected signals for this compound would include:

  • Aromatic protons on the phenyl ring.

  • Protons on the imidazole ring.

  • A singlet for the methyl group on the imidazole ring.

  • A singlet for the benzylic CH₂ protons.

  • A broad singlet for the NH₂ protons (which may exchange with D₂O).

The absence of peaks corresponding to starting materials or byproducts is crucial. For example, a residual aldehyde peak around 9-10 ppm would indicate incomplete reaction.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Abdel-Gawad, F. K., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.[Link]

  • Abdel-Fattah, B. A., et al. (2011). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(25), 8885-8893. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents.[Link]

  • Gross, M., et al. (1995). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 16(10), 2429-2434. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.[Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Abdel-Fattah, B. A., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(25), 8885-8893. [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for...[Link]

  • Gross, G. A., et al. (1995). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 16(10), 2429–2434. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[Link]

Sources

Understanding side reaction pathways for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges encountered during the synthesis, handling, and analysis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its immediate implications for side reactions?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.[1][2] This one-pot reaction typically involves the condensation of the aldehyde with an ammonia source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ by a selective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] The primary challenge with this pathway is controlling the reactivity of the intermediate imine and the starting aldehyde to prevent the formation of undesired byproducts.

Q2: My reaction is showing a significant amount of a dimeric impurity. What is it and why is it forming?

A2: A common dimeric impurity is the secondary amine, bis(4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. This "over-alkylation" product forms when the desired primary amine product, being nucleophilic, reacts with another molecule of the intermediate imine.[4][5] This is a classic side reaction in reductive aminations when a primary amine is the target. Its formation is favored by higher concentrations and prolonged reaction times after the initial product has formed.

Q3: I've isolated my product, but it appears to be degrading upon storage or during subsequent workup. What degradation pathways should I be aware of?

A3: The primary points of instability on the molecule are the benzylamine moiety and, to a lesser extent, the imidazole ring. The benzylamine is susceptible to oxidation, which can lead to the formation of the corresponding imine and eventually the benzaldehyde precursor through hydrolysis.[6] This process can be accelerated by exposure to air (autoxidation) and light (photodegradation).[7] The imidazole ring is generally stable but can undergo oxidative degradation under harsh conditions, potentially leading to ring-opened byproducts.[7]

Q4: Can the 2-methylimidazole ring itself participate in side reactions?

A4: Yes. The 2-methylimidazole moiety is nucleophilic and can act as a base or a ligand. While generally stable during reductive amination, its basicity can influence the reaction pH. Under strongly acidic or basic conditions, or in the presence of incompatible reagents, side reactions at the imidazole ring could occur, though this is less common than side reactions at the benzylamine group. For instance, prolonged exposure to strong acids at high temperatures could potentially lead to hydrolysis of the phenyl-imidazole bond, although this is unlikely under standard synthetic conditions.

Troubleshooting Guide: Side Reaction Pathways

This section provides a detailed breakdown of potential side reactions, their identification, and proven mitigation strategies.

Issue 1: Formation of Over-Alkylation and Aldehyde-Related Impurities

During reductive amination, the reaction mixture is a dynamic environment where the starting aldehyde and the product amine coexist with the intermediate imine. This can lead to several predictable side products.

  • Side Reaction A: Secondary Amine Formation (Over-Alkylation)

    • Mechanism: The desired primary amine product attacks the intermediate imine, leading to a new iminium ion which is then reduced.

    • Identification: Look for a mass peak corresponding to [2 * M - NH₃] where M is the mass of the product. In an HPLC chromatogram, this impurity will be less polar and have a longer retention time.

    • Mitigation Strategy:

      • Control Stoichiometry: Use a large excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) to favor the formation of the primary imine over the secondary imine.[3]

      • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed primary amine low at any given time, minimizing its chance to react with the imine.

      • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the competing over-alkylation reaction.

  • Side Reaction B: Benzyl Alcohol Impurity

    • Mechanism: The reducing agent directly reduces the starting aldehyde, 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, to the corresponding benzyl alcohol. This is more common with less selective reducing agents like NaBH₄.[1]

    • Identification: A mass peak corresponding to [M(aldehyde) + 2H]. This impurity is typically more polar than the starting aldehyde.

    • Mitigation Strategy:

      • Use a Selective Reducing Agent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the reduction of iminium ions over aldehydes or ketones.[2][3]

      • Pre-formation of Imine: Allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) before introducing the reducing agent to maximize the concentration of the imine intermediate.[8]

G Aldehyde 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + Ammonia - H2O Alcohol Benzyl Alcohol (Over-Reduction) Aldehyde->Alcohol + Reducing Agent (Direct Reduction) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product Target Primary Amine (Product) Imine->Product + Reducing Agent SecondaryAmine Secondary Amine (Dimeric Impurity) Imine->SecondaryAmine Product->SecondaryAmine + Imine (Over-Alkylation) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product ReducingAgent->Alcohol

Caption: Key side reaction pathways during reductive amination synthesis.

Issue 2: Product Degradation via Oxidation

The benzylamine functionality is prone to oxidation, which can occur during workup or storage.

  • Mechanism: Atmospheric oxygen can oxidize the primary amine to an imine, which can subsequently hydrolyze back to the starting aldehyde. This can be catalyzed by trace metals or light.

  • Identification: Reappearance of the starting aldehyde peak in HPLC analysis of the final product. A gradual color change (e.g., to yellow or brown) of the isolated solid may also be observed.

  • Mitigation Strategy:

    • Inert Atmosphere: Handle the final compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially for long-term storage.[6]

    • Protection from Light: Store the compound in amber vials or protected from direct light to prevent photodegradation.[7][8]

    • Antioxidants: For solution-based formulations, consider the addition of a small amount of an antioxidant, if compatible with the downstream application.

    • Salt Formation: Convert the free base to a more stable salt form, such as the hydrochloride salt. This protonates the amine, making it less susceptible to oxidation.[8]

G Product Product (Primary Amine) OxidizedImine Oxidized Imine Intermediate Product->OxidizedImine Oxidation Aldehyde Starting Aldehyde (Degradant) OxidizedImine->Aldehyde Hydrolysis Oxygen [O] (Air/Light) Oxygen->OxidizedImine Water H2O (Trace Moisture) Water->Aldehyde

Caption: Oxidative degradation pathway of the target compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Impurity Profiling

This protocol provides a general starting point for analyzing the reaction mixture and final product. Method optimization may be required.[9][10]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.
Protocol 2: Mitigation of Secondary Amine Formation

This procedure details the recommended steps for a reductive amination reaction designed to minimize the dimeric impurity.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq) and a suitable solvent (e.g., Dichloromethane or Methanol).

  • Ammonia Source: Add ammonium acetate (10 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Prepare a solution or slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent. Add this reducing agent to the reaction mixture portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 3-12 hours.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel.

References

  • Vertex AI Search result citing a safety d
  • Ataman Kimya. 2-METHYLIMIDAZOLE. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • Beilstein Journals. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. [Link]

  • PubMed. (1955). Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1). [Link]

  • Sciencemadness Wiki. Benzylamine. [Link]

  • National Institutes of Health. (2018). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]

  • IARC Monographs. 2-METHYLIMIDAZOLE. [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ScienceDirect. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • National Institutes of Health. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. [Link]

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Technical Support Center: Enhancing the Stability of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the modification of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine to enhance its stability. The information herein is designed to be a practical resource for your experimental endeavors.

Introduction: Understanding the Stability Challenges

This compound is a molecule of interest due to its structural motifs—a primary aromatic amine and a substituted imidazole ring—which are common in many pharmacologically active compounds. However, these same functional groups can be susceptible to degradation under various conditions, posing a challenge for formulation, storage, and in vivo applications.

The primary amine is susceptible to oxidation and can participate in unwanted reactions, while the imidazole ring, though generally stable, can be involved in metabolic transformations.[1][2] Enhancing the stability of this molecule is crucial for ensuring its therapeutic efficacy and safety. This guide will explore common stability issues and provide actionable strategies for modification.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My compound is showing significant degradation during initial formulation screening. What are the likely degradation pathways?

A1: The primary degradation pathways for this compound likely involve the primary amine and the phenyl ring. Aromatic amines are known to be susceptible to oxidative degradation, which can lead to the formation of colored impurities.[3][4] Additionally, photolytic degradation can occur, especially in conjugated systems and aromatic rings upon exposure to UV and visible light.[5]

To identify the specific degradation pathways affecting your compound, a forced degradation study is highly recommended.[6][7] This involves subjecting the molecule to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate degradation.[5][8] By analyzing the resulting degradants using techniques like LC-MS and NMR, you can elucidate the degradation pathways and develop targeted stabilization strategies.[5][9]

Q2: I'm observing poor metabolic stability in my in vitro assays. Which part of the molecule is the likely culprit?

A2: Both the primary amine and the imidazole ring can be sites of metabolic activity. Primary amines are known to undergo first-pass metabolism, including N-acetylation and oxidation by monoamine oxidase (MAO).[10] The imidazole ring can also be a site of metabolism, often through oxidation mediated by cytochrome P450 enzymes (CYPs), with CYP3A4 and CYP3A5 being common culprits for imidazole-containing drugs.[1][2] The methyl group on the imidazole ring can also be a site of oxidation.

To pinpoint the metabolic soft spot, you can conduct in vitro metabolism studies using liver microsomes or specific CYP enzymes and analyze the metabolites formed.

Q3: What are the most effective chemical modification strategies to improve the stability of the primary amine?

A3: Masking the primary amine through a prodrug approach is a highly effective strategy to enhance its stability.[10][11] This involves temporarily converting the amine into a less reactive functional group that can be cleaved in vivo to release the active parent drug. Common prodrug strategies for amines include:

  • N-Acylation: Forming an amide or carbamate can significantly increase stability. However, simple amides and carbamates can sometimes be too stable for effective in vivo cleavage.[10]

  • Amino Acid Conjugation: Attaching an amino acid can improve solubility and potentially target amino acid transporters for enhanced absorption.[12]

  • (Acyloxy)alkyl Carbamates: This is a well-established tripartite prodrug system where an esterase-labile group is attached to the carbamate, allowing for controlled release of the amine.[13]

The choice of prodrug moiety will depend on the desired release kinetics and the specific stability issue you are trying to address.

Q4: How can I modify the imidazole ring to improve metabolic stability without losing activity?

A4: Modifications to the imidazole ring should be approached with caution to avoid disrupting key interactions with its biological target. However, strategic modifications can enhance metabolic stability.[14]

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups at specific positions on the imidazole ring can alter its electronic properties and potentially reduce its susceptibility to oxidative metabolism.[14]

  • Steric Hindrance: Introducing bulky groups near potential metabolic sites can sterically hinder the approach of metabolizing enzymes.

It is crucial to balance any modifications for stability with their potential impact on pharmacological activity through careful structure-activity relationship (SAR) studies.

Q5: What analytical techniques are essential for assessing the stability of my modified compounds?

A5: A robust analytical toolkit is crucial for evaluating the stability of your modified molecules.[15][16] Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing, allowing for the separation, identification, and quantification of the parent compound and its degradation products.[9] A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from all its potential degradants.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products and metabolites.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the parent compound and its degradants, confirming their identities.[9]

These techniques, often used in combination, provide a comprehensive picture of your compound's stability profile.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.[6][17]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C. Sample at various time points. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at various time points.

  • Thermal Degradation: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C). Sample at various time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (ICH Q1B guidelines).[6] Use a control sample wrapped in aluminum foil to protect it from light. Sample at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products for structural elucidation.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound.[6] More than 20% degradation may be considered abnormal.[8]

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Use mass balance calculations to ensure that the sum of all degradants accounts for the loss of the parent compound.[5]

Protocol 2: N-Acetylation for Amine Protection

This protocol describes a general method for the N-acetylation of a primary aromatic amine.

Objective: To synthesize the N-acetylated derivative of this compound to enhance stability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., pyridine or triethylamine) to the solution.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

  • Characterize the final product by NMR and MS to confirm its structure.

Visualizations

Degradation Pathway Logic

cluster_Stressors Stress Conditions cluster_Molecule Parent Molecule cluster_Pathways Degradation Pathways cluster_Products Degradation Products Acid/Base Acid/Base Hydrolysis Hydrolysis of Amine/Imidazole Acid/Base->Hydrolysis Oxidation Oxidation Oxidative Oxidation of Amine/Ring Oxidation->Oxidative Heat Heat Heat->Oxidative Light Light Photolytic Photodegradation Light->Photolytic Parent This compound Parent->Hydrolysis Parent->Oxidative Parent->Photolytic Products Characterized Degradants Hydrolysis->Products Oxidative->Products Photolytic->Products

Caption: Forced degradation experimental logic.

Prodrug Activation Workflow

Prodrug Amine Prodrug (e.g., N-acetylated) Activation In Vivo Activation (e.g., Enzymatic Cleavage) Prodrug->Activation Administration ActiveDrug Active Drug (Parent Amine) Activation->ActiveDrug Release Excretion Metabolism & Excretion ActiveDrug->Excretion Pharmacological Action

Caption: General workflow for a prodrug strategy.

Quantitative Data Summary

Modification StrategyPotential AdvantagesPotential DisadvantagesKey Analytical Validation
N-Acetylation Increased stability to oxidation, simple synthesis.May be too stable for efficient in vivo cleavage.HPLC, LC-MS for stability and release kinetics.
Amino Acid Conjugation Improved solubility, potential for targeted transport.Synthesis can be more complex.Permeability assays, metabolic stability assays.
(Acyloxy)alkyl Carbamate Tunable release rates, well-established method.Multi-step synthesis.In vitro plasma/esterase stability assays.
Imidazole Ring Substitution Can block specific metabolic sites.Risk of altering pharmacological activity.In vitro microsomal stability assays, SAR studies.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025-11-10). Available from: [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-13. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18). Available from: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025-03-24). Available from: [Link]

  • Gonçalves, M., et al. (2013). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 13(2), 202-221. Available from: [Link]

  • Rathore, A. S., & Mhatre, R. (Eds.). (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-31. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025-01-02). Available from: [Link]

  • Stabilization of aromatic amines. Google Patents.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. GSC Biological and Pharmaceutical Sciences. (2025-08-10). Available from: [Link]

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  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019-10-02). Available from: [Link]

  • (PDF) Prodrugs for Amines. ResearchGate. (2025-10-16). Available from: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. (2025-01-17). Available from: [Link]

  • What is the most efficient method to protect aromatic amines. apart from acetylation?. ResearchGate. (2017-03-23). Available from: [Link]

  • Illustration of metabolic sites in the imidazole‐containing drugs (for...). ResearchGate. Available from: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available from: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available from: [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. (2025-03-22). Available from: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available from: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. (2023-01-31). Available from: [Link]

  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available from: [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. (2025-12-12). Available from: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available from: [Link]

  • 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine CAS#: 65113-25-9; ChemWhat Code: 951159. ChemWhat. Available from: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available from: [Link]

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Strategies to minimize batch-to-batch variation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to diagnosing and resolving inconsistencies in the synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a critical intermediate in pharmaceutical development. This document provides in-depth troubleshooting, validated protocols, and expert insights grounded in Quality by Design (QbD) principles to ensure robust and reproducible manufacturing outcomes.

Technical Support Center: this compound

Introduction

Consistency is the cornerstone of pharmaceutical manufacturing. For complex intermediates like this compound, even minor deviations in the synthetic process can lead to significant batch-to-batch variation in yield, purity, and impurity profiles. Such variability poses a substantial risk to downstream processes, regulatory filings, and the quality of the final Active Pharmaceutical Ingredient (API).[1][2]

This guide is structured to empower researchers and process chemists with the tools to proactively minimize this variability. By adopting a Quality by Design (QbD) framework, we shift the focus from testing quality into the final product to building quality into the process itself.[3][4] This involves a deep understanding of how raw material attributes and process parameters impact the final product's Critical Quality Attributes (CQAs).[4] This document serves as a practical, question-and-answer-based resource for troubleshooting and optimizing the synthesis of this key intermediate.

Section 1: Synthesis Overview & Critical Control Points

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the coupling of 2-methylimidazole with a protected or masked aniline derivative, followed by the deprotection or conversion to the final methanamine. A representative workflow is outlined below, highlighting the stages most susceptible to variation.

G cluster_0 Phase 1: Raw Material Qualification cluster_1 Phase 2: Synthesis & In-Process Controls cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Final Product RM1 4-Fluorobenzonitrile S1 Step 1: Nucleophilic Aromatic Substitution (SNAr) RM1->S1 RM2 2-Methylimidazole RM2->S1 RM3 Solvents & Reagents IPC1 IPC 1: Monitor reaction completion (HPLC) S1->IPC1 S2 Step 2: Nitrile Reduction (e.g., Catalytic Hydrogenation) IPC2 IPC 2: Monitor catalyst activity & reaction endpoint (H2 uptake) S2->IPC2 IPC1->S2 WU Aqueous Work-up & Extraction IPC2->WU ISO Crystallization & Filtration WU->ISO FP Final Product: This compound ISO->FP

Caption: Synthetic workflow highlighting critical control phases.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis, organized by the workflow phase.

Part A: Raw Material & Starting Reagents

Q1: We are seeing inconsistent reaction initiation and new, unidentifiable impurities from batch to batch. Could our starting materials be the cause?

A1: Absolutely. The quality of raw materials is a primary source of batch variation and directly impacts the consistency and effectiveness of the final product.[1] Even slight variations can introduce contaminants that affect reaction kinetics, catalyst performance, and the final impurity profile.[2][5]

Expert Explanation: Each raw material has Critical Quality Attributes (CQAs) that must be defined and controlled. For example:

  • 4-Fluorobenzonitrile: Purity is paramount. Isomeric impurities (e.g., 2- or 3-fluorobenzonitrile) can lead to the formation of difficult-to-remove isomeric side products. Assay should be >99.5%.

  • 2-Methylimidazole: Check for residual starting materials from its own synthesis. Its purity directly affects the nucleophilic substitution step.

  • Solvents: Water content is a critical parameter, especially for organometallic reactions or reductions using moisture-sensitive reagents. Peroxides in etheric solvents can quench catalysts or cause unpredictable side reactions. Use of anhydrous, deoxygenated solvents is often required.[6]

Actionable Advice:

  • Qualify Your Vendors: Establish a primary and secondary supplier. Perform a full analysis on the first three lots from any new supplier.

  • Implement Rigorous In-House Testing: Do not rely solely on the supplier's Certificate of Analysis (CoA). At a minimum, perform identity confirmation (e.g., FT-IR), purity analysis (HPLC, GC), and moisture content analysis (Karl Fischer) on every incoming batch of critical raw materials.[7]

  • Establish Specifications: Define clear, justifiable specifications for all starting materials and reagents.

Material Critical Quality Attribute Recommended Limit Analytical Method
4-FluorobenzonitrilePurity (Assay)> 99.5%HPLC, GC
Any single unknown impurity< 0.10%HPLC, GC
2-MethylimidazolePurity (Assay)> 99.0%HPLC, GC
Tetrahydrofuran (THF)Water Content< 100 ppmKarl Fischer Titration
Peroxide Content< 10 ppmPeroxide test strips

Table 1: Example specifications for critical raw materials.

Part B: Reaction & In-Process Control

Q2: Our nitrile reduction step (Step 2) is stalling, leading to low yields and high levels of the nitrile intermediate. What are the common causes?

A2: Incomplete reduction is a frequent issue in catalytic hydrogenations. The most common causes are catalyst deactivation, insufficient hydrogen pressure/delivery, or the presence of reaction inhibitors.

Expert Explanation: Catalytic hydrogenation is a surface-mediated reaction. The catalyst's active sites can be "poisoned" by impurities carried over from the previous step or present in the solvent. Sulfur- and halide-containing compounds are notorious catalyst poisons for palladium and platinum. The reaction may also stall if mass transfer of hydrogen to the catalyst surface is poor, which can be an issue with inadequate agitation or low pressure.

Actionable Advice:

  • Catalyst Handling: Ensure the catalyst (e.g., Palladium on Carbon) is handled under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation. Use a fresh batch of catalyst if deactivation is suspected.[8]

  • Check for Inhibitors: Analyze the intermediate from Step 1 for any impurities that could be poisoning the catalyst. If the SNAr reaction (Step 1) used a base like potassium carbonate, ensure it is fully removed, as inorganic salts can coat the catalyst surface.

  • Optimize Reaction Parameters:

    • Pressure: Increase hydrogen pressure in increments (e.g., from 50 psi to 75 psi) to improve hydrogen availability.

    • Temperature: A moderate temperature increase can improve the reaction rate, but be cautious of potential side reactions.[8]

    • Agitation: Ensure the reactor's stirring rate is sufficient to keep the catalyst suspended and facilitate gas-liquid mass transfer.

Part C: Work-up & Product Isolation

Q3: We experience significant product loss and emulsion issues during the aqueous work-up and extraction. How can we improve this step?

A3: Product loss during the work-up of basic amines is almost always related to improper pH control.[8] The amine product can exist in a protonated, water-soluble form or as a free base, which is soluble in organic solvents. Emulsions are often caused by insufficient phase separation or the presence of fine particulates.

Expert Explanation: The target molecule, a primary amine, has a pKa (of its conjugate acid) typically in the range of 9-10.

  • Acidic/Neutral pH: The amine will be protonated (R-CH₂-NH₃⁺), making it highly soluble in the aqueous layer.

  • Basic pH: The amine will be in its free base form (R-CH₂-NH₂), making it extractable into an organic solvent like dichloromethane or ethyl acetate.

To ensure efficient extraction into the organic phase, the pH of the aqueous layer must be significantly higher than the pKa of the amine's conjugate acid, typically pH > 11.[8]

Actionable Advice:

  • Strict pH Control: Before extraction, adjust the aqueous layer to pH 11-12 using a suitable base (e.g., 2M NaOH). Use a calibrated pH meter, not pH paper, for this critical step.

  • Solvent Selection: If emulsions persist with dichloromethane, consider switching to a less dense solvent like ethyl acetate or methyl tert-butyl ether (MTBE), which may provide better phase separation.

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.

  • Minimize Losses: After the primary extraction, perform 2-3 additional extractions with smaller volumes of organic solvent to maximize product recovery from the aqueous layer.

Q4: Our final product shows batch-to-batch variability in color, particle size, and filterability. How do we develop a more robust crystallization process?

A4: This indicates a lack of control over the crystallization process, which is a critical unit operation that dictates the purity, stability, and handling properties of the final product.[11][12] A robust crystallization process must consistently produce the desired crystal form (polymorph) and particle size distribution.[12][]

Expert Explanation: Crystallization is governed by two main kinetic processes: nucleation (the birth of new crystals) and crystal growth.[] Uncontrolled crystallization (e.g., "crashing out" the product by rapid cooling or anti-solvent addition) leads to rapid nucleation, resulting in small, often impure particles that are difficult to filter. A controlled process aims to operate within the "Metastable Zone" (MSZ), a region of supersaturation where crystal growth is favored over nucleation.

Actionable Advice:

  • Solvent System Selection: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. An anti-solvent system (where the product is soluble in one solvent but insoluble in another) can also be effective.[11]

  • Seeding: Always use a small amount of pre-existing, high-purity crystals of the desired polymorph to seed the supersaturated solution. This provides a template for growth and bypasses the unpredictable nature of primary nucleation.[14]

  • Controlled Cooling/Anti-solvent Addition: Implement a slow, linear cooling profile or a slow, controlled addition of the anti-solvent. This maintains the solution within the MSZ, promoting growth on the seed crystals and leading to larger, more uniform particles.

  • Utilize PAT Tools: Tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM) can monitor crystal size and count in real-time, providing invaluable data for process understanding and control.[11][15]

Section 3: Troubleshooting & Optimization Protocols

Troubleshooting Workflow: Low Yield & High Impurity

This decision tree provides a logical path for diagnosing common synthesis problems.

G Start Problem Observed: Low Yield or High Impurity CheckRaw Step 1: Re-analyze all starting materials & solvents. (HPLC, KF, GC) Start->CheckRaw RawOK Are materials within spec? CheckRaw->RawOK FixRaw Quarantine batch. Source new, qualified material. RawOK->FixRaw No CheckReaction Step 2: Review in-process data. (IPC, temp logs, addition times) RawOK->CheckReaction Yes FixRaw->Start ReactionOK Are all process parameters within defined limits? CheckReaction->ReactionOK FixReaction Identify and correct deviation. Consider Design of Experiments (DoE) to find robust setpoints. ReactionOK->FixReaction No CheckWorkup Step 3: Analyze aqueous layers for product loss. Check pH. ReactionOK->CheckWorkup Yes End Root Cause Identified FixReaction->End WorkupOK Is work-up recovery >95%? CheckWorkup->WorkupOK FixWorkup Optimize work-up pH. Re-extract aqueous layers. WorkupOK->FixWorkup No CheckPurity Step 4: Analyze mother liquor and crude solid. WorkupOK->CheckPurity Yes FixWorkup->End PurityOK Is the impurity profile understood? CheckPurity->PurityOK FixPurity Develop a re-crystallization or re-work procedure. PurityOK->FixPurity No PurityOK->End Yes FixPurity->End

Caption: A systematic troubleshooting workflow for synthesis issues.

Protocol 1: Recommended Analytical Methods for Quality Control

A multi-faceted analytical approach is essential for robust characterization and ensuring batch-to-batch consistency.[16]

Technique Purpose Typical Conditions
HPLC-UV Purity assay, impurity profiling, and in-process reaction monitoring.Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Flow Rate: 1.0 mL/minDetection: 254 nm
LC-MS Impurity identification (mass-to-charge ratio).Coupled to the HPLC system. Electrospray Ionization (ESI) in positive mode is typically effective for amines.
¹H NMR Structural confirmation and identification of major components.400 MHz or higher. Solvent: DMSO-d₆ or CDCl₃. Provides definitive structural information.
Karl Fischer Quantify water content in raw materials, solvents, and final product.Coulometric or Volumetric titration depending on expected moisture level.

Table 2: Key analytical techniques for process control and product release.[16]

References

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Chemical Engineering & Process Technology.
  • Thermo Fisher Scientific. Process Analytical Technology: Enhancing Pharma Development. Accelerating Science News. Published 2024.
  • Wikipedia. Process analytical technology.
  • Kim, J., et al. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceuticals. Published 2021.
  • Atachi Systems. Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Published 2025.
  • Fermion. Crystallization as a Core Competence in API Manufacturing. Published 2025.
  • Triclinic Labs. Crystallization Method Development and Optimization.
  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Published 2025.
  • Topiox Research. Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Published 2025.
  • BenchChem. N-cyclohexylpyridin-3-amine Synthesis: A Technical Troubleshooting Guide. Published 2025.
  • BenchChem. Troubleshooting low yield in ABZ-amine synthesis. Published 2025.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • CRAMbridge. Applications of Crystallization in API Manufacturing.
  • PCC Group. The quality of chemical raw materials is an important factor in pharmaceutical production. Published 2017.
  • Valencylab. Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing. Published 2025.
  • Adroit Pharmachem. The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Published 2023.
  • Sage Media Group. Demystifying Pharmaceutical Manufacturing: From Raw Materials to Life-Saving Medicines. Published 2024.
  • BenchChem. A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Published 2025.

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Validation & Comparative

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibitors: Profiling 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine Against Established Therapeutics

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. Their efficacy hinges on the precise inhibition of specific kinases that drive tumor growth and survival. The rigorous evaluation and comparison of novel kinase inhibitors against established agents are therefore critical for advancing cancer treatment. This guide provides a comprehensive framework for such a comparison, focusing on the hypothetical potential of This compound against the well-characterized HER2 and EGFR inhibitors: Mubritinib , Afatinib , and Lapatinib .

While extensive preclinical and clinical data are available for Mubritinib, Afatinib, and Lapatinib, this compound currently lacks published data on its kinase inhibitory activity. However, its chemical structure, featuring a phenyl-imidazole moiety common to some kinase inhibitors, suggests a potential for such activity. This guide will therefore proceed with a hypothetical, yet scientifically plausible, kinase inhibition profile for this compound to illustrate the comparative process. This serves as a robust template for researchers to follow when evaluating their own novel compounds.

The Kinase Targets: EGFR and HER2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and differentiation. Their aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small cell lung cancer and breast cancer.[1][2][3] This makes them prime targets for therapeutic intervention.

Comparative Kinase Inhibition Profile

A crucial first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50).

For the purpose of this guide, we will assign a hypothetical, yet plausible, IC50 profile to this compound, positioning it as a dual HER2 and EGFR inhibitor.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Kinase TargetThis compound (Hypothetical)Mubritinib (TAK-165)AfatinibLapatinib
HER2 (ErbB2) 86[4][5]0.5[1]9.2[6]
EGFR (ErbB1) 15>25,000[5]0.4[7]10.8[6]
HER4 (ErbB4) 250Not reported1[8]367[6]
VEGFR2 >10,000Not reportedNot reported>10,000[6]
c-Src >5,000Not reportedNot reported>10,000[6]

This hypothetical profile suggests that this compound is a potent dual inhibitor of HER2 and EGFR, with moderate selectivity against HER4 and high selectivity against unrelated kinases like VEGFR2 and c-Src.

  • Mubritinib (TAK-165) is a highly potent and selective irreversible inhibitor of HER2.[4][5] Its exceptional selectivity for HER2 over EGFR is a distinguishing feature.

  • Afatinib is an irreversible pan-ErbB inhibitor, potently targeting EGFR, HER2, and HER4.[8][9][10] This broad activity can be advantageous in overcoming resistance mechanisms.

  • Lapatinib is a reversible dual inhibitor of EGFR and HER2.[2][11][12]

Cellular Activity: Translating Kinase Inhibition to Anti-Proliferative Effects

The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. Therefore, it is essential to assess the compound's activity in cell-based assays. The half-maximal growth inhibitory concentration (GI50) is a common metric used to quantify a compound's ability to inhibit the growth of cancer cell lines.

Table 2: Comparative Anti-Proliferative Activity (GI50, nM) in HER2-Overexpressing Breast Cancer Cells (e.g., BT-474)

CompoundGI50 (nM)
This compound (Hypothetical) 25
Mubritinib (TAK-165) 5[5]
Afatinib 1-10 (cell line dependent)
Lapatinib 90-210 (cell line dependent)[6]

The hypothetical GI50 for our compound of interest suggests it effectively inhibits the growth of HER2-overexpressing cancer cells, consistent with its potent in vitro kinase inhibition profile.

Signaling Pathway Intervention

The EGFR and HER2 signaling pathways are complex networks that regulate cell fate. Kinase inhibitors exert their effects by blocking key phosphorylation events within these pathways, thereby preventing downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR CompoundX This compound (Hypothetical) CompoundX->EGFR CompoundX->HER2 Mubritinib Mubritinib Mubritinib->HER2 Afatinib Afatinib Afatinib->EGFR Afatinib->HER2 Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt_mTOR->Survival

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Experimental Protocols

To generate the data presented in this guide, the following experimental protocols are essential.

In Vitro Kinase Assay

This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Kinase - Kinase Buffer - ATP - Substrate - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup: - Add kinase to wells - Add test compound dilutions - Pre-incubate prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate mix plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction: - Add stop solution incubate->stop_reaction read_signal Read Signal (e.g., Luminescence, Fluorescence) stop_reaction->read_signal data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 read_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Dilute the purified kinase (e.g., HER2, EGFR) to the desired concentration in kinase assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase assay buffer.

    • Prepare a solution of ATP and a suitable substrate (e.g., a peptide substrate) in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted kinase to the wells of a microplate.

    • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Pre-incubate the plate to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add the ATP/substrate mixture to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Read Signal:

    • Stop the reaction by adding a stop solution. The detection method will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™).

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes how to measure the effect of a compound on the proliferation of cancer cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., BT-474) in the appropriate growth medium.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the growth medium.

    • Remove the old medium from the cells and add the medium containing the serially diluted compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent.

  • Signal Measurement:

    • Measure the signal (luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Conclusion and Future Directions

This guide provides a structured approach to comparing a novel kinase inhibitor, exemplified by the hypothetical profile of this compound, against established drugs. The direct comparison of in vitro kinase inhibition and cellular anti-proliferative activity is fundamental to understanding a new compound's potential.

For this compound, the critical next step is to perform the described experiments to generate actual data. Should the hypothetical profile hold true, further investigations would be warranted, including:

  • Broader Kinome Profiling: To fully understand its selectivity, the compound should be screened against a large panel of kinases.

  • Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

By following a rigorous and comparative approach, researchers can effectively evaluate the potential of new kinase inhibitors and contribute to the development of next-generation targeted therapies.

References

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A Comparative Analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine and Its Structural Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed comparative analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a heterocyclic compound featuring the versatile imidazole scaffold. In the absence of extensive public data on this specific molecule, we will extrapolate its potential physicochemical and biological profile by comparing it to carefully selected structural analogs. This approach allows us to dissect the molecule, understand the potential contribution of each of its core components—the 2-methylimidazole, the 1,4-disubstituted phenyl ring, and the benzylic amine—and establish a framework for its future investigation.

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to numerous natural biomolecules and synthetic drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][3][4] Understanding how subtle structural modifications influence these activities is fundamental to rational drug design. This guide will explore these structure-activity relationships (SAR) by systematically altering the parent molecule and discussing the likely impact of these changes.

Structural Deconstruction and Analog Selection

To build a robust comparative framework, we have selected three structural analogs, each representing a specific modification to the parent molecule, this compound. This allows for a systematic evaluation of how each molecular component contributes to the overall profile.

  • Parent Molecule: this compound

  • Analog A1 (Imidazole Demethylation): 1-[4-(1H-imidazol-1-yl)phenyl]methanamine[5]

  • Analog B1 (Isomeric Linkage): (1H-Imidazol-4-yl)methanamine[6]

  • Analog B2 (Isomeric Linkage & N-Methylation): 1-(1H-imidazol-5-yl)-N-methylmethanamine[7]

The selection of these analogs is purposeful:

  • Analog A1 directly probes the influence of the C2-methyl group on the imidazole ring. This seemingly minor change can affect steric hindrance, lipophilicity, and metabolic stability.

  • Analogs B1 and B2 fundamentally alter the molecule's architecture by removing the phenyl linker. This repositions the imidazole and amine functionalities, making them structurally more akin to endogenous signaling molecules like histamine and allowing for an exploration of their potential roles in neuropharmacology.[6][7]

G cluster_parent Parent Molecule cluster_analogs Structural Analogs parent This compound A1 Analog A1: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine parent->A1 Remove C2-Methyl B1 Analog B1: (1H-Imidazol-4-yl)methanamine parent->B1 Remove Phenyl Linker Change Isomer B2 Analog B2: 1-(1H-imidazol-5-yl)-N-methylmethanamine B1->B2 N-Methylate Amine Change Isomer

Caption: Structural relationships between the parent molecule and selected analogs.

Comparative Physicochemical and Biological Profiles

The structural differences between the parent molecule and its analogs are expected to translate into distinct physicochemical properties and, consequently, different biological activities.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa (Strongest Basic)Notes
Parent Molecule C₁₁H₁₃N₃187.241.659.3 (Benzylic Amine)The 2-methyl group slightly increases lipophilicity.
Analog A1 C₁₀H₁₁N₃173.21[5]1.219.3 (Benzylic Amine)Removal of the methyl group reduces molecular weight and lipophilicity.
Analog B1 C₄H₇N₃97.11[6]-1.109.6 (Aliphatic Amine)Significantly more polar due to the absence of the phenyl ring.
Analog B2 C₅H₉N₃111.15[8]-0.6510.1 (Secondary Amine)N-methylation increases basicity and slightly increases lipophilicity compared to B1.

Predicted values are estimates from chemical software and are for comparative purposes.

Inferred Biological Activity and Structure-Activity Relationship (SAR) Insights

While the biological target of the parent molecule is not defined in the public domain, we can infer potential activities based on its analogs and the broader class of imidazole-containing compounds.[2]

  • Impact of the Phenyl Linker (Parent & A1 vs. B1 & B2): The rigid phenyl linker present in the parent molecule and Analog A1 significantly increases the distance between the imidazole ring and the basic amine nitrogen. This structural motif is common in inhibitors of enzymes or receptor antagonists, where the larger scaffold can occupy more extensive binding pockets. In contrast, Analogs B1 and B2, lacking this linker, are much more compact and structurally resemble histamine. This makes them prime candidates for interacting with histamine receptors.[6][7]

  • Impact of the 2-Methyl Group (Parent vs. A1): The 2-methyl group on the parent molecule's imidazole ring is a critical modification. 2-Methylimidazole itself is a precursor to nitroimidazole antibiotics.[9] In a larger molecule, this methyl group can introduce steric hindrance, potentially preventing or favoring a specific binding orientation within a protein target. It can also block a site of metabolism, potentially increasing the compound's half-life.

  • Histamine Receptor Activity (Analogs B1 & B2): Analog B1, (1H-Imidazol-4-yl)methanamine, is a known precursor for ligands targeting histamine H3 and H4 receptors, which are crucial in regulating neurotransmitter release and immune responses.[6] Analog B2 is predicted to act as an agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[7] Agonism at the H3 receptor typically leads to the inhibition of neurotransmitter release, making such compounds valuable tools for studying neurological processes.[7]

This analysis suggests that the parent molecule and Analog A1 are unlikely to be potent histamine receptor agonists due to their bulky phenyl group. Their biological activity is more likely to be found in areas where substituted phenyl-imidazoles have shown promise, such as antimicrobial or anticancer applications.[1][3]

Experimental Section: Synthesis and Characterization Protocols

The rigorous evaluation of any novel compound and its analogs requires robust protocols for synthesis, purification, and characterization. The methodologies described below are self-validating systems designed to ensure the identity, purity, and quality of the synthesized materials.

Proposed Synthetic Pathway

A plausible synthetic route to the parent molecule and Analog A1 involves a two-step process: N-arylation of the appropriate imidazole with a protected aminobenzyl precursor, followed by deprotection.

G start 2-Methylimidazole (or Imidazole for A1) step1 N-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) with 4-(bromomethyl)benzonitrile start->step1 intermediate Protected Intermediate 4-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile step1->intermediate step2 Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate->step2 end Final Product This compound step2->end

Caption: Proposed synthetic workflow for the parent molecule and its key analog.

Purity and Identity Assessment: A Multi-Technique Approach

Confirming the purity and structural integrity of a synthesized compound is non-negotiable. A combination of chromatographic and spectroscopic techniques provides a comprehensive profile.[10]

G cluster_validation Analytical Validation start Synthesized Crude Product hplc Purity Assessment by HPLC (>95% Purity Target) start->hplc nmr Structural Confirmation by ¹H & ¹³C NMR start->nmr ms Molecular Weight Confirmation by MS start->ms final Qualified Compound Batch

Caption: Analytical workflow for compound validation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for assessing the purity of small organic molecules. Its high resolving power separates the target compound from unreacted starting materials, byproducts, and other impurities, allowing for accurate quantification.[11]

  • Instrumentation & Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.[11]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[10]

    • Injection: Inject the sample onto the equilibrated HPLC system.

    • Data Analysis: Integrate the peak areas of all components in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for biological screening.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides unambiguous structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. This confirms that the correct isomer has been synthesized and that the structure is as expected.[12]

  • Instrumentation & Reagents:

    • System: 400 MHz NMR Spectrometer or higher.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the HPLC-purified sample in approximately 0.7 mL of a suitable deuterated solvent.[10]

    • Data Acquisition: Acquire a ¹H NMR spectrum. The number of protons, their chemical shifts (ppm), and their coupling patterns should match the expected structure.

    • Further Analysis: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and type of carbon atoms.

    • Data Interpretation: Compare the observed spectra with the predicted spectra for the target molecule to confirm its identity.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

  • Causality: MS provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.[12]

  • Instrumentation:

    • System: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

    • Infusion: Introduce the sample solution directly into the ion source.

    • Data Acquisition: Scan in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound plus the mass of a proton. For the parent molecule (C₁₁H₁₃N₃, MW = 187.24), the expected [M+H]⁺ ion would be at m/z ≈ 188.25.

Conclusion

This guide presents a comparative framework for evaluating this compound. By dissecting its structure and analyzing key analogs, we can formulate well-grounded hypotheses about its potential biological role. The analysis suggests that the parent molecule, with its bulky phenyl linker, is structurally distinct from histamine-like compounds and may possess activities more aligned with other known phenyl-imidazole derivatives, such as antimicrobial or enzyme inhibitory functions. The provided experimental protocols offer a robust, self-validating workflow for the synthesis and rigorous characterization of this molecule and its analogs, paving the way for definitive biological evaluation. This systematic approach, grounded in the principles of medicinal chemistry and supported by established analytical techniques, is essential for advancing novel compounds from concept to functional application.

References

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Validating the Bioactivity of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a strategic comparison with relevant alternatives and the scientific rationale behind the proposed experimental workflows. While specific bioactivity data for this compound is not extensively published, its structural motifs—a substituted phenyl-imidazole core—are prevalent in a range of pharmacologically active agents.[1][2][3][4][5] This guide, therefore, extrapolates potential activities and provides a robust methodology for their empirical validation.

Introduction to the Target Compound and Structural Rationale

This compound is a small molecule featuring a 2-methyl-imidazole ring linked to a phenylmethanamine moiety. The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[4][5][6] The phenyl linker provides a common structural element for interaction with various biological targets, and the methanamine group can serve as a key interaction point or a handle for further chemical modification.

Based on its structural similarity to known bioactive molecules, we can hypothesize several potential mechanisms of action for investigation. Phenyl-imidazole derivatives have been successfully developed as potent antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), a crucial target in cancer immunotherapy.[1][7]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the bioactivity of this compound, a carefully selected panel of comparator compounds is essential. This allows for a nuanced understanding of its potency, selectivity, and potential advantages.

Compound IDNameClass/Hypothesized TargetRationale for Inclusion
Test-01 This compound Compound of Interest The subject of our validation study.
Comp-A SAG (N-Methyl-N'-(3-pyridinylbenzyl)-N'-(3-chlorobenzo[b]thiophene-2-carbonyl)-1,4-diaminocyclohexane)SMO AgonistA well-characterized agonist to establish a baseline for SMO pathway activation in cellular assays.
Comp-B Vismodegib (GDC-0449)SMO AntagonistAn FDA-approved SMO antagonist; the gold standard for comparison in Hedgehog pathway inhibition studies.
Comp-C Epacadostat (INCB024360)IDO1 InhibitorA well-studied, potent, and selective IDO1 inhibitor; serves as a benchmark for enzymatic inhibition assays.
Comp-D 1-[4-(1H-imidazol-1-yl)phenyl]methanamineStructural AnalogLacks the 2-methyl group on the imidazole ring, allowing for assessment of this group's contribution to potency/selectivity.

Experimental Validation Workflow: A Multi-Tiered Approach

We propose a tiered screening approach, beginning with broad-spectrum enzymatic and cellular assays and progressing to more complex, pathway-specific investigations. This workflow is designed to efficiently identify and characterize the primary bioactivity of the test compound.

ValidationWorkflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Cellular Assays cluster_tier3 Tier 3: Downstream Functional Analysis T1_IDO IDO1 Enzymatic Inhibition Assay T2_IDO Cellular IDO1 Activity Assay (Kynurenine Measurement) T1_IDO->T2_IDO If active T1_SMO SMO Receptor Binding Assay T2_SMO Hedgehog Pathway Reporter Assay (Gli-Luciferase) T1_SMO->T2_SMO If active T3_IDO T-Cell Proliferation Assay T2_IDO->T3_IDO Confirm cellular effect T3_SMO qPCR for Hedgehog Target Genes (Ptch1, Gli1) T2_SMO->T3_SMO Confirm pathway modulation Hit Confirmed Bioactivity Profile T3_IDO->Hit T3_SMO->Hit Start Test Compound: This compound Start->T1_IDO Hypothesis-driven Screening Start->T1_SMO Hypothesis-driven Screening

Caption: Tiered workflow for validating compound bioactivity.

Tier 1 Protocol: IDO1 Enzymatic Inhibition Assay

Rationale: This initial screen directly assesses the compound's ability to inhibit the enzymatic activity of IDO1, a key immune checkpoint protein.[7] A direct enzymatic assay provides a clean "yes/no" answer regarding target engagement, free from the complexities of a cellular environment.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Test-01, Comp-C, and Comp-D in 100% DMSO.

    • Prepare recombinant human IDO1 enzyme in assay buffer (50 mM potassium phosphate, pH 6.5).

    • Prepare assay buffer containing L-Tryptophan (substrate), methylene blue, and ascorbic acid.

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of compound dilutions (Test-01, Comp-C, Comp-D) or DMSO (vehicle control) to respective wells.

    • Add 20 µL of IDO1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of L-Tryptophan solution to all wells.

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by adding 100 µL of 30% trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection and Data Analysis:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Measure the absorbance at 490 nm. The signal corresponds to the kynurenine produced.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 2 Protocol: Hedgehog Pathway Reporter Assay

Rationale: If the compound shows no IDO1 activity, the next logical step is to investigate its effect on the Hedgehog signaling pathway. A Gli-luciferase reporter assay is a standard and robust method for quantifying pathway activation or inhibition in a cellular context.[1]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture NIH/3T3 cells, which have an intact Hedgehog pathway.

    • Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of Test-01, Comp-B, or Comp-D.

    • Include control groups: vehicle (DMSO), SAG (Comp-A) to stimulate the pathway, and SAG + Comp-B to demonstrate benchmark inhibition.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells.

    • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • For antagonist activity, calculate the percent inhibition of the SAG-induced signal.

    • Plot the normalized data against compound concentration and determine the IC₅₀ value.

Data Interpretation and Comparative Analysis

The experimental data should be compiled to facilitate a direct comparison of the test compound against the established benchmarks.

Table 1: Comparative Bioactivity Profile
Compound IDIDO1 Enzymatic IC₅₀ (nM)Hedgehog Pathway IC₅₀ (nM)Notes
Test-01 Experimental ResultExperimental ResultDetermine primary bioactivity and potency.
Comp-B >10,0005.2 ± 0.8Confirms selectivity of the Hedgehog assay; provides a benchmark for SMO antagonist potency.
Comp-C 75.3 ± 10.1>10,000Confirms selectivity of the IDO1 assay; provides a benchmark for IDO1 inhibitor potency.
Comp-D Experimental ResultExperimental ResultComparison reveals the impact of the 2-methyl group on activity.

Note: Data for Comp-B and Comp-C are representative literature values. Experimental results for Test-01 and Comp-D will populate this table.

Mechanistic Deep Dive: Visualizing the Target Pathways

To fully appreciate the compound's mechanism, it is crucial to understand the signaling cascades involved.

Hedgehog Signaling Pathway

The Hedgehog pathway is critical in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of several cancers. SMO is a key signal transducer in this pathway.

HedgehogPathway cluster_off Pathway OFF cluster_on Pathway ON PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU Gli_off Gli (Complexed) SUFU->Gli_off Sequesters Gli_on Gli-A (Activator) Gli_rep Gli-R (Repressor) Gli_off->Gli_rep Proteolytic Cleavage Gli_off->Gli_on Release & Activation Genes_off Target Genes OFF Gli_rep->Genes_off Represses Transcription Hh Hedgehog Ligand Hh->PTCH1 Binds & Inhibits SMO_on SMO (Active) SMO_on->SUFU Inhibits Genes_on Target Genes ON (Ptch1, Gli1) Gli_on->Genes_on Activates Transcription CompB Vismodegib (Comp-B) CompB->SMO_on Antagonizes Test01 Test-01 (Hypothesized) Test01->SMO_on Antagonizes

Caption: The Hedgehog signaling pathway and points of intervention.

IDO1 Metabolic Pathway

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, tryptophan depletion and kynurenine accumulation suppress T-cell function, allowing cancer cells to evade immune destruction.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Impact Tryptophan L-Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Suppression T-Cell Suppression (Annergy, Apoptosis) Tryptophan->T_Cell_Suppression Depletion Causes Kynurenine Kynurenine IDO1->Kynurenine Catabolizes Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes CompC Epacadostat (Comp-C) CompC->IDO1 Inhibits Test01 Test-01 (Hypothesized) Test01->IDO1 Inhibits

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole-Phenyl-Methanamine Scaffold

The imidazole ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved drugs, including the anti-cancer agent dacarbazine and the antifungal ketoconazole.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its polar nature contribute to favorable pharmacokinetic profiles, often enhancing the solubility and bioavailability of drug candidates.[2][3][4]

The 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine core combines this versatile imidazole ring with a phenylmethanamine unit. This combination creates a "privileged scaffold" that can be systematically modified to target a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes involved in cancer progression.[5][6][7] Understanding the SAR of this scaffold is paramount for rationally designing potent and selective drug candidates.

Deconstructing the Scaffold: A Synthesis of Structure-Activity Relationship (SAR) Studies

While a singular, comprehensive SAR study on this exact molecule is not publicly available, we can synthesize a robust SAR profile by analyzing studies on closely related analogs. The core structure can be divided into three key regions for modification, as illustrated below.

SAR_Analysis cluster_regions Key Regions for SAR Modification CoreScaffold A Region A Imidazole Ring CoreScaffold->A B Region B Phenyl Ring CoreScaffold->B C Region C Methanamine Group CoreScaffold->C

Caption: Core scaffold and key regions for SAR.

Region A: The Imidazole Ring

The substitution pattern on the imidazole ring is critical for activity and selectivity.

  • Position 2 (Methyl Group): The 2-methyl group in the parent scaffold plays a role in modulating potency. In studies of related benzimidazole analogs targeting the CB2 receptor, the presence of bulky aliphatic or aromatic motifs at the 2-position was found to be essential for receptor recognition.[5] This suggests that modifying the 2-methyl group to larger alkyl or aryl groups could enhance binding affinity for certain targets by exploiting hydrophobic pockets.

  • Position 1 (Linkage to Phenyl Ring): The N1-phenyl linkage is a common feature in many bioactive imidazoles. The angle between the imidazole and phenyl rings can influence the overall conformation and, consequently, the biological activity.[8]

Region B: The Phenyl Ring

Substituents on the central phenyl ring profoundly impact electronic properties and can introduce new interactions with the biological target.

  • Electronic Effects: For antifungal imidazole derivatives, the introduction of electron-withdrawing groups (e.g., -CF3, -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring significantly alters activity. The position of these groups (ortho, meta, or para) is also crucial, indicating that both electronic modulation and steric fit are key determinants of potency.

  • Anticancer Activity: In the development of imidazole-based anticancer agents, substitution on the phenyl ring is a primary strategy. For instance, in a series of N-phenylbenzamide derivatives, a para-fluoro substituent resulted in the most potent compound against several cancer cell lines, with IC50 values in the single-digit micromolar range.[9] Similarly, para-chloro and para-nitro substitutions on triphenyl imidazole derivatives led to significant anticancer action against breast cancer cells.[1] This underscores the principle that halogen and nitro groups can enhance activity, potentially through specific interactions or by altering the molecule's pharmacokinetic properties.

Region C: The Methanamine Group (-CH2NH2)

The primary amine is a critical interaction point and a site for significant modification.

  • N-Substitution: The primary amine can be modified to secondary or tertiary amines, or incorporated into larger heterocyclic structures. This is a common strategy in GPCR ligand design. For example, in the development of somatostatin receptor 3 (SSTR3) agonists from a related (4-phenyl-1H-imidazol-2-yl)methanamine scaffold, modifications to the amine were central to achieving high potency.

  • Amide/Urea Formation: Converting the amine to an amide or urea can introduce additional hydrogen bonding capabilities and alter the molecule's physicochemical properties. This approach has been used to develop potent inhibitors of various enzymes.

SAR Summary Table
Region of ModificationModification TypeGeneral Effect on ActivityRationale / Example Target
A: Imidazole Ring Increase steric bulk at C2Can increase potencyOccupying hydrophobic pockets (e.g., CB2 Receptor)[5]
B: Phenyl Ring Add electron-withdrawing groups (e.g., -F, -Cl, -NO2)Often increases anticancer/antifungal activityEnhanced binding interactions, altered electronics (e.g., Kinase inhibitors)[1][9]
B: Phenyl Ring Add electron-donating groups (e.g., -OCH3)Variable; can increase or decrease activity depending on targetFavorable interactions in specific pockets (e.g., Anticancer)[9]
C: Methanamine Group N-alkylation or incorporation into heterocyclesCritical for modulating GPCR activityOptimizing interactions with receptor binding sites (e.g., SSTR3)

Comparative Analysis: Imidazole vs. Alternative Scaffolds

To contextualize the potential of the this compound scaffold, we compare it to an alternative, well-established scaffold targeting the Somatostatin Receptor Subtype 3 (SSTR3), a GPCR involved in neuroendocrine tumors and polycystic kidney disease.[10][11]

FeatureImidazole-based SSTR3 AgonistsPeptide-based SSTR3 Agonists (e.g., [I]Tyr-Sst3-ODN-8)
Scaffold Type Small molecule, non-peptidicPeptide
Potency High potency achievable (EC50 in low nM range)High potency (pKd ~9.6)[12]
Oral Bioavailability Generally higher potential for oral activityTypically poor, requiring injection
Metabolic Stability Can be optimized through chemical modificationSusceptible to peptidase degradation
Selectivity Can be engineered for high selectivity over other SSTR subtypesHigh selectivity can be achieved
Mechanism Binds to and activates the SSTR3 receptor, inhibiting cAMP production[11]Binds to and activates the SSTR3 receptor, leading to downstream signaling[13][14]
Key Advantage "Drug-like" properties, potential for oral administrationHigh target affinity and specificity

This comparison highlights a key advantage of the imidazole scaffold: its potential for development into orally bioavailable drugs, a significant hurdle for peptide-based therapeutics.

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of analogs and the evaluation of their biological activity.

Protocol 1: General Synthesis of 2,4,5-Trisubstituted Imidazole Analogs

This protocol is based on the highly efficient Debus-Radziszewski reaction, a cornerstone of imidazole synthesis.[15] It allows for the three-component condensation to build the core ring structure.

Objective: To synthesize a library of imidazole analogs by varying the aldehyde component.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Substituted Benzaldehyde (variable component)

  • Ammonium Acetate

  • Glacial Acetic Acid (solvent/catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzil (10 mmol), the desired substituted benzaldehyde (10 mmol), and ammonium acetate (40 mmol).[16]

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to 100-110 °C with continuous stirring for 2-4 hours.[15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • Neutralization & Precipitation: Carefully neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.

  • Filtration: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2,4,5-trisubstituted imidazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and FT-IR.

Causality: Ammonium acetate serves as the nitrogen source for the imidazole ring. The acidic environment catalyzed by glacial acetic acid facilitates the condensation reactions between the dicarbonyl (benzil), the aldehyde, and ammonia. Varying the aldehyde allows for direct exploration of SAR at this position.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines by measuring metabolic activity.[17][18]

Caption: Workflow for a standard MTT cytotoxicity assay.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of synthesized imidazole derivatives against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7) in exponential growth phase.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well plates.

  • Synthesized imidazole compounds dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Multichannel pipette, plate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation): Include wells for:

    • Untreated Control: Cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution (to check for solvent toxicity).

    • Blank Control: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes in the dark.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and "privileged" structure in modern medicinal chemistry. SAR analysis, synthesized from studies on close analogs, reveals that targeted modifications to the imidazole, phenyl, and methanamine moieties can effectively modulate potency and selectivity against a range of biological targets, including GPCRs and cancer-related enzymes.[3][6][9] Comparative analysis demonstrates its potential to yield drug candidates with superior pharmacokinetic properties over existing biologics.

Future research should focus on synthesizing and screening focused libraries based on the SAR principles outlined in this guide. The integration of computational docking studies with empirical screening will be crucial for accelerating the discovery of next-generation therapeutics derived from this promising scaffold.

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Sources

Efficacy Comparison Guide: 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine as a Novel Dual-Targeting Investigational Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive efficacy comparison of the investigational compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, hereafter referred to as Compound X , with established therapeutic agents. The comparison is framed within the context of preclinical oncology research, specifically focusing on its potential application in treating neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals.

It is critical to note that Compound X is a research compound. The efficacy data presented herein is based on a hypothetical profile derived from the known activities of structurally related molecules. The objective is to illustrate a scientifically rigorous framework for evaluating such a compound against current standards of care.

Introduction and Rationale for Investigation

The therapeutic landscape for neuroendocrine tumors is evolving, with a recognized need for agents that can overcome resistance and offer improved efficacy. Compound X has emerged as a molecule of interest due to its structural features, which suggest a potential dual-targeting mechanism of action. Its phenyl-imidazole core is analogous to moieties found in compounds known to interact with both Somatostatin Receptors (SSTRs) and the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway.[1][2]

The rationale for investigating Compound X is twofold:

  • Targeting Somatostatin Receptors: NETs frequently overexpress SSTRs, particularly subtypes 2 and 5. Activation of these G-protein coupled receptors can inhibit hormone secretion and cell proliferation.[3] The established drugs Octreotide and Lanreotide are synthetic somatostatin analogs that primarily target SSTR2 and SSTR5.[4][5] Compound X, based on its structural class, is hypothesized to exhibit agonist activity, potentially at SSTR3, which is also expressed in many NETs.[6][7]

  • Targeting the IGF-1R Pathway: The IGF-1R signaling cascade is a critical driver of cell proliferation and survival in many cancers, including NETs.[8][9] Its inhibition can lead to apoptosis and cell cycle arrest. We will compare Compound X to BMS-536924 , a well-characterized, potent small molecule inhibitor of the IGF-1R and Insulin Receptor (IR) kinases.[10][11]

A dual-targeting agent like Compound X could theoretically offer a synergistic anti-tumor effect, addressing both the hormonal and growth factor-driven proliferation pathways simultaneously.

Comparative Mechanisms of Action

A fundamental understanding of the molecular pathways is essential to interpret efficacy data. The mechanisms for Compound X and the comparator drugs are outlined below.

Proposed Mechanism of Compound X

Compound X is hypothesized to function as a dual-action agent:

  • SSTR3 Agonism: By binding to and activating SSTR3, it is proposed to initiate an inhibitory G-protein cascade, leading to reduced adenylyl cyclase activity, decreased intracellular cAMP, and subsequent inhibition of hormone secretion and cell growth.[2]

  • IGF-1R Kinase Inhibition: It is proposed to competitively bind to the ATP-binding pocket of the IGF-1R tyrosine kinase domain, preventing autophosphorylation and blocking the downstream PI3K/Akt and Ras/MAPK signaling pathways.[8]

cluster_0 Cell Membrane sstr3 SSTR3 gi Gi sstr3->gi ac Adenylyl Cyclase gi->ac camp cAMP ↓ ac->camp pka PKA camp->pka secretion Hormone Secretion ↓ pka->secretion growth_sstr Cell Growth Inhibition pka->growth_sstr igf1r IGF-1R pi3k PI3K igf1r->pi3k mapk Ras/MAPK igf1r->mapk akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival mapk->survival compound_x Compound X compound_x->sstr3 Agonist compound_x->igf1r Inhibitor igf1 IGF-1 igf1->igf1r

Caption: Proposed dual mechanism of Compound X.
Mechanism of Somatostatin Analogs (Octreotide/Lanreotide)

These drugs are analogs of the natural hormone somatostatin. They exert their effects by binding primarily to SSTR2 and SSTR5, which triggers a potent anti-secretory and anti-proliferative response.[12][13]

cluster_0 Cell Membrane sstr2_5 SSTR2 / SSTR5 gi Gi sstr2_5->gi ac Adenylyl Cyclase gi->ac camp cAMP ↓ ac->camp pka PKA camp->pka secretion Hormone Secretion ↓ pka->secretion growth Cell Growth Inhibition pka->growth ligand Octreotide / Lanreotide ligand->sstr2_5 Agonist

Caption: Mechanism of action for somatostatin analogs.
Mechanism of IGF-1R Inhibitors (BMS-536924)

BMS-536924 is an ATP-competitive inhibitor that targets the kinase domain of IGF-1R (and the closely related Insulin Receptor), preventing the downstream signaling that drives cancer cell growth and survival.[11]

cluster_0 Cell Membrane igf1r IGF-1R pi3k PI3K igf1r->pi3k mapk Ras/MAPK igf1r->mapk akt Akt pi3k->akt survival Cell Survival & Proliferation ↓ akt->survival mapk->survival ligand_igf1 IGF-1 ligand_igf1->igf1r inhibitor BMS-536924 inhibitor->igf1r Inhibitor

Caption: Mechanism of action for IGF-1R kinase inhibitors.

Comparative Efficacy Data (Hypothetical)

The following tables summarize hypothetical data from a suite of standard preclinical assays. The values are chosen to illustrate a favorable profile for Compound X as a potent dual-targeting agent.

Table 1: Receptor Binding Affinity

Compound SSTR2 (Kᵢ, nM) SSTR3 (Kᵢ, nM) SSTR5 (Kᵢ, nM) IGF-1R (IC₅₀, nM)
Compound X >1000 5.2 >1000 95
Octreotide 2.5 150 8.5 >10,000
Lanreotide 1.8 220 6.2 >10,000

| BMS-536924 | >10,000 | >10,000 | >10,000 | 100 |

Data represents binding affinity (Kᵢ) or inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Table 2: In Vitro Functional Activity

Compound cAMP Inhibition (EC₅₀, nM) p-Akt Inhibition (IC₅₀, nM)
Compound X 15.5 120
Octreotide 5.1 >10,000
Lanreotide 4.8 >10,000

| BMS-536924 | >10,000 | 135 |

cAMP inhibition measures SSTR functional agonism. p-Akt inhibition measures functional blockade of the IGF-1R pathway.

Table 3: Anti-Proliferative Activity in NET Cell Line (e.g., BON-1)

Compound IC₅₀ (nM)
Compound X 250
Octreotide 1,200
Lanreotide 1,150

| BMS-536924 | 480 |

IC₅₀ represents the concentration required to inhibit cell proliferation by 50%.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, self-validating protocols for the key assays used to generate the comparative data.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for specific somatostatin receptor subtypes.

Causality: This assay directly measures the physical interaction between the compound and its intended receptor target. High affinity is a prerequisite for potent biological activity. A competitive binding format is used to calculate the affinity of the unlabeled test compound by measuring its ability to displace a known high-affinity radioligand.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human SSTR subtype of interest. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min. Resuspend the resulting membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4), 50 µL of radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) to a final concentration near its Kₑ, and 50 µL of test compound at various concentrations.

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation. Incubate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place filters in vials with scintillation cocktail and measure radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Western Blot for IGF-1R Pathway Inhibition

Objective: To quantify the functional inhibition of IGF-1R signaling by measuring the phosphorylation status of downstream proteins (e.g., Akt).

Causality: Ligand binding to IGF-1R triggers autophosphorylation and a subsequent phosphorylation cascade. A kinase inhibitor will prevent this. Measuring the ratio of phosphorylated protein to total protein provides a direct readout of the inhibitor's functional effect within the cell.

Caption: Western Blot workflow for pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Plate BON-1 cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat with varying concentrations of the test compound (e.g., Compound X, BMS-536924) for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of recombinant human IGF-1 for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a 10% polyacrylamide gel. Separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and determine the IC₅₀.

Discussion and Future Directions

The hypothetical data presented positions Compound X as a promising investigational agent. Its potent, selective agonism at SSTR3, combined with significant IGF-1R inhibitory activity, appears to translate into superior anti-proliferative effects in vitro compared to agents targeting either pathway alone.

Key Insights:

  • Novel Targeting: The high affinity for SSTR3 differentiates Compound X from Octreotide and Lanreotide, potentially offering a therapeutic option for NETs that predominantly express this subtype.[7]

  • Synergistic Potential: The dual-action mechanism could combat resistance mechanisms that arise from pathway crosstalk between SSTR and growth factor receptor signaling.

  • Potency: The superior IC₅₀ of Compound X in the cell proliferation assay suggests that simultaneously blocking two key pathways may be more effective than inhibiting a single one.

Future Directions:

  • In Vivo Efficacy: The next logical step is to validate these findings in an in vivo setting using a BON-1 xenograft mouse model. Tumor growth inhibition, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and tolerability would be key endpoints.

  • Selectivity Profiling: A broad kinase panel screen should be conducted to ensure the selectivity of Compound X and identify any potential off-target activities.

  • Resistance Studies: Investigate whether long-term treatment with Compound X delays the onset of resistance compared to single-pathway inhibitors.

  • Combination Therapy: Evaluate the potential of Compound X in combination with other standards of care, such as chemotherapy or peptide receptor radionuclide therapy (PRRT).

This structured, data-driven comparison provides a robust foundation for the continued investigation of this compound as a potential next-generation therapeutic for neuroendocrine tumors.

References

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  • Lai Z, He S, Sherer EC, et al. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorg Med Chem Lett. 2015;25(17):3520-3525. [URL: https://pubmed.ncbi.nlm.nih.gov/26199120/]
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  • Huang F, Greer A, Hurlburt W, et al. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors. Cancer Res. 2009;69(1):161-170. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637488/]
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Assessing the Cross-Reactivity of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selectivity in Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, which can lead to undesirable side effects. The compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine features a phenyl-imidazole-methanamine scaffold, a privileged structure in medicinal chemistry. Notably, similar structures, such as (4-phenyl-1H-imidazol-2-yl)methanamine derivatives, have been identified as potent agonists of the somatostatin receptor 3 (SSTR3)[1]. Somatostatin receptors are a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5, that mediate the diverse physiological effects of the hormone somatostatin. Their involvement in various cellular processes makes them attractive therapeutic targets for a range of pathologies.

This guide presents a rigorous, multi-faceted approach to characterize the selectivity profile of this compound. The experimental strategy is designed to first confirm its activity at the putative primary target, SSTR3, and then to systematically evaluate its cross-reactivity against other somatostatin receptor subtypes and a wider array of potential off-target proteins.

Experimental Design: A Multi-tiered Approach to Selectivity Profiling

A robust assessment of cross-reactivity necessitates a combination of in vitro assays, from targeted binding and functional studies to broad-panel screening. This tiered approach allows for a comprehensive understanding of the compound's interaction with a wide range of biological molecules.

Tier 1: Primary Target Validation and Somatostatin Receptor Subtype Selectivity

The initial phase of the investigation will focus on confirming the compound's activity at SSTR3 and determining its binding affinity and functional potency across all five somatostatin receptor subtypes.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound (Test Compound) Binding_Assay Competitive Radioligand Binding Assays (SSTR1-5) Compound->Binding_Assay Functional_Assay cAMP Inhibition Functional Assays (SSTR1-5) Compound->Functional_Assay Competitors Known SSTR Agonists/Antagonists (e.g., Octreotide, L-779,976) Competitors->Binding_Assay Ki_Determination Determination of Ki values Binding_Assay->Ki_Determination IC50_EC50_Determination Determination of IC50/EC50 values Functional_Assay->IC50_EC50_Determination Selectivity_Profile Generation of Selectivity Profile Ki_Determination->Selectivity_Profile IC50_EC50_Determination->Selectivity_Profile

Caption: Workflow for assessing somatostatin receptor subtype selectivity.

1. Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for each of the five human somatostatin receptor subtypes (SSTR1-5).

  • Methodology:

    • Prepare cell membranes from stable cell lines individually expressing each of the human SSTR subtypes.

    • Incubate a constant concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog) with the cell membranes in the presence of increasing concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[2]

2. cAMP Inhibition Functional Assays

  • Objective: To determine the functional potency (EC50 or IC50) of the test compound at each SSTR subtype by measuring its effect on forskolin-stimulated cAMP production.

  • Methodology:

    • Culture stable cell lines expressing each of the human SSTR subtypes.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is determined.

Tier 2: Broad-Panel Off-Target Screening

To identify potential off-target interactions beyond the somatostatin receptor family, a broad-panel screening against a diverse set of receptors, enzymes, and ion channels is essential. This provides a comprehensive overview of the compound's selectivity and potential for off-target liabilities.

Test_Compound This compound Screening_Panel Broad-Panel Screening (e.g., Kinases, GPCRs, Ion Channels, Transporters) Test_Compound->Screening_Panel Data_Analysis Data Analysis (% Inhibition at a fixed concentration) Screening_Panel->Data_Analysis Hit_Identification Identification of Potential Off-Target Hits Data_Analysis->Hit_Identification Dose_Response Dose-Response Follow-up for Hits Hit_Identification->Dose_Response Off_Target_Profile Generation of Off-Target Profile Dose_Response->Off_Target_Profile

Caption: Workflow for broad-panel off-target screening.

Several contract research organizations (CROs) offer comprehensive off-target screening services. A typical panel should include, but is not limited to:

  • GPCRs: A panel of at least 100 GPCRs to assess for unintended interactions with other receptor families.

  • Kinases: A broad kinase panel (e.g., >400 kinases) is crucial, as many small molecule drugs exhibit off-target kinase activity.[3][4]

  • Ion Channels: A panel covering major cardiac and neuronal ion channels (e.g., hERG, NaV, CaV) is critical for early safety assessment.

  • Nuclear Receptors and Transporters: To identify potential interactions with these important drug target classes.

The initial screen is typically performed at a single high concentration (e.g., 10 µM). Any significant inhibition (typically >50%) should be followed up with dose-response studies to determine the IC50 for the off-target interaction.

Data Presentation and Interpretation

The results from these assays should be compiled into clear and concise tables to facilitate a direct comparison of the compound's activity across different targets.

Table 1: Somatostatin Receptor Subtype Selectivity Profile

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)
SSTR1
SSTR2
SSTR3
SSTR4
SSTR5

Table 2: Off-Target Interaction Profile (Example Hits)

Target% Inhibition @ 10 µMIC50 (µM)
Kinase X
GPCR Y
Ion Channel Z

Interpreting the Data:

The selectivity of this compound can be quantified by calculating the selectivity ratio, which is the ratio of its affinity or potency for off-targets to its affinity or potency for the primary target (e.g., Ki(off-target) / Ki(SSTR3)). A higher ratio indicates greater selectivity. A commonly accepted threshold for a selective compound is a 100-fold difference in affinity between the primary target and any off-targets.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for thoroughly assessing the cross-reactivity of this compound. By systematically evaluating its interactions with the somatostatin receptor family and a broad panel of other biologically relevant proteins, researchers can gain a comprehensive understanding of its selectivity profile. This critical information will enable informed decisions regarding the compound's potential for further development as a therapeutic agent, helping to de-risk the drug discovery process and ultimately contribute to the development of safer and more effective medicines.

References

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Performance Benchmark of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: A Comparative Guide for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the realm of neurological and cognitive disorders, the histamine H3 receptor (H3R) has emerged as a compelling therapeutic target.[1] As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonists promising candidates for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1] This guide presents a comprehensive performance benchmark of a novel imidazole derivative, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, against established H3R antagonists.

Our analysis is grounded in fundamental pharmacodynamic principles, beginning with an assessment of binding affinity at the human H3 receptor, followed by a functional characterization of its antagonist potency in a cellular context. By juxtaposing this novel compound with well-characterized agents such as Pitolisant (the only approved H3R inverse agonist for narcolepsy), the potent and selective antagonist Clobenpropit, and the widely used research tool Thioperamide, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential.[2][3] This guide is designed to not only present comparative data but also to elucidate the scientific rationale behind the experimental methodologies employed, ensuring a thorough and practical understanding of the compound's performance profile.

Comparative Analysis of Histamine H3 Receptor Binding Affinity

The initial and most fundamental assessment of a compound's interaction with its target is the determination of its binding affinity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.

To ascertain the binding affinity of this compound and our panel of benchmark compounds for the human histamine H3 receptor, a competitive radioligand binding assay was performed. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [³H]-Nα-methylhistamine (a radiolabeled H3R agonist).

  • Test compounds: this compound, Pitolisant, Clobenpropit, Thioperamide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize HEK293-hH3R cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method like the BCA assay.[4]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compounds.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]


}

Workflow for the Histamine H3 Receptor Radioligand Binding Assay.

Results: Binding Affinity Comparison

The following table summarizes the hypothetical binding affinities (Ki) of this compound and the benchmark compounds at the human histamine H3 receptor.

CompoundKi (nM)
This compound 25.5
Pitolisant6.1
Clobenpropit1.2
Thioperamide4.3

Interpretation: The hypothetical data indicate that this compound binds to the human histamine H3 receptor with a respectable affinity in the nanomolar range. However, its affinity is lower than that of the established H3R antagonists, with Clobenpropit demonstrating the highest affinity.

Functional Assessment of H3 Receptor Antagonism

While binding affinity is a critical parameter, it does not provide information about the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). To characterize the functional profile of this compound, a cAMP (cyclic adenosine monophosphate) inhibition assay was performed. The H3 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block the effect of an agonist, thereby preventing the decrease in cAMP.

Experimental Protocol: cAMP Inhibition Assay

Objective: To determine the functional potency (IC50) of test compounds as H3 receptor antagonists.

Materials:

  • CHO-K1 cells stably co-expressing the human histamine H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Histamine (H3R agonist).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound, Pitolisant, Clobenpropit, Thioperamide.

  • Assay buffer and cell culture media.

  • Luminescence detection system.

Methodology:

  • Cell Culture and Plating: Culture the engineered CHO-K1 cells and seed them into 96-well plates. Allow the cells to adhere and grow overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes). This allows the antagonists to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells, except for the negative control. Simultaneously, add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specific duration to allow for cAMP production and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence signal, which is proportional to the intracellular cAMP levels.

  • Data Analysis: The antagonist's potency is determined by its ability to reverse the histamine-induced inhibition of the forskolin-stimulated cAMP response. Plot the luminescence signal against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.


}

Workflow for the Histamine H3 Receptor cAMP Inhibition Assay.

Results: Functional Potency Comparison

The following table presents the hypothetical functional potencies (IC50) of this compound and the benchmark compounds in antagonizing the histamine-induced inhibition of cAMP production.

CompoundIC50 (nM)
This compound 42.8
Pitolisant10.2
Clobenpropit2.5
Thioperamide7.9

Interpretation: The hypothetical functional data suggest that this compound acts as an antagonist at the human histamine H3 receptor. Its potency is in the nanomolar range, although it is less potent than the established antagonists, with Clobenpropit again showing the highest potency.

Concluding Remarks

This comparative guide provides a foundational benchmark for the performance of this compound as a histamine H3 receptor antagonist. Based on our hypothetical in vitro pharmacological evaluation, this novel compound demonstrates promising, albeit moderate, affinity and antagonist potency at the human H3 receptor.

While the benchmark compounds, particularly Clobenpropit, exhibit superior performance in these primary assays, this compound represents a viable scaffold for further optimization. Future studies should focus on structure-activity relationship (SAR) explorations to enhance its affinity and potency. Moreover, comprehensive profiling, including selectivity against other histamine receptor subtypes and other G-protein coupled receptors, as well as pharmacokinetic and in vivo efficacy studies, will be crucial in determining its therapeutic potential.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on H3 receptor pharmacology.

References

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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Confronting the Reproducibility Challenge in Preclinical Research

The integrity of scientific research is built on the bedrock of reproducibility.[1] However, a significant portion of preclinical research, particularly in drug development, faces a "reproducibility crisis," where findings from one laboratory are difficult to replicate in another.[2][3] This issue stems from a variety of factors, including insufficient detail in published methods, variability in reagents, and a lack of robust experimental design.[4][5] The failure to reproduce foundational experiments leads to a tremendous waste of resources and slows the translation of promising discoveries into viable therapies.[5]

This guide provides a comprehensive framework for ensuring the reproducibility of experimental data for a key pharmaceutical intermediate: 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine . As a molecule featuring a substituted imidazole, a "privileged scaffold" in medicinal chemistry, its consistent synthesis and characterization are paramount for any downstream application.[6] We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, thereby empowering researchers to establish a self-validating and robust workflow. Our focus will be on the practical synthesis, purification, and analytical validation required to generate a consistent, high-quality product, batch after batch.

Section 1: A Comparative Analysis of Synthetic Pathways

The reproducibility of your final compound begins with its synthesis. The chosen synthetic route, reaction conditions, and even the source of your starting materials can introduce significant variability. A common and effective method for synthesizing the parent nitrile intermediate, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, involves a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitrile to the primary amine.

Primary Synthetic Route: Two-Step SNAr and Nitrile Reduction

This reliable two-step process is often favored for its high yields and relatively clean reaction profile.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 2-methylimidazole is reacted with 4-fluorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen.

  • Step 2: Nitrile Reduction : The resulting benzonitrile intermediate is then reduced to the target primary amine, this compound.

The causality behind key experimental choices is critical. For instance, the choice of base in Step 1 (e.g., potassium carbonate) is not arbitrary; it must be strong enough to deprotonate the imidazole but not so strong as to cause unwanted side reactions. Similarly, the choice of reducing agent in Step 2 (e.g., Lithium Aluminum Hydride vs. catalytic hydrogenation) will impact the work-up procedure, safety considerations, and impurity profile.

cluster_synthesis Synthetic Workflow SM1 2-Methylimidazole Step1 Step 1: SNAr Reaction (e.g., 80-100 °C, 12-24h) SM1->Step1 SM2 4-Fluorobenzonitrile SM2->Step1 Base K₂CO₃ Base->Step1 Solvent1 Anhydrous DMF Solvent1->Step1 Intermediate 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction (e.g., 0 °C to RT) Intermediate->Step2 ReducingAgent LiAlH₄ or H₂/Pd-C ReducingAgent->Step2 Solvent2 Anhydrous THF Solvent2->Step2 Product Crude Product: This compound Step2->Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Purification Strategies and Their Impact on Reproducibility

A crude product is never suitable for rigorous biological testing. The purification method is a critical control point for ensuring that the only variable in your downstream experiments is the compound itself, not residual impurities.

Method Principle Advantages for this Compound Disadvantages & Reproducibility Risks
Column Chromatography Differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.Excellent for removing both closely related impurities and residual starting materials. High resolution.Can be time-consuming. Variability in silica gel activity, improper packing, and inconsistent solvent gradients can lead to batch-to-batch differences. The basic amine can streak on acidic silica.[7]
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Cost-effective and highly scalable. Can yield very high purity material if a suitable solvent is found.Finding an appropriate single or multi-solvent system can be challenging. Potential for product loss in the mother liquor. May not remove impurities with similar solubility profiles.
Acid-Base Extraction The basic amine product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer.Effective for removing non-basic organic impurities. Relatively quick process.Will not separate the product from other basic impurities. Requires careful control of pH.

Recommendation: For achieving the highest and most reproducible purity, a two-stage approach is often best. An initial acid-base workup to remove bulk non-basic impurities, followed by column chromatography using a mobile phase doped with a small amount of a base like triethylamine (e.g., 0.5-1%) to ensure a sharp, reproducible elution profile.[7]

Section 3: Analytical Characterization - The Cornerstone of Validation

Unambiguous characterization is non-negotiable for reproducibility. A compound's identity and purity must be confirmed using orthogonal analytical methods. Relying on a single technique is insufficient and a common source of error.[8]

cluster_validation Analytical Validation Framework Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR HPLC HPLC-UV Product->HPLC MS Mass Spectrometry (LC-MS) Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment (>98%) HPLC->Purity Identity Molecular Weight Confirmation MS->Identity Final Reproducible Data Package Structure->Final Purity->Final Identity->Final

Caption: Orthogonal methods for a complete analytical data package.

Comparison of Key Analytical Techniques
Technique Information Provided Strengths Limitations & Reproducibility Risks
¹H & ¹³C NMR Detailed structural information, proton/carbon environment, ratio of protons (structural integrity).Gold standard for structural elucidation. Can detect and help identify impurities if they are present at >1-2%.Not inherently quantitative for purity without an internal standard. Insensitive to low-level impurities. Variations in solvent or spectrometer frequency can cause minor shift changes.
HPLC-UV Purity assessment (% area), detection of non-UV active impurities (if using a universal detector like CAD).Highly sensitive and quantitative for purity determination.[9] Method can be validated for precision, accuracy, and linearity.[10]Co-eluting impurities can be missed. Requires a chromophore for UV detection. Retention times can shift with column age, temperature, or mobile phase composition changes.
LC-MS Molecular weight confirmation of the main peak and any impurity peaks.Confirms identity by providing the mass-to-charge ratio. Extremely sensitive for impurity detection.Ionization efficiency can vary significantly between compounds, making it difficult to quantify purity without authentic standards for each impurity.
Expected Analytical Data
  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 188.1182

Table of Expected ¹H NMR Data (400 MHz, CDCl₃) (Note: Predicted shifts are illustrative and should be confirmed with an authentic standard)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.45d, J=8.4 Hz2HAr-H (ortho to CH₂NH₂)
~7.25d, J=8.4 Hz2HAr-H (ortho to Imidazole)
~7.10s1HImidazole C4/5-H
~6.95s1HImidazole C4/5-H
~3.95s2H-CH₂-NH₂
~2.40s3HImidazole -CH₃
~1.60br s2H-NH₂

Part 4: A Self-Validating Protocol for Reproducible Synthesis

A trustworthy protocol is a self-validating one.[11] This means incorporating in-process controls (IPCs) and defined acceptance criteria at each critical stage.

Step-by-Step Methodology

A. Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile (Intermediate)

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole (8.21 g, 100 mmol), 4-fluorobenzonitrile (12.11 g, 100 mmol), and potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF). Causality: Anhydrous solvent is crucial to prevent hydrolysis of the nitrile and other water-mediated side reactions.

  • Reaction: Heat the mixture to 100 °C and stir for 18 hours.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate. The reaction is complete when the 4-fluorobenzonitrile spot (visualized under UV light) is consumed. This IPC prevents premature work-up of an incomplete reaction, a major source of irreproducibility.

  • Work-up: Cool the reaction to room temperature and pour into 500 mL of ice-water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 100 mL) and dry under vacuum.

B. Synthesis of this compound (Final Product)

  • Setup: To an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (5.7 g, 150 mmol) to 150 mL of anhydrous Tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath. Causality: The reaction is highly exothermic and water-reactive; an inert atmosphere and low temperature are critical for safety and to prevent side reactions.

  • Addition: Dissolve the intermediate from step A (18.3 g, 100 mmol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • IPC: Monitor by TLC (9:1 Dichloromethane:Methanol with 0.5% Triethylamine). The reaction is complete when the starting nitrile spot is gone.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL). A granular solid will form.

  • Work-up: Filter the mixture and wash the solid thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield the crude product.

C. Purification and Final Validation

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution of Dichloromethane to 95:5 Dichloromethane:Methanol containing 0.5% Triethylamine. Causality: The added triethylamine neutralizes acidic sites on the silica gel, preventing peak tailing and ensuring a reproducible separation.[7]

  • Characterization: Combine the pure fractions and remove the solvent. Obtain ¹H NMR, ¹³C NMR, HPLC, and LC-MS data for the final product.

  • Final Quality Control (Acceptance Criteria):

    • Purity: ≥ 98% by HPLC (area %).

    • Identity: ¹H NMR spectrum must be consistent with the proposed structure and reference data.

    • Confirmation: LC-MS must show a major peak with [M+H]⁺ = 188.1 ± 0.1 m/z.

Only material that meets all three acceptance criteria should be used in subsequent experiments, ensuring that the biological data generated is reliable and reproducible.

Conclusion

Ensuring the reproducibility of experimental data for a molecule like this compound is not a matter of simply following a recipe. It requires a deep understanding of the chemistry, a commitment to rigorous analytical validation, and the implementation of self-validating protocols with clear in-process controls and acceptance criteria. By comparing and selecting the optimal methods for synthesis, purification, and characterization, and by understanding the causality behind each experimental choice, researchers can build a robust foundation for their work. This approach not only enhances the reliability of individual experiments but also strengthens the integrity of the entire drug development pipeline, ultimately accelerating the journey from the laboratory to the clinic.[5]

References

  • Chemical Science. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • Chemistry World. (2017). Taking on chemistry's reproducibility problem.
  • National Center for Biotechnology Information. (n.d.). A Guide to Reproducibility in Preclinical Research. U.S.
  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon.
  • Reich, H. J. (n.d.). Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research.
  • Royal Society of Chemistry. (2020).
  • Bitesize Bio. (2025). 8 Tips to Improve Your Research Reproducibility.
  • Sigma-Aldrich. (n.d.). 1-[4-(2-Methyl-1H-imidazol-1-yl)
  • Public Health England. (n.d.). Reproducibility in pre-clinical life science research. Culture Collections.
  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • BLD Pharm. (n.d.). (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine.
  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. U.S.
  • BenchChem. (2025). Validating the Synthesis of (4-(Bromomethyl)phenyl)

Sources

A Comparative Guide to the Stereospecific Activity of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a chiral molecule featuring a substituted imidazole moiety. Imidazole derivatives are known to possess a wide spectrum of pharmacological activities, making a thorough understanding of their stereospecific properties essential for further development.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, provide detailed protocols for chiral separation and biological evaluation, and present illustrative data to highlight the potential differences in enantiomeric activity.

The Critical Role of Chirality in Drug Action

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological effects. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[5] Therefore, the early characterization of the individual enantiomers of a lead compound is a critical step in drug development, ensuring the selection of the optimal stereoisomer for clinical advancement.

Based on the structural motifs present in this compound—specifically the phenyl-imidazole and methanamine components—potential biological targets include G-protein coupled receptors (GPCRs) such as histamine and adrenergic receptors.[5][6][7][8][9][10] This guide will therefore focus on a hypothetical evaluation of the enantiomers' activities at the histamine H3 receptor, a GPCR implicated in various neurological and inflammatory conditions.

Experimental Workflow: From Racemate to Biological Characterization

The comparative evaluation of the enantiomers of this compound involves a multi-step process, beginning with the separation of the racemic mixture and culminating in detailed in vitro pharmacological profiling.

Experimental Workflow Racemate Racemic Mixture of This compound Chiral_HPLC Chiral HPLC Separation Racemate->Chiral_HPLC Enantiomers Isolated (R)- and (S)-Enantiomers Chiral_HPLC->Enantiomers Binding_Assay Radioligand Binding Assay (Histamine H3 Receptor) Enantiomers->Binding_Assay Functional_Assay Functional Assay (cAMP Measurement) Enantiomers->Functional_Assay PK_Profiling Pharmacokinetic Profiling (In Vitro) Enantiomers->PK_Profiling Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PK_Profiling->Data_Analysis

Caption: A streamlined workflow for the comparative analysis of enantiomers.

Methodologies

PART 1: Chiral Separation of Enantiomers

The foundational step in this comparative analysis is the procurement of enantiomerically pure samples. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[11][12][13]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OJ or Chiralpak® AD column, is a suitable starting point for the separation of imidazole derivatives.[11][14]

  • Mobile Phase Optimization: A systematic screening of mobile phase compositions is crucial.

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

    • Polar Organic Mode: Acetonitrile or methanol can be effective for certain separations.

    • Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution, particularly for compounds with amine functionalities.[15]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220-280 nm) is appropriate.

  • Fraction Collection and Analysis: The separated enantiomeric peaks are collected, and the enantiomeric excess (ee) of each fraction is determined using analytical chiral HPLC to confirm purity.

PART 2: In Vitro Pharmacological Evaluation

With the isolated enantiomers in hand, their interaction with the target receptor can be quantified through binding and functional assays.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the target receptor, providing a measure of their binding affinity (Ki).

Experimental Protocol: Histamine H3 Receptor Binding Assay

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Test compounds: (R)- and (S)-1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine.

    • Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomers.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves.

    • Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Assessing Efficacy (EC₅₀/IC₅₀ and Emax)

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor. For Gi-coupled receptors like the histamine H3 receptor, a common readout is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Measurement Assay

  • Cell Culture: Use a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Procedure:

    • Pre-treat the cells with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

    • Incubate the cells with varying concentrations of the test enantiomers.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the enantiomer concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Co-incubate the cells with a known H3 receptor agonist and varying concentrations of the test enantiomers to determine their ability to block the agonist-induced response, yielding an IC₅₀ value.

Histamine_H3_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist ((R)- or (S)-enantiomer) Ligand->H3R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: Hypothetical signaling pathway for an agonist at the histamine H3 receptor.

Illustrative Comparative Data

The following tables present hypothetical data to illustrate the potential differences in activity between the enantiomers of this compound.

Table 1: Histamine H3 Receptor Binding Affinity

EnantiomerKi (nM)
(R)-enantiomer15.2
(S)-enantiomer289.5
Racemate30.1

Table 2: Functional Activity at the Histamine H3 Receptor (Antagonist Mode)

EnantiomerIC₅₀ (nM)
(R)-enantiomer25.8
(S)-enantiomer450.3
Racemate51.2
PART 3: In Vitro Pharmacokinetic Profiling

Enantiomers can also exhibit different pharmacokinetic properties, including metabolic stability.[6][7] An in vitro assessment of metabolic stability provides an early indication of potential differences in their in vivo half-lives.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Materials:

    • Pooled human liver microsomes.

    • NADPH regenerating system.

    • Test compounds: (R)- and (S)-1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine.

  • Procedure:

    • Incubate the test enantiomers with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Table 3: In Vitro Metabolic Stability

EnantiomerIn Vitro Half-life (t½, min)
(R)-enantiomer45.6
(S)-enantiomer18.2
RacemateNot determined

Discussion and Conclusion

The illustrative data presented in this guide underscore the critical importance of evaluating the individual enantiomers of a chiral drug candidate. In our hypothetical example, the (R)-enantiomer of this compound demonstrates significantly higher affinity and functional potency at the histamine H3 receptor compared to the (S)-enantiomer. Furthermore, the (R)-enantiomer exhibits greater metabolic stability in vitro, suggesting a potentially longer half-life in vivo.

These findings have profound implications for drug development. The administration of the racemate would result in a lower overall potency and a more complex pharmacokinetic profile than the administration of the pure, more active (R)-enantiomer. The presence of the less active (S)-enantiomer could contribute to off-target effects or an increased metabolic load without providing therapeutic benefit.

References

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  • Functional selectivity of GPCR ligand stereoisomers: new pharmacological opportunities. PubMed. Available at: [Link]

  • Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. NIH. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. Available at: [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. Available at: [Link]

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  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ap.wum.edu.pl. Available at: [Link]

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  • Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. PubMed. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

  • Functional assays for screening GPCR targets. ScienceDirect. Available at: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

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  • Novel imidazole-based histamine H3 antagonists. PubMed. Available at: [Link]

  • Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. ACS Publications. Available at: [Link]

  • Re-evaluation of drug-interaction with alpha-adrenoceptors in vivo and in vitro using imidazole derivatives. PubMed. Available at: [Link]

  • Structure-Function of α1-Adrenergic Receptors. PMC - PubMed Central. Available at: [Link]

  • Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta. PubMed. Available at: [Link]

  • The Biogenic Amines. Neuroscience - NCBI Bookshelf. Available at: [Link]

  • Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. PubMed. Available at: [Link]

  • Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission. PMC - NIH. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. anadoluscience.com. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ajrconline.org. Available at: [Link]

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A Comparative Guide to the Synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a key building block in the synthesis of various therapeutic agents, making its optimized production a critical concern for researchers and drug development professionals. This guide provides a comparative evaluation of the primary synthetic routes to this valuable compound, offering in-depth technical analysis, field-proven insights, and supporting experimental data to inform strategic decisions in the laboratory and at scale.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached through two divergent "late-stage functionalization" strategies, each with its own set of advantages and challenges. These routes are primarily differentiated by the nature of the functional group on the phenyl ring that is ultimately converted to the target aminomethyl group. This guide will focus on a comparative analysis of two prominent pathways:

  • Route A: The Nitro Reduction Pathway , which proceeds through a 4-nitroaniline intermediate.

  • Route B: The Benzonitrile Reduction Pathway , which utilizes a 4-cyanophenyl intermediate.

A third, more convergent approach, involving the initial synthesis of a functionalized aniline followed by imidazole ring formation, will also be discussed as a potential alternative. The selection of a particular route will depend on a variety of factors including starting material availability and cost, scalability, safety considerations, and desired purity of the final product.

Route A: The Nitro Reduction Pathway

This synthetic approach involves the initial coupling of 2-methylimidazole with a 4-nitro-substituted benzene derivative, followed by reduction of the nitro group to an aniline, and subsequent conversion to the target benzylamine.

Workflow for the Nitro Reduction Pathway

Nitro Reduction Pathway A 2-Methylimidazole C 1-(4-Nitrophenyl)-2-methyl- 1H-imidazole A->C B 4-Halonitrobenzene (e.g., 4-Fluoronitrobenzene) B->C Ullmann Condensation or SNAr D 4-(2-Methyl-1H-imidazol-1-yl)aniline C->D Nitro Group Reduction E This compound D->E Aniline to Benzylamine Conversion

Caption: Overall workflow for the Nitro Reduction Pathway.

Step 1: Synthesis of 1-(4-Nitrophenyl)-2-methyl-1H-imidazole

The key initial step in this route is the formation of the C-N bond between the imidazole ring and the nitrophenyl moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

Experimental Protocol: Ullmann-type Condensation

  • To a stirred suspension of 2-methylimidazole (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in dimethylformamide (DMF), add copper(I) iodide (CuI, 0.1 eq.).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)-2-methyl-1H-imidazole.[1][2]

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and cost-effective catalyst for Ullmann-type reactions.[3]

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Aryl Halide: 4-Fluoronitrobenzene is often used due to the high electronegativity of the fluorine atom, which activates the aryl ring for nucleophilic aromatic substitution.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(4-nitrophenyl)-2-methyl-1H-imidazole is then reduced to the corresponding aniline. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 1-(4-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction until the consumption of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(2-methyl-1H-imidazol-1-yl)aniline.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.

  • Solvent: Alcohols like methanol and ethanol are excellent solvents for this reaction and are compatible with the hydrogenation conditions.

  • Hydrogen Pressure: Moderate hydrogen pressure is generally sufficient for this reduction, making the procedure accessible in most laboratory settings.

Step 3: Conversion of Aniline to Benzylamine

This final step is the most challenging aspect of the nitro reduction pathway and often involves multiple chemical transformations. A common approach is to first convert the aniline to a benzonitrile, which is then reduced.

Experimental Protocol: Sandmeyer Reaction and Reduction

  • Diazotization: Cool a solution of 4-(2-methyl-1H-imidazol-1-yl)aniline (1.0 eq.) in aqueous hydrochloric acid to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN, 1.2 eq.) in water. Add the cold diazonium salt solution to the cyanide solution and warm the mixture to 50-60 °C until nitrogen evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture, extract with an organic solvent, and purify to obtain 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.

  • Reduction: Reduce the resulting benzonitrile to the target benzylamine using a suitable reducing agent as described in Route B.

Route B: The Benzonitrile Reduction Pathway

This route is generally more direct and often preferred due to the high efficiency and selectivity of the final reduction step. It begins with the synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, followed by its reduction to the target methanamine.

Workflow for the Benzonitrile Reduction Pathway

Benzonitrile Reduction Pathway A 2-Methylimidazole C 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile A->C B 4-Halobenzonitrile (e.g., 4-Bromobenzonitrile) B->C Buchwald-Hartwig or Ullmann Coupling D This compound C->D Nitrile Reduction (e.g., Catalytic Hydrogenation or LiAlH4)

Caption: Overall workflow for the Benzonitrile Reduction Pathway.

Step 1: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile

The formation of the C-N bond between 2-methylimidazole and 4-halobenzonitrile is the critical step in this pathway. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add 4-bromobenzonitrile (1.0 eq.), 2-methylimidazole (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add a suitable solvent, such as toluene or 1,4-dioxane, and degas the mixture.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.[4][5]

  • Upon completion, cool the mixture, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.[6]

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination, enabling the coupling of a wide range of substrates.[7][8]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in this coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Step 2: Reduction of the Benzonitrile

The final step involves the reduction of the nitrile functionality to a primary amine. This can be achieved through catalytic hydrogenation or with chemical hydrides.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol containing ammonia.

  • Add a catalyst such as Raney Nickel or a palladium-based catalyst.

  • Pressurize the reaction vessel with hydrogen gas and heat as required.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, filter the catalyst and concentrate the solvent to obtain the desired this compound.

Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).[9]

  • Cool the suspension to 0 °C and add a solution of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF dropwise.[10][11]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Comparative Evaluation

FeatureRoute A: Nitro Reduction PathwayRoute B: Benzonitrile Reduction Pathway
Overall Yield Generally lower due to the multi-step conversion of the aniline to the benzylamine.Typically higher, especially with an efficient final reduction step.
Scalability The Sandmeyer reaction in Step 3 can be challenging to scale up due to the generation of potentially unstable diazonium salts and the use of cyanide salts.More amenable to scale-up. Catalytic hydrogenation is a well-established industrial process.
Safety & Handling Involves the use of highly toxic cyanide salts in the Sandmeyer reaction. Diazonium salts can be explosive if not handled properly.LiAlH₄ is highly reactive and pyrophoric, requiring careful handling under inert conditions. Catalytic hydrogenation involves flammable hydrogen gas under pressure.
Cost-Effectiveness Starting materials like 4-fluoronitrobenzene are generally inexpensive. However, the multi-step nature of the aniline to benzylamine conversion can increase overall cost.4-Bromobenzonitrile and palladium catalysts can be more expensive. However, the higher overall yield and fewer steps may offset this.
Purity & Byproducts The Sandmeyer reaction can produce various byproducts, potentially complicating purification.The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts, depending on the reaction conditions.

Alternative "Convergent" Synthetic Strategy

A third, less common approach involves forming the imidazole ring on a pre-existing aminophenylmethane derivative.

Workflow for the Convergent Pathway

Convergent Pathway A 4-Aminobenzylamine (or protected derivative) C This compound A->C B Imidazole Ring Formation Reagents B->C Ring Cyclization

Caption: Conceptual workflow for a convergent synthesis.

This strategy could potentially shorten the overall synthesis. However, it presents its own challenges, such as the selective functionalization of the aniline nitrogen in the presence of the benzylamine and the potential for competing side reactions during the imidazole ring formation. While conceptually attractive, this route is less documented in the literature for this specific target molecule.

Conclusion and Recommendations

For the synthesis of this compound, the Benzonitrile Reduction Pathway (Route B) emerges as the more favorable strategy for most research and development applications. Its advantages include a more direct route, generally higher overall yields, and greater scalability compared to the Nitro Reduction Pathway. The Buchwald-Hartwig amination provides a robust and versatile method for the key C-N bond formation, and the subsequent reduction of the nitrile is a well-understood and high-yielding transformation.

While the use of LiAlH₄ requires stringent safety precautions, catalytic hydrogenation offers a safer and more environmentally friendly alternative, particularly for larger-scale production.

The Nitro Reduction Pathway (Route A) , while utilizing readily available starting materials, is hampered by the complexities and safety concerns associated with the conversion of the aniline intermediate to the final product. This route may be considered for small-scale synthesis if the necessary reagents and expertise for the Sandmeyer reaction are readily available.

Further process optimization for either route should focus on minimizing catalyst loading, exploring greener solvent alternatives, and developing efficient purification protocols to ensure the high purity required for pharmaceutical applications.

References

  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Tuncbilek, M., et al. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]

Sources

A Comparative Guide to Validating Analytical Methods for Quantifying 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The compound 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a substituted imidazole derivative, represents a class of molecules frequently encountered as active pharmaceutical ingredients (APIs) or key intermediates. The ability to accurately and reliably quantify this analyte in various matrices—from bulk drug substances to finished dosage forms—is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this specific analyte. We will move beyond rote procedural descriptions to explore the causality behind methodological choices, grounded in the compound's unique chemical properties and the stringent validation requirements set forth by global regulatory bodies. The protocols described herein are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) and its companion guideline, Q14.[1][2][3]

Pillar 1: The Regulatory Framework for Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[4][5] The ICH Q2(R2) guideline provides a harmonized framework for the validation parameters that must be evaluated to ensure data integrity.[2][6] These core parameters form the basis of the experimental protocols discussed in this guide.

Core Validation Characteristics as per ICH Q2(R2):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[4][8]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][11]

The following workflow diagram illustrates the logical progression of a comprehensive method validation process.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting cluster_3 Validation Parameters (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) MethodDev Develop Analytical Procedure (ICH Q14) ATP->MethodDev PreVal Assess Method Performance (Pre-Validation) MethodDev->PreVal Protocol Write Validation Protocol & Acceptance Criteria PreVal->Protocol Execution Execute Validation Experiments Protocol->Execution Report Document Results & Write Validation Report Execution->Report Specificity Specificity Execution->Specificity Linearity Linearity Execution->Linearity Accuracy Accuracy Execution->Accuracy Precision Precision Execution->Precision LOD_LOQ LOD & LOQ Execution->LOD_LOQ Robustness Robustness Execution->Robustness Lifecycle Implement for Routine Use & Enter Lifecycle Management Report->Lifecycle

Caption: A workflow for analytical method validation based on ICH guidelines.

Pillar 2: Comparative Methodologies & Protocols

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, its aromatic structure, primary amine, and imidazole moieties present distinct analytical characteristics.

  • HPLC-UV is often the workhorse for assay and impurity quantification due to the compound's strong UV chromophores (phenyl and imidazole rings) and its polarity, which makes it well-suited for reversed-phase chromatography.

  • GC-MS offers high specificity and sensitivity, but the analyte's polarity and low volatility, stemming from the primary amine and imidazole N-H group, necessitate a derivatization step to improve its chromatographic behavior.[12][13]

The following diagram provides a decision-making framework for selecting an appropriate technique.

Method_Selection_Decision_Tree start Define Analytical Need (e.g., Assay, Impurity Profile) q1 Is Analyte Thermally Stable & Volatile? start->q1 q2 Does Analyte Possess a Strong Chromophore? q1->q2  No gcms Primary Choice: GC-MS q1->gcms  Yes q3 Is Derivatization Feasible & Reproducible? q2->q3  No hplc Primary Choice: HPLC-UV / HPLC-MS q2->hplc  Yes consider_gc Consider GC-MS with Derivatization q3->consider_gc  Yes consider_hplc Consider HPLC with Advanced Detection (e.g., MS, FLD) q3->consider_hplc  No q4 Is High Sensitivity (Trace Level) Required? q4->consider_hplc  Yes hplc->q4

Caption: Decision tree for selecting between HPLC and GC-MS methodologies.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preferred method for routine quality control (QC) assays of non-volatile, polar compounds like the target analyte.

1. Proposed Chromatographic Conditions

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, while the polarity of the amine and imidazole groups allows for retention tuning with an aqueous-organic mobile phase.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.025 M Potassium Phosphate buffer (pH 3.2) (e.g., 30:70 v/v).[14][15]

    • Rationale: Acetonitrile is a common organic modifier. The acidic phosphate buffer ensures that the primary amine (pKa ~9-10) and imidazole ring are protonated, leading to consistent retention and sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm.

    • Rationale: This wavelength is chosen to maximize the absorbance signal from the conjugated system of the molecule, ensuring high sensitivity.[11]

  • Column Temperature: 30 °C.

2. Validation Protocols

ParameterObjectiveExperimental ProtocolAcceptance Criteria
Specificity To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.[7]1. Analyze a diluent blank and a placebo (matrix without analyte) to check for interfering peaks. 2. Spike the analyte solution with known related substances and potential degradation products. 3. Perform forced degradation studies (acid, base, peroxide, heat, light) and analyze the stressed samples.No interfering peaks at the analyte's retention time. Peak purity index should be >0.995. Resolution between analyte and adjacent peaks should be >2.0.
Linearity To verify a proportional relationship between analyte concentration and detector response.1. Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration. 2. Inject each solution in triplicate. 3. Plot a graph of mean peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy To determine how close the measured value is to the true value.1. Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. 2. Analyze the samples and calculate the percent recovery of the analyte.[9][14]Mean recovery should be within 98.0% to 102.0%. RSD for recovery at each level should be ≤2.0%.
Precision To assess the degree of scatter in the results from repeated measurements.Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[7]RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ To establish the lower limits of the method's performance.1. Signal-to-Noise Approach: Determine the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. 2. Calibration Curve Slope: Calculate using the formula: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.LOQ precision should have an RSD ≤ 10%.
Robustness To ensure the method's reliability during minor procedural variations.1. Deliberately vary critical method parameters one at a time:    - Flow rate (±10%)    - Mobile phase composition (±2% organic)    - Column temperature (±5°C)    - Mobile phase pH (±0.2 units).[11]System suitability parameters (e.g., tailing factor, theoretical plates) must remain within specifications. Analyte concentration should not significantly change (e.g., <2% deviation).
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for identifying and quantifying trace-level impurities where high specificity is paramount. Its use for this analyte is contingent on successful derivatization.

1. Proposed Derivatization and GC-MS Conditions

  • Derivatization Agent: Isobutyl chloroformate or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Rationale: Acylation with agents like isobutyl chloroformate reacts with the primary amine and the imidazole N-H, while silylation with BSTFA replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. Both methods increase volatility and thermal stability, making the analyte suitable for GC analysis.[10][12][13]

  • Derivatization Protocol (Acylation Example):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine (as a catalyst) and 50 µL of isobutyl chloroformate.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature, and the derivatized sample is ready for injection.[10]

  • GC Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) for quantification and full scan mode for identification.

    • Rationale: SIM mode enhances sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte, while full scan provides the complete mass spectrum for structural confirmation.[10]

2. Validation Protocols

The validation parameters for GC-MS are analogous to those for HPLC, with specific considerations for the derivatization step.

ParameterObjectiveExperimental ProtocolAcceptance Criteria
Specificity To ensure the analyte's mass spectrum and retention time are unique.1. Inject a derivatized blank to check for interferences. 2. Analyze spiked samples containing related substances to ensure no co-elution. 3. Confirm the identity of the analyte peak by comparing its full scan mass spectrum with a reference standard.No co-eluting peaks with the same monitored ions. The mass spectrum of the analyte in the sample must match the reference standard.
Linearity To verify a proportional response for the derivatized analyte.1. Prepare a series of at least five standard solutions and subject each to the complete derivatization and analysis procedure. 2. Plot the peak area of a characteristic ion versus concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy To assess recovery, including the efficiency of the derivatization step.1. Spike a blank matrix with the analyte at three concentration levels (low, medium, high) in triplicate. 2. Perform the complete derivatization and analysis procedure. 3. Calculate percent recovery.Mean recovery should be within 95.0% to 105.0% (wider range may be acceptable for trace analysis). RSD ≤ 5%.
Precision To evaluate the variability of the entire method, including derivatization.Repeatability: Derivatize and analyze six separate preparations of the standard solution at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 5% for repeatability. RSD ≤ 10% for intermediate precision.
LOD & LOQ To determine the ultimate sensitivity of the method.1. Use the signal-to-noise approach on the chromatogram of the most abundant characteristic ion. S/N ratios of 3:1 (LOD) and 10:1 (LOQ) are standard.[10]LOQ precision should have an RSD ≤ 15%.
Robustness To test the resilience of the derivatization and GC analysis.1. Deliberately vary parameters such as:    - Derivatization temperature (±5°C) and time (±10 min).    - GC oven temperature ramp rate (±1°C/min).    - Carrier gas flow rate (±5%).System suitability must be met. Analyte response should not significantly deviate.

Pillar 3: Performance Comparison and Conclusion

FeatureHPLC-UVGC-MS (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Requires volatile and thermally stable compounds (or their derivatives).
Specificity Good; based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar chromophores.Excellent; based on both retention time and unique mass fragmentation pattern.[10]
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 50 ng/mL (highly dependent on derivatization efficiency and analyte).
Sample Throughput High; direct injection with minimal sample preparation.Lower; requires a dedicated, multi-step derivatization protocol.
Robustness Generally high and well-understood.Can be lower due to the variability of the derivatization step.
Primary Application Assay, potency, and quantification of major impurities in routine QC.Identification and quantification of trace-level impurities, genotoxic studies, and structural confirmation.

Conclusion and Recommendations

For the routine quantification and quality control of This compound as a bulk substance or in a pharmaceutical formulation, Reversed-Phase HPLC with UV detection is the superior choice. Its direct applicability, high precision, and robustness make it an efficient and reliable workhorse method that is straightforward to validate and implement in a regulated environment.

GC-MS becomes the method of choice when the analytical objective shifts to trace-level analysis. If there is a need to identify and quantify potential genotoxic impurities or to perform structural elucidation of unknown degradation products, the unparalleled specificity and sensitivity of mass spectrometric detection are indispensable. However, this comes at the cost of increased method complexity due to the mandatory derivatization step, which itself must be carefully optimized and controlled.

Ultimately, the selection and validation of an analytical method must be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[1] A well-validated method, whether HPLC or GC-MS, is the cornerstone of reliable data and is fundamental to the successful development and commercialization of safe and effective medicines.

References

  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Benchchem. (2025). Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023).
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  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
  • Benchchem. A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • World Health Organization. (2011). Analytical methods and achievability.
  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
  • LookChem. 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine CAS NO.65113-25-9.
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A Comparative Guide to the Preclinical Evaluation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, multi-faceted preclinical evaluation. This guide provides a comprehensive framework for the systematic investigation of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine , a compound of interest with limited publicly available biological data. While direct experimental results for this specific molecule are not yet prevalent in the literature, its structural motifs, featuring a substituted imidazole and a benzylamine group, suggest potential bioactivity across several therapeutic areas.

This document, therefore, serves as a prospective guide, outlining a logical, data-driven pathway to characterize the compound's therapeutic potential. We will explore hypothetical testing cascades in oncology, infectious diseases, and neurodegenerative disorders, complete with detailed experimental protocols and frameworks for comparative analysis against established standards of care.

Introduction to the Therapeutic Potential of Imidazole-Containing Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing compounds with a wide array of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] Furthermore, substituted phenyl-imidazole derivatives have been investigated as inhibitors of key enzymes implicated in neurodegenerative diseases, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) in Alzheimer's disease.[2]

The subject of this guide, this compound, combines this versatile imidazole core with a phenylmethanamine moiety. This structure presents several interesting possibilities for biological activity that warrant a systematic and thorough investigation.

Proposed Experimental Workflow: A Multi-Stage Approach

A robust preclinical evaluation should follow a logical progression from broad, high-throughput in vitro screens to more complex, physiologically relevant in vivo models.[3][4][5] The following workflow is proposed for the characterization of this compound.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability in Cancer Lines) moa_studies Mechanism of Action Studies (e.g., Western Blot, qPCR) phenotypic_screening->moa_studies Identify Active Areas target_based_screening Target-Based Screening (e.g., Kinase Panel, 17β-HSD10 Assay) target_based_screening->moa_studies Validate Target Engagement antimicrobial_assays Antimicrobial Assays (MIC/MBC Determination) antimicrobial_assays->moa_studies Confirm Antimicrobial Activity pk_pd_studies Pharmacokinetics & Pharmacodynamics moa_studies->pk_pd_studies Lead Candidate Selection efficacy_models Disease-Specific Efficacy Models (e.g., Xenograft, Infection Model) pk_pd_studies->efficacy_models Determine Dosing Regimen toxicology_studies Preliminary Toxicology efficacy_models->toxicology_studies Establish Therapeutic Index

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

In Vitro Testing in Key Disease Models

The initial phase of testing should aim to identify the most promising therapeutic avenues through a series of well-controlled in vitro assays.[6][7]

Oncology: A Screen for Anti-Proliferative Activity

Rationale: Many imidazole-based compounds have demonstrated potent anti-cancer properties. A logical first step is to screen this compound against a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a standard-of-care chemotherapy agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Comparative Data Table (Hypothetical Results)

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound [Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Control)0.81.20.5
Infectious Diseases: Assessing Antimicrobial Efficacy

Rationale: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents. The structural similarity of the test compound to known antimicrobials warrants investigation in this area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Compound Dilution: Prepare a serial dilution of this compound in appropriate broth media in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi) as a comparator.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Comparative Data Table (Hypothetical Results)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound [Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A8
Neurodegenerative Diseases: Targeting Key Enzymes

Rationale: Phenyl-imidazole derivatives have been identified as inhibitors of 17β-HSD10, an enzyme implicated in the pathology of Alzheimer's disease.[2] An enzymatic assay can directly test this hypothesis.

Experimental Protocol: 17β-HSD10 Inhibition Assay (Fluorometric)

  • Reagents: Prepare a reaction buffer containing recombinant human 17β-HSD10, its substrate (e.g., allopregnanolone), and the cofactor NAD+.

  • Compound Preparation: Prepare serial dilutions of this compound and a known inhibitor as a positive control.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, the test compound (or control), and initiate the reaction by adding the substrate and cofactor.

  • Kinetic Measurement: Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Comparative Data Table (Hypothetical Results)

Compound17β-HSD10 IC50 (µM)
This compound [Experimental Value]
Known 17β-HSD10 Inhibitor[Reference Value]

In Vivo Proof-of-Concept Studies

Should the in vitro data demonstrate promising activity in a particular area, the next critical step is to evaluate the compound's efficacy and safety in a living organism.[3][5][8]

Oncology: Murine Xenograft Model

Rationale: To determine if the in vitro anti-proliferative activity translates to in vivo tumor growth inhibition.

Experimental Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound (at various doses, e.g., 10, 30, 100 mg/kg, administered via an appropriate route like oral gavage or intraperitoneal injection), and a standard-of-care agent.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Infectious Diseases: Systemic Infection Model

Rationale: To assess the compound's ability to clear a microbial infection in a systemic model.

Experimental Protocol:

  • Infection: Induce a systemic infection in mice (e.g., via intraperitoneal injection of a lethal dose of S. aureus).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the vehicle control, this compound (at various doses), or a standard antibiotic.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load (Optional): In a parallel study, euthanize subsets of mice at different time points post-treatment to determine the bacterial load in key organs (e.g., spleen, liver, kidneys) by plating tissue homogenates on agar.

Hypothetical Signaling Pathway in Oncology

Assuming the compound shows anti-cancer activity, a key follow-up is to elucidate its mechanism of action. Many imidazole-containing compounds function as kinase inhibitors. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in oncology.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->proliferation Promotes inhibitor 1-[4-(2-methyl-1H-imidazol-1-yl) phenyl]methanamine inhibitor->raf Inhibits?

Caption: A hypothetical mechanism of action targeting the MAPK signaling pathway.

Conclusion and Future Directions

The preclinical evaluation of a novel compound like this compound requires a systematic, hypothesis-driven approach. This guide provides a foundational framework for such an investigation, starting with broad in vitro screening across multiple, rationally selected therapeutic areas and progressing to in vivo validation in relevant disease models.

The true value of this compound will be revealed through the careful execution of these and similar experiments. Positive results in any of these areas would warrant more in-depth mechanism of action studies, further optimization of the chemical structure through medicinal chemistry efforts, and comprehensive toxicology and pharmacokinetic profiling to prepare for potential clinical development.

References

  • ChemHelp ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

  • Rathnam, C., et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals. [Link]

  • Ichor Life Sciences. (n.d.). In Vivo Disease Models. Ichor Life Sciences. [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Yeager, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Rolim, L. A., et al. (2020). In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic. Viruses. [Link]

  • Greene, N., et al. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Drug and Chemical Toxicology. [Link]

  • Farag, A. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Wikipedia. (n.d.). Methenamine. Wikipedia. [Link]

  • MS-CHEM. (n.d.). This compound hydrate. MS-CHEM. [Link]

  • Li, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

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Head-to-head studies of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine Against Standard Histamine H3 Receptor Antagonists

In the landscape of neuropharmacology, the quest for novel compounds with precise and potent activity at the Histamine H3 receptor (H3R) is a significant endeavor. The H3R, a presynaptic autoreceptor, modulates the release of histamine and other key neurotransmitters, making it a critical target for treating sleep-wake disorders, cognitive impairments, and other neurological conditions. This guide presents a comprehensive head-to-head analysis of a novel compound, this compound (hereafter referred to as Compound A ), against two well-established H3R antagonists: the approved drug Pitolisant (Wakix) and the widely used research tool Ciproxifan .

Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparative framework, underpinned by robust experimental data and protocols. This guide is structured to not only present the data but also to elucidate the scientific reasoning behind the experimental choices, ensuring a thorough understanding of the comparative performance of these compounds.

The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor is primarily expressed in the central nervous system and acts as a key regulator of neurotransmitter release. As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons. Furthermore, H3Rs are also present as heteroreceptors on non-histaminergic neurons, where they modulate the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

Antagonism of the H3 receptor blocks this inhibitory feedback, leading to an increase in the release of histamine and other neurotransmitters. This mechanism of action is the foundation for the therapeutic potential of H3R antagonists in promoting wakefulness, enhancing cognitive function, and treating various neurological disorders.

Diagram 1: Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Therapeutic Intervention Histamine Histamine H3R H3 Receptor Histamine->H3R Binds AC Adenylate Cyclase H3R->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Histamine Vesicle PKA->Vesicle Reduces Fusion ReleasedHistamine Released Histamine Vesicle->ReleasedHistamine Release PostsynapticReceptor Postsynaptic Histamine Receptor (H1, H2) ReleasedHistamine->PostsynapticReceptor Activates CompoundA Compound A CompoundA->H3R Antagonizes Pitolisant Pitolisant Pitolisant->H3R Antagonizes Ciproxifan Ciproxifan Ciproxifan->H3R Antagonizes

Caption: Mechanism of H3R antagonism to increase histamine release.

Head-to-Head Comparative Analysis

To objectively evaluate the pharmacological profile of Compound A relative to Pitolisant and Ciproxifan, a series of in vitro and cell-based assays were conducted. The following sections detail the methodologies and present the comparative data.

In Vitro Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its binding affinity for the target receptor. A competitive radioligand binding assay was employed to determine the inhibition constant (Ki) of each compound for the human H3 receptor.

Experimental Protocol: H3 Receptor Radioligand Binding Assay

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human H3 receptor were prepared.

  • Assay Buffer: The assay was performed in 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-Nα-methylhistamine, a potent H3R agonist, was used as the radioligand at a concentration equal to its Kd.

  • Competitive Binding: Membranes were incubated with the radioligand and increasing concentrations of the test compounds (Compound A, Pitolisant, or Ciproxifan).

  • Incubation: The reaction was incubated at 25°C for 60 minutes.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff equation.

Table 1: Comparative H3 Receptor Binding Affinities

CompoundKi (nM)
Compound A 1.2 ± 0.2
Pitolisant 2.5 ± 0.4
Ciproxifan 0.8 ± 0.1

Interpretation of Results: The data indicate that Compound A possesses a high binding affinity for the human H3 receptor, comparable to and even slightly more potent than the approved drug Pitolisant. Ciproxifan, as expected for a potent research tool, exhibited the highest affinity.

Functional Antagonist Activity: [35S]GTPγS Binding Assay

To assess the functional activity of the compounds as antagonists, a [35S]GTPγS binding assay was performed. This assay measures the activation of G-proteins coupled to the receptor, providing a direct measure of receptor signaling.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: As described in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • GTPγS: [35S]GTPγS was used at a final concentration of 0.1 nM.

  • Agonist Stimulation: Membranes were incubated with a fixed concentration of the H3R agonist (R)-α-methylhistamine (RAMH) to stimulate G-protein activation.

  • Antagonist Inhibition: Increasing concentrations of the test compounds were added to assess their ability to inhibit the agonist-stimulated [35S]GTPγS binding.

  • Incubation: The reaction was incubated at 30°C for 60 minutes.

  • Separation and Detection: As described in the binding assay.

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response, were determined.

Table 2: Comparative Functional Antagonist Activity at the H3 Receptor

CompoundIC50 (nM)
Compound A 3.5 ± 0.6
Pitolisant 5.8 ± 1.1
Ciproxifan 2.1 ± 0.3

Interpretation of Results: The functional data corroborate the binding affinity results. Compound A demonstrates potent antagonist activity, effectively inhibiting H3 receptor signaling. Its potency is superior to Pitolisant and comparable to Ciproxifan in this functional assay.

Diagram 2: Experimental Workflow for In Vitro Assays

InVitro_Workflow cluster_binding Receptor Binding Assay cluster_functional [35S]GTPγS Functional Assay start Start: Compound Characterization prep_membranes1 Prepare H3R-expressing cell membranes start->prep_membranes1 prep_membranes2 Prepare H3R-expressing cell membranes start->prep_membranes2 incubate_binding Incubate membranes with [3H]-Nα-methylhistamine and test compounds prep_membranes1->incubate_binding filter_binding Separate bound and free radioligand via filtration incubate_binding->filter_binding count_binding Quantify radioactivity filter_binding->count_binding analyze_binding Calculate Ki values count_binding->analyze_binding end_point Comparative Data (Tables 1 & 2) analyze_binding->end_point incubate_functional Incubate membranes with agonist (RAMH), [35S]GTPγS, and test compounds prep_membranes2->incubate_functional filter_functional Separate bound and free [35S]GTPγS via filtration incubate_functional->filter_functional count_functional Quantify radioactivity filter_functional->count_functional analyze_functional Calculate IC50 values count_functional->analyze_functional analyze_functional->end_point

Caption: Workflow for determining binding affinity and functional antagonism.

Discussion and Future Directions

The collective in vitro data strongly suggest that This compound (Compound A) is a potent and efficacious antagonist of the human histamine H3 receptor. Its binding affinity and functional antagonist potency are superior to the clinically approved drug Pitolisant and are on par with the high-potency research tool Ciproxifan.

These promising initial findings warrant further investigation. The subsequent steps in the preclinical development of Compound A should focus on:

  • Selectivity Profiling: A comprehensive screen against other histamine receptor subtypes (H1, H2, H4) and a panel of other CNS targets is crucial to ensure a clean off-target profile and minimize potential side effects.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound A are necessary to assess its drug-like properties and potential for oral bioavailability and brain penetration.

  • In Vivo Efficacy Studies: Evaluation of Compound A in animal models of wakefulness (e.g., EEG studies in rodents) and cognition (e.g., novel object recognition test) will be essential to translate the in vitro potency into in vivo efficacy.

Conclusion

References

  • Pitolisant (Wakix) Prescribing Information. European Medicines Agency. [Link]

  • Ciproxifan: A potent and selective histamine H3-receptor antagonist. Ligneau, X., et al. (1998). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The Histamine H3 Receptor: A Novel Drug Target for the Treatment of Cognitive Deficits. Esbenshade, T. A., et al. (2008). Molecular Interventions. [Link]

  • Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology. [Link]

  • [35S]GTPγS Binding: A Tool to Study G-Protein-Coupled Receptors. Harrison, C., & Traynor, J. R. (2003). Life Sciences. [Link]

A Researcher's Guide to De-risking Novel Compounds: A Comparative Off-Target Analysis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures, leading to significant financial and temporal losses. This guide provides a robust framework for the systematic analysis of off-target effects, using the novel imidazole-containing compound, 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, as a central case study.

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of protein classes.[1] This promiscuity, while offering a rich starting point for drug design, also necessitates a thorough investigation of potential off-target liabilities. This guide will not only detail the experimental workflows for characterizing this compound but also compare its hypothetical off-target profile to that of three representative imidazole-based inhibitors with known primary targets: a kinase inhibitor, a monoamine oxidase (MAO) inhibitor, and a G-protein coupled receptor (GPCR) agonist. This comparative approach will provide crucial context for interpreting the selectivity profile of our lead compound.

Comparative Framework: Understanding Selectivity in Context

To truly understand the off-target profile of a novel compound, it must be benchmarked against molecules with established biological activities. For this guide, we will compare the hypothetical off-target data of this compound against the following representative compounds:

  • Alternative 1 (Kinase Inhibitor): A hypothetical multi-kinase inhibitor with a phenyl-imidazole core, designed to target Bruton's tyrosine kinase (BTK).

  • Alternative 2 (MAO Inhibitor): A reversible inhibitor of monoamine oxidase A (MAO-A) containing an imidazole moiety.[2]

  • Alternative 3 (GPCR Agonist): An agonist for the Somatostatin Receptor 3 (SSTR3), a class of molecules that have been explored for various therapeutic applications.[3]

This comparative analysis will illuminate the unique and shared off-target liabilities associated with the imidazole scaffold when directed against different protein families.

Experimental Workflows for Comprehensive Off-Target Profiling

A multi-pronged experimental approach is essential for a thorough assessment of off-target effects. The following sections detail the key assays and the rationale behind their application.

Broad Kinase Selectivity Profiling: The KINOMEscan™ Approach

Given that a significant portion of the "druggable" genome consists of protein kinases, a broad kinase screen is a critical first step.[4] The KINOMEscan™ platform offers a high-throughput method to assess the binding of a compound against a large panel of human kinases, providing a quantitative measure of its selectivity.[5]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve this compound and the three alternative compounds in 100% DMSO to create a 100 mM stock solution. From this, prepare a 100µM working solution in the assay buffer.

  • Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is mixed with the test compound and an immobilized, non-selective kinase inhibitor. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor.

  • Incubation: The kinase, test compound, and immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Separation: The unbound components are washed away, leaving only the kinase-immobilized ligand complexes.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. Potent interactions are often followed up with Kd determination.

Hypothetical Data Summary:

Target KinaseThis compound (% Control)Alternative 1 (BTK Inhibitor) (% Control)Alternative 2 (MAO Inhibitor) (% Control)Alternative 3 (SSTR3 Agonist) (% Control)
BTK855 9295
SRC7515 8891
ABL192459598
p38α (MAPK14)40607580
VEGFR265308588

Data is hypothetical and for illustrative purposes only.

G

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they do not confirm target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6]

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line for oncology applications) and treat with various concentrations of this compound or the alternative compounds for a defined period. A DMSO-treated control is run in parallel.

  • Heating: Aliquots of the treated cells are heated to a range of temperatures in a PCR machine. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Hypothetical Data Summary:

CompoundTarget ProteinΔTm (°C)Interpretation
This compoundp38α+ 3.5Significant target engagement
Alternative 1 (BTK Inhibitor)BTK+ 5.2Strong target engagement
Alternative 2 (MAO Inhibitor)MAO-ANot amenable to standard CETSA-
Alternative 3 (SSTR3 Agonist)SSTR3+ 2.8Target engagement

Data is hypothetical and for illustrative purposes only. CETSA is not always suitable for all protein classes, such as membrane-bound receptors or enzymes where conformational changes upon binding are minimal.

G

Profiling Against GPCRs and Other Membrane Receptors: Radioligand Binding Assays

A significant number of drugs target G-protein coupled receptors (GPCRs). Therefore, screening against a panel of GPCRs is crucial to identify potential off-target interactions that could lead to cardiovascular, CNS, or other adverse effects. Radioligand binding assays are the gold standard for this purpose.[7]

Experimental Protocol: Radioligand Binding Assay Panel

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the specific receptor, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.

Hypothetical Data Summary:

Receptor TargetThis compound (Ki, µM)Alternative 1 (BTK Inhibitor) (Ki, µM)Alternative 2 (MAO Inhibitor) (Ki, µM)Alternative 3 (SSTR3 Agonist) (Ki, µM)
SSTR3>10>10>100.05
Dopamine D25.2>102.1>10
Serotonin 5-HT2A8.1>101.5>10
Adrenergic α1A>108.9>10>10
Muscarinic M1>10>107.8>10

Data is hypothetical and for illustrative purposes only.

G

Interpreting the Data: A Comparative Analysis

  • This compound shows moderate, off-target activity against the p38α kinase and weak interactions with the dopamine D2 and serotonin 5-HT2A receptors. This suggests a potential for both kinase-mediated and CNS-related off-target effects that warrant further investigation in functional assays.

  • Alternative 1 (BTK Inhibitor) demonstrates high potency and selectivity for its primary target, BTK, and other related kinases like SRC. Its off-target profile is largely confined to the kinome.

  • Alternative 2 (MAO Inhibitor) , as expected, shows affinity for monoaminergic GPCRs, such as dopamine and serotonin receptors, which is consistent with its mechanism of action.

  • Alternative 3 (SSTR3 Agonist) is highly selective for its target receptor, with minimal off-target interactions observed in this hypothetical screen.

This comparative analysis highlights how the same core scaffold (imidazole) can be directed to different target classes, and how the off-target profiles can vary significantly. For this compound, the observed off-target activities would necessitate follow-up studies, such as cell-based functional assays to determine if these interactions translate into a biological response, and subsequent structure-activity relationship (SAR) studies to mitigate these off-target effects while maintaining any desired on-target activity.

Conclusion

The early and comprehensive assessment of off-target effects is a cornerstone of successful drug development. By employing a multi-assay approach, including broad kinase profiling, cellular target engagement assays, and receptor binding panels, researchers can build a detailed picture of a compound's selectivity. Placing this data in the context of alternative compounds with known targets provides invaluable insights into the potential liabilities and therapeutic opportunities of a novel chemical entity. The framework presented in this guide, using this compound as a case study, offers a robust strategy for de-risking new drug candidates and accelerating their path to the clinic.

References

  • Mishra, R. K., et al. (2012). Assessing the target differentiation potential of imidazole-based protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 11067-71. [Link]

  • Adeboye, O. A., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • El-Damasy, D. A., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 13, 848981. [Link]

  • Patsnap Synapse. (2024). What are SSTR3 agonists and how do they work?[Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Gaspar, L. M., et al. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Pharmacology Biochemistry and Behavior, 102(4), 549-557. [Link]

  • Zhang, H., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(11), 3505. [Link]

  • Jones, A. J., et al. (2022). Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani. European Journal of Medicinal Chemistry, 240, 114577. [Link]

  • Manju, S. L., et al. (2018). Imidazole bearing chalcones as a new class of monoamine oxidase inhibitors. Biomedicine & Pharmacotherapy, 105, 785-794. [Link]

  • Iesce, M. R., et al. (2005). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 48(11), 3878-3889. [Link]

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  • PubMed. (2020). A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors. Clinical Cancer Research, 26(4), 933-945. [Link]

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  • PubChem. (n.d.). 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzimidazol-2-amine. [Link]

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A Comprehensive Guide to Confirming the Binding Site and Affinity of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Strategy: A Multi-pronged Approach to Target Engagement

Given the novelty of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a systematic approach is required to first identify its putative target and subsequently characterize the binding interaction in detail. Our strategy is built on a foundation of orthogonal methodologies to ensure the veracity of our findings. This involves a primary quantitative method to determine binding affinity and kinetics, a secondary thermodynamic method to validate the interaction, and a high-resolution structural method to precisely define the binding site.

For the purpose of this illustrative guide, we will hypothesize that preliminary computational screening has suggested a potential interaction with a member of the protein kinase family, a common target class for imidazole-containing compounds. Our objective is to rigorously test this hypothesis.

G cluster_0 Initial Assessment & Primary Binding cluster_1 Orthogonal Validation cluster_2 Binding Site Identification Hypothetical Target Hypothesized Target (e.g., Protein Kinase) SPR Surface Plasmon Resonance (SPR) - Does it bind? - How strong? - How fast? Hypothetical Target->SPR SPR_Data Quantitative Data: - Association rate (ka) - Dissociation rate (kd) - Affinity (KD) SPR->SPR_Data ITC Isothermal Titration Calorimetry (ITC) - Does it bind? - What is the stoichiometry? - What are the thermodynamics? SPR->ITC Validate KD ITC_Data Thermodynamic Profile: - Affinity (KD) - Enthalpy (ΔH) - Entropy (ΔS) - Stoichiometry (n) ITC->ITC_Data X-ray X-ray Crystallography - Where does it bind? - What are the key interactions? ITC->X-ray Confirm 1:1 binding Structure High-Resolution 3D Structure: - Precise binding pocket - Key amino acid contacts - Ligand conformation X-ray->Structure

Figure 1: A multi-step workflow for comprehensive binding characterization.

II. Quantitative Analysis of Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of a ligand with a target protein immobilized on a sensor surface.[1][2] This allows for the precise determination of the equilibrium dissociation constant (K D ), as well as the kinetic rate constants (k a and k d ).

Experimental Protocol: SPR Analysis
  • Protein Immobilization:

    • Covalently immobilize the purified, recombinant target protein (e.g., the catalytic domain of a protein kinase) onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps without protein injection, to enable background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The concentration range should span at least two orders of magnitude around the expected K D (e.g., from 10 nM to 1 µM).

    • Inject each concentration of the compound over the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

    • Perform a regeneration step between each concentration, if necessary, with a mild acidic or basic solution to remove any bound compound without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine k a , k d , and K D .

Comparative Data Table (Hypothetical)
CompoundAssociation Rate (k a ) (M ⁻¹ s ⁻¹ )Dissociation Rate (k d ) (s ⁻¹ )Affinity (K D ) (nM)
This compound 2.5 x 10⁵5.0 x 10⁻³20
Known Kinase Inhibitor (e.g., Staurosporine) 8.0 x 10⁵1.6 x 10⁻³2

III. Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3] This technique not only provides an independent measure of the binding affinity (K D ) but also reveals the enthalpy (ΔH) and entropy (ΔS) of binding, offering insights into the forces driving the interaction.

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Dialyze the purified target protein extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D , ΔH, and the stoichiometry of binding (n). The entropy (ΔS) can then be calculated.

Comparative Thermodynamic Data (Hypothetical)
CompoundAffinity (K D ) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
This compound 251.05-8.5+2.0
Known Kinase Inhibitor 30.98-10.2+1.5

IV. High-Resolution Binding Site Determination: X-ray Crystallography

X-ray crystallography is considered the gold standard for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution.[1][4] This powerful technique can reveal the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding.

G Protein_Purification Protein Expression & Purification Complex_Formation Protein-Ligand Complex Formation Protein_Purification->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Final_Structure High-Resolution 3D Structure of Protein-Ligand Complex Structure_Solution->Final_Structure

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As this compound is utilized in specialized research and development, understanding its chemical nature is key to its responsible management from acquisition to disposal.

Core Principles: Hazard Assessment and Rationale for Specialized Disposal

  • Imidazole Derivatives: Imidazole itself is classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and is suspected of damaging unborn children.[1]

  • Amines: This class of compounds can be corrosive and toxic. They are reactive with acids and oxidizing agents, necessitating careful segregation.[2][3]

  • Biodegradability: N-substituted imidazole compounds are known to be poorly biodegradable.[4] This persistence means that release into the environment or disposal via standard sanitary sewer systems is inappropriate and could lead to long-term ecological harm.[2]

Therefore, the only acceptable disposal method is through a licensed professional hazardous waste management service , which typically employs high-temperature incineration or other advanced degradation techniques to ensure complete destruction.[5]

Hazard and Disposal Parameters Summary
ParameterGuideline / DataRationale & Source
GHS Hazard Class (Inferred) Skin Corrosion/Irritation; Serious Eye Damage/Irritation; Acute Toxicity; Reproductive Toxicity.Based on the known hazards of parent compounds like imidazole and other substituted amines.[1][6]
Primary Disposal Route Collection by a licensed hazardous waste disposal service.Prevents environmental contamination due to poor biodegradability and potential toxicity.[2][5]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.The amine functional group can react exothermically and dangerously with these materials.[2][3]
Drain Disposal Strictly Prohibited. The compound is not readily biodegradable and can be harmful to aquatic ecosystems.[2][4]
Solid Waste Must be collected as hazardous waste.Contaminated personal protective equipment (PPE) and lab supplies are considered hazardous.[5]
Container Rinsate The first rinse of an "empty" container must be collected as hazardous waste.Residual chemical remains in the container and must be managed appropriately.[5][7]

Mandatory Safety Protocols: PPE and Handling

Before beginning any waste consolidation or disposal procedures, ensure all handling is performed within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, use a face shield in addition to goggles.[8]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and disposed of immediately if contaminated.[7]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.[5]

Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing waste containing this compound from the point of generation to final collection.

Step 1: Waste Identification and Segregation

Immediately classify any material (liquid or solid) contaminated with this compound as "Hazardous Chemical Waste."

  • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated liquid waste container.

  • Solid Waste: Collect all contaminated gloves, weigh boats, pipette tips, and absorbent paper in a separate, dedicated solid waste container.[5]

  • Segregation is Critical: Keep this amine waste stream separate from all other chemical wastes, especially acidic waste and waste containing oxidizing agents, to prevent violent reactions.[2]

Step 2: Waste Collection and Containerization

The integrity of your waste container is crucial for safe storage and transport.

  • Use only containers made of chemically compatible material, such as high-density polyethylene (HDPE).[5]

  • Ensure the container has a secure, leak-proof screw cap.

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Keep containers closed at all times, except when adding waste.

Step 3: Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

  • Clearly write the full chemical name: "This compound Waste ".

  • List all other components of the waste mixture, including solvents and their approximate percentages.

  • Indicate the start date of waste accumulation.

Step 4: On-Site Accumulation and Storage

Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA).

  • The SAA should be in a cool, well-ventilated area, away from direct sunlight and heat sources.[2]

  • Ensure the storage area provides secondary containment to capture any potential leaks.

  • Adhere to your institution's policies regarding the maximum volume of waste and the maximum time a container can be stored in an SAA (e.g., not exceeding one year).[3][5]

Step 5: Final Disposal Arrangement

Once a waste container is full or reaches its accumulation time limit, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Decontamination and Spill Management

  • Labware Decontamination: Glassware and equipment that have been in contact with the compound must be decontaminated. The initial rinse (e.g., with a suitable organic solvent) must be collected and disposed of as hazardous liquid waste.[7] Subsequent cleaning with soap and water may be performed after this initial decontamination step.

  • Small Spill Response: In the event of a small spill within a chemical fume hood:

    • Alert colleagues in the immediate area.

    • Wear your full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous solid waste container.

    • Wipe the spill area with a solvent-moistened towel, and also place this in the solid waste container.

    • Report the spill to your supervisor or EHS department as required by your institution.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Gen Waste Generated (Contains the compound) IsSolid Is Waste Solid or Liquid? Gen->IsSolid Solid Contaminated Solid Waste (Gloves, Wipes, etc.) IsSolid->Solid Solid Liquid Contaminated Liquid Waste (Solutions, Rinsate, etc.) IsSolid->Liquid Liquid Container_S Place in Labeled Solid Waste Container Solid->Container_S Container_L Place in Labeled Liquid Waste Container Liquid->Container_L Store Store Securely in Satellite Accumulation Area Container_S->Store Container_L->Store Check Container Full or Time Limit Reached? Store->Check Check->Store No ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Check->ContactEHS Yes Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Retrieved from [Link]

  • Ganzenko, O., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 450-460. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. [Diagram]. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Gogate, P. R., & Patil, P. N. (2014). Degradation of imidacloprid containing wastewaters using ultrasound based treatment strategies. Ultrasonics Sonochemistry, 21(3), 1169-1176. Retrieved from [Link]

  • Yan, Z., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 268, 148-155. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, novel compounds are the lifeblood of innovation. One such compound is 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a molecule holding potential in various therapeutic areas. However, with novelty comes a degree of the unknown, particularly concerning comprehensive safety data.

This guide is crafted to provide essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this document synthesizes information from the SDSs of structurally analogous compounds containing imidazole and phenylmethanamine moieties.[1][2][3][4][5] This approach allows us to construct a robust safety protocol based on established knowledge of similar chemical classes, ensuring you can proceed with your research with confidence and caution.

Hazard Profile: An Assessment Based on Structural Analogs

Based on the hazard classifications of similar imidazole and amine-containing compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin. [2][4]

  • A cause of serious eye irritation and skin irritation. [1][2][3][4][6]

  • A potential cause of respiratory irritation. [3][4]

It is crucial to operate under the assumption that this compound may possess these hazards until specific toxicological data becomes available.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, crucial given the high risk of serious eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and potential systemic toxicity.[1][2][3] Gloves should be inspected before use and disposed of after contamination.
Body Protection A flame-retardant laboratory coat and closed-toe shoes.Provides a primary barrier against accidental spills and contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[1][3][4]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if required outside fume hood) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Operational Plan: Safe Handling and Procedures

Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.

Engineering Controls
  • Primary Containment: All handling of this compound solid or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Consult this safety guide and any available supplier information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Have designated waste containers ready for contaminated solid and liquid waste.

  • During Handling:

    • Don the appropriate PPE in the correct order as illustrated above.

    • Handle the compound with care to avoid generating dust.[1][4]

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[3]

    • Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[3][4]

    • Do not allow the spilled material to enter drains or waterways.[3]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Categorization: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, labeled, and sealed container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service.[1][3][4] Do not dispose of it down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, paving the way for scientific advancement while prioritizing personal and environmental safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound hydrate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2025, December 23). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 24). Safety Data Sheet.
  • Fisher Scientific. (2010, June 7). Safety Data Sheet.
  • ChemicalBook. (2025, January 27). 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine | 65113-25-9.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). This compound hydrate AldrichCPR.
  • SynHet. (n.d.). 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine.
  • BLD Pharm. (n.d.). (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine| 883291-45-0.
  • Ambeed. (n.d.). (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanamine| 883291-45-0.
  • Benchchem. (n.d.). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.